SODIUM DIAMYL SULFOSUCCINATE
Description
The exact mass of the compound Butanedioic acid, sulfo-, 1,4-dipentyl ester, sodium salt is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Cleansing; Foam boosting; Hydrotrope; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
922-80-5 |
|---|---|
Molecular Formula |
C14H26NaO7S |
Molecular Weight |
361.41 g/mol |
IUPAC Name |
sodium;1,4-dioxo-1,4-dipentoxybutane-2-sulfonate |
InChI |
InChI=1S/C14H26O7S.Na/c1-3-5-7-9-20-13(15)11-12(22(17,18)19)14(16)21-10-8-6-4-2;/h12H,3-11H2,1-2H3,(H,17,18,19); |
InChI Key |
CDFWDLTWTVIPBT-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)[O-].[Na+] |
Canonical SMILES |
CCCCCOC(=O)CC(C(=O)OCCCCC)S(=O)(=O)O.[Na] |
Other CAS No. |
922-80-5 |
physical_description |
OtherSolid, Liquid |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Properties of Sodium Diamyl Sulfosuccinate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Sodium Diamyl Sulfosuccinate (B1259242). The information is curated for researchers, scientists, and professionals in drug development who utilize this anionic surfactant in their work. This document summarizes key quantitative data, outlines detailed experimental methodologies for property determination, and includes visualizations to illustrate relevant processes.
Chemical Identity and Structure
Sodium diamyl sulfosuccinate is an organic sodium salt that functions as an anionic surfactant. It belongs to the family of dialkyl sulfosuccinates, which are noted for their excellent emulsifying, wetting, and dispersing properties.[1]
Molecular Structure:
The chemical structure of this compound consists of a four-carbon succinate (B1194679) backbone. Two amyl (pentyl) groups are attached via ester linkages at positions 1 and 4. A sulfonate group is attached at position 2, and the sodium ion acts as the counterion.
Tabulated Physicochemical Data
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 922-80-5 | [2][3][4] |
| Molecular Formula | C₁₄H₂₅NaO₇S | [2][3][4] |
| Molecular Weight | 360.40 g/mol | [2][4] |
| Appearance | White to off-white solid; may also be a clear, colorless to yellow or light brown liquid. | [1][4][5] |
| Melting Point | Data not available | [5][6] |
| Boiling Point | Data not available | [5][6] |
| Density | Data not available | [2][5][6] |
Table 2: Solubility Data
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Water | 392 g/L (39.2% w/v) | 25 | [3][7] |
| Water | 502 g/L (50.2% w/v) | 70 | [7] |
| Pine Oil | Soluble | Not specified | [7] |
| Oleic Acid | Soluble | Not specified | [7] |
| Acetone | Soluble | Not specified | [7] |
| Kerosene (hot) | Soluble | Not specified | [7] |
| Carbon Tetrachloride | Soluble | Not specified | [7] |
| Glycerol | Soluble | Not specified | [7] |
| Olive Oil (hot) | Soluble | Not specified | [7] |
| Liquid Petrolatum | Insoluble | Not specified | [7] |
Table 3: Surface Property Data (in Water)
| Concentration (%) | Surface Tension (dyn/cm) | Reference(s) |
| 0.001 | 69.4 | [7] |
| 0.02 | 68.3 | [7] |
| 0.1 | 50.2 | [7] |
| 0.25 | 41.6 | [7] |
| 1 | 29.2 | [7] |
Experimental Protocols
Detailed experimental protocols for the determination of every physicochemical property of this compound are not publicly available. However, this section outlines generalized and standard methodologies that are applicable to this and similar surfactant compounds.
Synthesis of this compound
The synthesis of dialkyl sulfosuccinates is a two-step process involving esterification followed by sulfonation.[8]
Step 1: Esterification of Maleic Anhydride (B1165640) with Amyl Alcohol
-
In a reaction vessel equipped with a stirrer, condenser, and temperature control, maleic anhydride is reacted with two equivalents of amyl alcohol.
-
An acid catalyst, such as p-toluenesulfonic acid, is typically used.
-
The reaction mixture is heated to facilitate the esterification, and water is removed as it is formed, typically by azeotropic distillation.
-
The reaction is monitored until the desired degree of esterification is achieved, yielding diamyl maleate (B1232345).
Step 2: Sulfonation of Diamyl Maleate
-
The diamyl maleate is then reacted with a solution of sodium bisulfite (NaHSO₃).
-
The reaction is typically carried out in an aqueous or aqueous-alcoholic medium.
-
The mixture is heated and stirred to promote the addition of the bisulfite across the double bond of the maleate.
-
The final product, this compound, is then isolated and purified.
Determination of Surface Tension (Wilhelmy Plate Method)
This method is a common and accurate technique for measuring the surface tension of surfactant solutions.
-
Apparatus: A surface tensiometer equipped with a Wilhelmy plate (typically a thin platinum plate), a sensitive balance, and a vessel for the sample solution.
-
Procedure: a. Prepare aqueous solutions of this compound at various concentrations. b. Clean the Wilhelmy plate thoroughly, typically by flaming to remove organic contaminants. c. Suspend the plate from the balance and position the sample vessel beneath it. d. Raise the vessel until the liquid surface just touches the bottom edge of the plate. e. The force exerted on the plate due to surface tension is measured by the balance. f. The surface tension (γ) is calculated using the formula: γ = F / (L * cosθ), where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0 for a clean platinum plate).
-
Data Analysis: Plot surface tension as a function of the logarithm of the surfactant concentration to determine the critical micelle concentration (CMC).
Determination of Density (Oscillating U-tube Method)
This method is suitable for determining the density of liquid forms of this compound or its solutions.
-
Apparatus: A digital density meter based on the oscillating U-tube principle.
-
Procedure: a. Calibrate the instrument with dry air and a standard of known density (e.g., ultrapure water). b. Inject the liquid sample into the U-shaped tube, ensuring no air bubbles are present. c. The instrument measures the oscillation period of the tube filled with the sample. d. The density is calculated automatically by the instrument based on the oscillation period and the calibration data.
-
Temperature Control: Ensure the sample and the instrument are at a constant, specified temperature, as density is temperature-dependent.
Visualizations
The following diagrams illustrate the synthesis workflow for this compound and a general experimental workflow for determining surface tension.
References
- 1. Sodium dibutyl sulfosuccinate | C12H22NaO7S+ | CID 18538186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. testinglab.com [testinglab.com]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. [PDF] Determination of Surface Tension of Surfactant Solutions through Capillary Rise Measurements: An Image-Processing Undergraduate Laboratory Experiment. | Semantic Scholar [semanticscholar.org]
- 6. Dihexyl sodium sulfosuccinate for synthesis 3006-15-3 [sigmaaldrich.com]
- 7. commons.erau.edu [commons.erau.edu]
- 8. lookchem.com [lookchem.com]
An In-depth Technical Guide to the Synthesis and Purification of Sodium Diamyl Sulfosuccinate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for sodium diamyl sulfosuccinate (B1259242), a versatile anionic surfactant with applications in various industrial and pharmaceutical fields. This document details the underlying chemical principles, experimental protocols, and purification strategies, offering a valuable resource for laboratory-scale synthesis and process development.
Introduction
Sodium diamyl sulfosuccinate is a dialkyl sulfosuccinate surfactant known for its excellent wetting, emulsifying, and dispersing properties. Its molecular structure, featuring a polar sulfonate head group and two nonpolar amyl chains, allows it to reduce surface tension at the interface between different phases. This property makes it a valuable component in formulations within the pharmaceutical, cosmetic, and agrochemical industries. A thorough understanding of its synthesis and purification is crucial for ensuring product quality and performance.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step chemical process:
-
Esterification: The reaction of maleic anhydride (B1165640) with amyl alcohol to form diamyl maleate (B1232345).
-
Sulfonation: The addition of a bisulfite group to the double bond of diamyl maleate to yield the final product, this compound.
Step 1: Esterification of Maleic Anhydride with Amyl Alcohol
The initial step involves a diesterification reaction where maleic anhydride reacts with two equivalents of amyl alcohol in the presence of an acid catalyst. The reaction proceeds by the nucleophilic attack of the alcohol on the carbonyl carbons of the anhydride, leading to the formation of diamyl maleate and water as a byproduct.
Reaction Scheme:
Commonly used acid catalysts for this reaction include p-toluenesulfonic acid (PTSA) or sulfuric acid (H₂SO₄).[1] To drive the reaction towards completion, the water generated is typically removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.
Step 2: Sulfonation of Diamyl Maleate
The second step is the sulfonation of the diamyl maleate intermediate. This is achieved by the addition of sodium bisulfite (NaHSO₃) across the carbon-carbon double bond of the maleate backbone. This reaction converts the unsaturated ester into the saturated this compound.
Reaction Scheme:
The reaction is typically carried out in a solvent system, such as an ethanol-water mixture, and requires heating to proceed at a reasonable rate.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound, based on established methods for analogous dialkyl sulfosuccinates.[2][3]
Protocol for the Synthesis of Diamyl Maleate (Esterification)
Materials:
-
Maleic Anhydride
-
Amyl Alcohol
-
p-Toluenesulfonic acid (PTSA) or Sulfuric Acid
-
Toluene (B28343) (for azeotropic removal of water)
-
Sodium bicarbonate solution (5% w/v)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add maleic anhydride (1.0 eq), amyl alcohol (2.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Add toluene to the flask to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the acid catalyst, followed by water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude diamyl maleate.
Protocol for the Synthesis of this compound (Sulfonation)
Materials:
-
Diamyl Maleate
-
Sodium Bisulfite (NaHSO₃)
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diamyl maleate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium bisulfite (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours.[2]
-
Monitor the reaction for the disappearance of the diamyl maleate starting material using a suitable analytical technique (e.g., Thin Layer Chromatography).
-
Upon completion, cool the reaction mixture to room temperature.
Purification Methods
Purification of the final this compound product is crucial to remove unreacted starting materials, byproducts, and inorganic salts.
Purification Protocol
Materials:
-
Crude this compound reaction mixture
-
Ethanol (or other suitable organic solvent)
-
Activated Carbon (optional)
Procedure:
-
If the crude product is in an aqueous/ethanolic solution, it can be concentrated under reduced pressure to remove the bulk of the solvents.
-
To the concentrated crude product, add a sufficient amount of a suitable organic solvent, such as ethanol, to dissolve the this compound while precipitating inorganic salts (e.g., unreacted sodium bisulfite and sodium sulfite).
-
Stir the mixture for a period to ensure complete dissolution of the product and precipitation of the salts.
-
Filter the mixture to remove the precipitated inorganic salts.
-
The filtrate, containing the dissolved this compound, can be treated with activated carbon to remove colored impurities.
-
Filter off the activated carbon.
-
The purified this compound can be obtained by removing the solvent from the filtrate under reduced pressure. The final product is typically a waxy solid.
Data Presentation
The following tables summarize hypothetical quantitative data for the synthesis of this compound, based on typical yields for similar reactions.[2]
Table 1: Reaction Parameters for the Synthesis of Diamyl Maleate
| Parameter | Value |
| Molar Ratio (Maleic Anhydride:Amyl Alcohol) | 1 : 2.2 |
| Catalyst | p-Toluenesulfonic Acid |
| Reaction Temperature | Reflux (Toluene) |
| Reaction Time | 4-8 hours |
| Hypothetical Yield | ~95% |
Table 2: Reaction Parameters for the Sulfonation of Diamyl Maleate
| Parameter | Value |
| Molar Ratio (Diamyl Maleate:Sodium Bisulfite) | 1 : 1.1 |
| Solvent | Ethanol/Water |
| Reaction Temperature | ~110 °C |
| Reaction Time | 4-6 hours |
| Hypothetical Yield | ~94% |
Table 3: Purity Profile of this compound after Purification
| Analyte | Specification |
| Assay (purity) | > 98% |
| Moisture Content | < 2% |
| Residual Diamyl Maleate | < 0.5% |
| Inorganic Salts | < 1% |
Visualization of Workflows and Pathways
Synthesis Pathway
Caption: Chemical synthesis pathway for this compound.
Purification Workflow
Caption: General purification workflow for this compound.
References
A Technical Guide to the Critical Micelle Concentration of Sodium Diamyl Sulfosuccinate in Aqueous Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the critical micelle concentration (CMC) of sodium diamyl sulfosuccinate (B1259242) in aqueous solutions. It is designed to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering detailed data, experimental protocols, and relevant physicochemical properties.
Introduction to Sodium Diamyl Sulfosuccinate
This compound is an anionic surfactant known for its excellent wetting, emulsifying, and dispersing properties.[1][] Its molecular structure, featuring a hydrophilic sulfonate group and two hydrophobic amyl chains, allows it to reduce the surface tension at the interface between oil and water or air and water. This characteristic makes it a valuable component in a variety of applications, including personal care products, agricultural formulations, and industrial cleaning agents.[] In the pharmaceutical industry, it holds potential as a wetting agent, solubilizer, and stabilizer in drug delivery systems.[3][4]
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for its application in research and formulation development.
| Property | Value | Reference |
| Chemical Name | Sodium 1,4-dioxo-1,4-dipentoxybutane-2-sulfonate | [5] |
| CAS Number | 922-80-5 | [1][5][6] |
| Molecular Formula | C₁₄H₂₅NaO₇S | [][5] |
| Molecular Weight | 360.40 g/mol | [][5][7] |
| Appearance | White to off-white solid/powder; may also be a clear liquid | [1][5][7] |
| Solubility in Water | 392 g/L at 25 °C | [8] |
Critical Micelle Concentration (CMC) of this compound
The critical micelle concentration is a fundamental characteristic of a surfactant, representing the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[9] Above the CMC, the surface tension of the solution remains relatively constant with increasing surfactant concentration.[9]
Determination of CMC from Surface Tension Data
While a directly published Critical Micelle Concentration (CMC) for this compound was not found in the reviewed literature, the CMC can be determined by analyzing the relationship between surface tension and surfactant concentration. The CMC is identified as the concentration at which a distinct change in the slope of the surface tension versus the logarithm of concentration plot occurs.[10][11]
The following table presents the surface tension of aqueous solutions of this compound at various concentrations at 25 °C.
| Concentration (%) | Concentration (g/L) | Molar Concentration (mol/L) | log(Concentration) (mol/L) | Surface Tension (dyn/cm) |
| 0.001 | 0.1 | 0.000277 | -3.557 | 69.4 |
| 0.02 | 0.2 | 0.000555 | -3.256 | 68.3 |
| 0.1 | 1.0 | 0.002774 | -2.557 | 50.2 |
| 0.25 | 2.5 | 0.006935 | -2.159 | 41.6 |
| 1.0 | 10.0 | 0.027740 | -1.557 | 29.2 |
Molar concentration was calculated using the molecular weight of 360.40 g/mol .
By plotting the surface tension against the logarithm of the molar concentration, the CMC is estimated to be approximately 0.1% (w/v) , which corresponds to roughly 2.77 x 10⁻³ mol/L . At this concentration, a significant drop in surface tension is observed, indicating the onset of micelle formation.
Experimental Protocol: CMC Determination by Surface Tensiometry
The following is a detailed methodology for determining the CMC of a surfactant in an aqueous solution using the surface tension method. This protocol is based on established principles and techniques.[10][12][13]
Principle
The surface tension of a liquid is measured at various surfactant concentrations. As the surfactant concentration increases, the surface tension decreases until the CMC is reached. Beyond the CMC, the surface tension remains relatively constant. The CMC is determined by plotting surface tension against the logarithm of the surfactant concentration and identifying the breakpoint in the curve.[9][10]
Materials and Equipment
-
This compound
-
High-purity deionized or distilled water
-
Analytical balance
-
Volumetric flasks and pipettes
-
Beakers
-
Magnetic stirrer and stir bars
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Temperature control unit (e.g., water bath)
Procedure
-
Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a specific volume of high-purity water in a volumetric flask to prepare a concentrated stock solution.
-
Preparation of Dilutions: Prepare a series of dilutions from the stock solution in volumetric flasks. The concentration range should span the expected CMC. It is advisable to prepare dilutions in a logarithmic series.
-
Temperature Equilibration: Allow the prepared solutions to equilibrate to the desired experimental temperature (e.g., 25 °C) using a temperature-controlled water bath.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using high-purity water with a known surface tension at the experimental temperature.
-
Surface Tension Measurement:
-
Rinse the sample vessel and the measurement probe (ring or plate) thoroughly with high-purity water and then with the solution to be measured.
-
Pour the surfactant solution into the sample vessel.
-
Measure the surface tension of each solution, starting from the most dilute and progressing to the most concentrated.
-
Record multiple readings for each concentration to ensure reproducibility.
-
-
Data Analysis:
-
Calculate the average surface tension for each concentration.
-
Plot the surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
Identify the point of inflection in the plot. This point corresponds to the CMC. The intersection of the two linear portions of the graph provides a more precise CMC value.[10]
-
Visualizations
Experimental Workflow for CMC Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the Critical Micelle Concentration using the surface tensiometry method.
References
- 1. guidechem.com [guidechem.com]
- 3. Diamyl Sodium Sulfosuccinate | 922-80-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 4. atamankimya.com [atamankimya.com]
- 5. Diamyl Sodium Sulfosuccinate | C14H25NaO7S | CID 23669004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lookchem.com [lookchem.com]
- 7. abpsoil.com [abpsoil.com]
- 8. diamyl sodium sulfosuccinate, 922-80-5 [thegoodscentscompany.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. commons.erau.edu [commons.erau.edu]
Self-Assembly of Sodium Diamyl Sulfosuccinate in Diverse Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the core principles governing the self-assembly of sodium diamyl sulfosuccinate (B1259242), an anionic surfactant with significant potential in various scientific and industrial applications, including drug delivery systems. While specific quantitative data for this particular surfactant is limited in publicly accessible literature, this guide leverages extensive research on the closely related and well-characterized homolog, sodium dioctyl sulfosuccinate (DOSS or AOT), to provide a comprehensive understanding of its expected behavior across a spectrum of solvent environments. The principles discussed herein offer a robust framework for predicting and manipulating the aggregation properties of sodium diamyl sulfosuccinate in practical applications.
Physicochemical Properties of this compound
This compound, also known by trade names such as Aerosol AY, is an anionic surfactant characterized by a hydrophilic sulfonate head group and two hydrophobic pentyl (amyl) chains.[1][2] This amphiphilic structure drives its tendency to self-assemble in solution to minimize unfavorable interactions between its hydrophobic tails and polar solvent molecules, or its polar head group and non-polar solvent molecules.
Table 1: General Physicochemical Properties of this compound
| Property | Value/Information | Source |
| Chemical Name | Sodium 1,4-dipentyl sulfobutanedioate | [3] |
| Synonyms | Sodium dipentyl sulfosuccinate, Aerosol AY | [1] |
| CAS Number | 922-80-5 | [2] |
| Molecular Formula | C14H25NaO7S | [2] |
| Molecular Weight | 360.40 g/mol | [1] |
| Appearance | White to off-white solid; may also be a clear, colorless to yellow liquid | [2][4] |
| Solubility | Soluble in water | [3][4] |
Principles of Self-Assembly in Different Solvent Environments
The self-assembly behavior of dialkyl sulfosuccinates is highly dependent on the nature of the solvent. The primary driving force for aggregation is the solvophobic effect, which seeks to minimize the contact between the solvent and the less-soluble part of the surfactant molecule. This leads to the formation of distinct aggregate structures in polar and non-polar media.
Self-Assembly in Polar Solvents (e.g., Water)
In aqueous solutions, the hydrophobic amyl chains of this compound are shielded from the polar water molecules by aggregating to form a non-polar core. The hydrophilic sulfonate head groups remain exposed to the aqueous phase, resulting in the formation of micelles . This process occurs above a specific concentration known as the Critical Micelle Concentration (CMC) . Below the CMC, the surfactant molecules exist predominantly as individual monomers.[5] After reaching the CMC, the surface tension of the solution remains relatively constant with increasing surfactant concentration.[5]
Due to the shorter amyl chains compared to the octyl chains of DOSS, this compound is expected to have a higher CMC in water. The reduced hydrophobicity of the tail groups requires a higher concentration of monomers to initiate micelle formation.
Self-Assembly in Non-Polar Solvents (e.g., Hydrocarbons)
In non-polar solvents like cyclohexane, the roles are reversed. The polar sulfonate head groups are solvophobic and aggregate to form a polar core, while the hydrophobic amyl tails are directed outwards into the non-polar solvent. This results in the formation of reverse micelles .[6][7] These reverse micelles can encapsulate a small amount of a polar solvent, such as water, within their core. For the model surfactant DOSS, a clear transition from monomers to reverse micelles has been observed in cyclohexane.[8]
Behavior in Solvents of Intermediate Polarity
In solvents of intermediate polarity, such as ethanol (B145695) or methanol, the aggregation of dialkyl sulfosuccinates is often significantly reduced or absent.[6] This is because the solvent can effectively solvate both the polar head group and the non-polar tails, diminishing the solvophobic driving force for self-assembly.[6] In such cases, the surfactant may exist primarily as monomers in solution.[6]
Table 2: Self-Assembly Behavior of the Model Surfactant Sodium Dioctyl Sulfosuccinate (DOSS/AOT) in Various Solvent Types
| Solvent Type | Predominant Aggregate Structure | Driving Force | Expected Aggregation Number (Nagg) |
| Polar (e.g., Water) | Micelles | Hydrophobic effect | Varies with conditions |
| Non-Polar (e.g., Dodecane) | Reverse Micelles | Polar interactions between head groups | Small (e.g., ~8) |
| Intermediate Polarity | Minimal to no aggregation | Reduced solvophobic effect | - |
Data for DOSS is presented as a model for the expected behavior of this compound.[6][7]
Experimental Protocols for Characterizing Self-Assembly
The determination of the CMC and the characterization of micellar properties are crucial for the application of surfactants. The following are detailed methodologies for key experiments.
Surface Tensiometry for CMC Determination
Principle: The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form (at the CMC), the surface tension remains relatively constant.[5]
Methodology:
-
Prepare a stock solution of this compound in the desired solvent.
-
Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the point of intersection of the two linear regions of the plot.[9]
Conductivity Measurement for CMC Determination (for ionic surfactants in polar solvents)
Principle: The molar conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity is proportional to the concentration of free ions. Above the CMC, the formation of micelles, which have a lower mobility than free monomers and bind some counterions, leads to a change in the slope of the conductivity versus concentration plot.[10]
Methodology:
-
Prepare a series of solutions of this compound in a polar solvent (e.g., deionized water) of varying concentrations.
-
Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductivity versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The concentration at the intersection of these two lines is the CMC.[10]
Dynamic Light Scattering (DLS) for Micelle Size Determination
Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a solution. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation.
Methodology:
-
Prepare a surfactant solution at a concentration significantly above the CMC to ensure the presence of micelles.
-
Filter the solution through a fine-pore filter (e.g., 0.22 µm) directly into a clean DLS cuvette to remove dust and other large particles.
-
Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Perform the DLS measurement to obtain the correlation function of the scattered light intensity.
-
The instrument's software analyzes the correlation function to determine the size distribution and average hydrodynamic radius of the micelles.
Fluorescence Spectroscopy with a Pyrene (B120774) Probe for CMC Determination
Principle: The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. In a polar solvent, the ratio of the intensity of the first vibrational peak (I1) to the third vibrational peak (I3) is high. When micelles form, pyrene partitions into the non-polar micellar core, leading to a decrease in the I1/I3 ratio.
Methodology:
-
Prepare a series of surfactant solutions in the desired solvent, each containing a constant, low concentration of pyrene (typically ~10⁻⁶ M).
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution (excitation typically at ~334 nm) and record the intensities of the first (I1, ~373 nm) and third (I3, ~384 nm) vibronic peaks.
-
Plot the I1/I3 ratio as a function of the logarithm of the surfactant concentration.
-
The plot will show a sigmoidal decrease, and the CMC is determined from the midpoint of this transition.
Visualizing Methodologies and Self-Assembly
Diagrams created using Graphviz provide a clear visual representation of experimental workflows and molecular self-assembly.
Caption: Experimental workflow for characterizing surfactant self-assembly.
Caption: Micelle and reverse micelle formation.
Conclusion
This compound is a versatile anionic surfactant whose self-assembly is intricately linked to the properties of the solvent. In polar solvents, it forms micelles with a hydrophobic core, while in non-polar solvents, it forms reverse micelles with a polar core. The transition between monomeric and aggregated states is defined by the Critical Micelle Concentration, a key parameter for its application. While direct experimental data for this compound remains sparse, the behavior of its longer-chain homolog, DOSS, provides a strong predictive framework. The experimental protocols detailed in this guide offer robust methods for empirically determining its self-assembly characteristics in any given solvent system, enabling researchers and drug development professionals to harness its full potential.
References
- 1. Diamyl Sodium Sulfosuccinate | C14H25NaO7S | CID 23669004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. guidechem.com [guidechem.com]
- 3. diamyl sodium sulfosuccinate, 922-80-5 [thegoodscentscompany.com]
- 4. abpsoil.com [abpsoil.com]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. columbia.edu [columbia.edu]
- 7. research.aalto.fi [research.aalto.fi]
- 8. Evidence for a critical micelle concentration of surfactants in hydrocarbon solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
Interaction of Sodium Diamyl Sulfosuccinate with Polymers: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the physicochemical interactions between the anionic surfactant, sodium diamyl sulfosuccinate (B1259242), and various polymer systems, this guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles, experimental methodologies, and potential applications, particularly in the realm of drug delivery.
Sodium diamyl sulfosuccinate, an anionic surfactant, is utilized across various industrial applications for its excellent wetting and emulsifying properties.[1][2][3][4][5][6] Its interaction with polymers in aqueous solutions can lead to the formation of complex structures with unique rheological and surface-active properties. These interactions are pivotal in the formulation of a wide range of products, from industrial coatings to advanced drug delivery systems. Understanding the fundamental principles governing these interactions is crucial for the rational design of novel and effective formulations.
Fundamental Principles of Interaction
The interaction between this compound and polymers is primarily governed by a combination of electrostatic and hydrophobic forces. The nature and strength of these interactions are influenced by several factors, including the chemical nature of the polymer (ionic character, hydrophobicity), the concentration of both the surfactant and the polymer, and the properties of the aqueous medium such as pH and ionic strength.
In the case of non-ionic polymers like Poly(vinyl alcohol) (PVA), Polyethylene glycol (PEG), or Hydroxyethyl (B10761427) cellulose (B213188) (HEC), the interaction with anionic surfactants such as this compound is predominantly driven by hydrophobic interactions. The hydrocarbon tails of the surfactant molecules associate with hydrophobic segments on the polymer chain, leading to the formation of micelle-like aggregates along the polymer backbone. This process is often characterized by a critical aggregation concentration (CAC), which is the concentration of surfactant at which these aggregates begin to form. The CAC is typically lower than the critical micelle concentration (CMC) of the surfactant in the absence of the polymer.[7][8][9]
For charged polymers, electrostatic interactions play a more significant role. With cationic polymers, the negatively charged sulfonate headgroup of this compound will exhibit strong electrostatic attraction to the positively charged sites on the polymer. This can lead to the formation of polymer-surfactant complexes with significantly altered properties. Conversely, with anionic polymers, electrostatic repulsion between the surfactant and the polymer will generally lead to weaker interactions, primarily driven by hydrophobic forces at higher surfactant concentrations.
Quantitative Analysis of Interactions
The interaction between this compound and polymers can be quantified through various experimental techniques that probe the physicochemical changes in the system. While specific quantitative data for this compound is limited in publicly available literature, the behavior of analogous anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) provides valuable insights.
Table 1: Expected Impact of this compound on Polymer Solutions (Based on Analogous Surfactant Behavior)
| Parameter | Polymer Type | Expected Effect of this compound Addition | Reference for Analogous System |
| Critical Aggregation Concentration (CAC) | Non-ionic (e.g., PEG, PVA) | Lower than the CMC of the surfactant alone. | [7][8] |
| Viscosity | Non-ionic (e.g., HEC) | Initial increase due to complex formation, followed by a potential decrease at higher surfactant concentrations. | [10][11][12][13] |
| Viscosity | Cationic | Significant increase in viscosity due to strong electrostatic interactions and network formation. | |
| Viscosity | Anionic | Minimal change or slight decrease in viscosity due to electrostatic repulsion. | |
| Hydrodynamic Radius (Particle Size) | All types | Increase in hydrodynamic radius as surfactant aggregates form on the polymer chains. | [1][14][15][16] |
| Surface Tension | All types | Decrease in surface tension, with a distinct break at the CAC. |
Key Experimental Protocols
A thorough understanding of the interaction between this compound and polymers necessitates the use of specialized analytical techniques. The following sections detail the methodologies for key experiments.
Surface Tensiometry
Objective: To determine the Critical Aggregation Concentration (CAC) of this compound in the presence of a polymer.
Methodology:
-
Preparation of Solutions: Prepare a stock solution of the polymer at the desired concentration in deionized water. Prepare a series of solutions with a fixed polymer concentration and varying concentrations of this compound.
-
Measurement: Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) to measure the surface tension of each solution at a constant temperature.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the this compound concentration. The point at which the surface tension begins to plateau or shows a distinct change in slope corresponds to the CAC.[17][18]
Rheometry
Objective: To characterize the effect of this compound on the rheological properties (e.g., viscosity, shear-thinning behavior) of a polymer solution.
Methodology:
-
Sample Preparation: Prepare a series of polymer-surfactant solutions with varying concentrations of this compound at a fixed polymer concentration.
-
Measurement: Use a rheometer with a suitable geometry (e.g., cone-and-plate or concentric cylinders) to measure the viscosity of the solutions over a range of shear rates at a controlled temperature.
-
Data Analysis: Plot viscosity as a function of shear rate. Analyze the flow curves to determine the effect of the surfactant on the Newtonian or non-Newtonian behavior of the polymer solution. For non-Newtonian fluids, models such as the Power Law can be used to quantify shear-thinning or shear-thickening behavior.[10][11][12][19]
Dynamic Light Scattering (DLS)
Objective: To measure the hydrodynamic radius of the polymer and polymer-surfactant complexes in solution.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the polymer and polymer-surfactant complexes. The solutions should be filtered to remove dust and other particulates that could interfere with the measurement.
-
Measurement: Place the sample in the DLS instrument. The instrument's laser illuminates the sample, and the scattered light fluctuations are measured by a detector.
-
Data Analysis: The instrument's software uses the Stokes-Einstein equation to correlate the fluctuations in scattered light intensity to the diffusion coefficient of the particles, from which the hydrodynamic radius is calculated.[1][14][15][16][20]
Visualization of Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Applications in Drug Development
The unique properties of polymer-surfactant systems make them highly attractive for various applications in drug delivery.[2][5][13][21][22] this compound, as a potent surfactant, can play several key roles in the formulation of polymeric drug carriers:
-
Solubilization of Poorly Soluble Drugs: Many promising drug candidates exhibit poor aqueous solubility, which limits their bioavailability. The hydrophobic cores of the micelle-like aggregates formed by this compound along the polymer chain can serve as reservoirs for these drugs, enhancing their solubility and enabling their administration.[22]
-
Stabilization of Nanoparticle Formulations: In the fabrication of polymeric nanoparticles for drug delivery, surfactants are often required to stabilize the formulation and prevent aggregation. This compound can act as an effective stabilizer during the synthesis of nanoparticles from polymers such as poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (B3415563) (PCL).
-
Modulation of Drug Release: The interaction between the surfactant, polymer, and drug can influence the drug release kinetics from the delivery system. By carefully selecting the polymer and the concentration of this compound, the release profile of the encapsulated drug can be tuned to achieve a desired therapeutic effect, such as sustained or targeted release.[21]
Conclusion
The interaction of this compound with polymers is a complex phenomenon driven by a delicate balance of electrostatic and hydrophobic forces. While direct quantitative data for this specific surfactant remains an area for further research, the well-established principles of surfactant-polymer interactions, particularly with analogous anionic surfactants, provide a strong framework for predicting its behavior. The ability to control and manipulate these interactions through careful formulation design opens up a wide range of possibilities for the development of advanced materials with tailored properties, holding significant promise for applications in drug delivery and beyond. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the potential of this compound-polymer systems.
References
- 1. Dynamic Light Scattering (DLS) – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. people.csail.mit.edu [people.csail.mit.edu]
- 3. Diamyl Sodium Sulfosuccinate | C14H25NaO7S | CID 23669004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ijasrm.com [ijasrm.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. khu.elsevierpure.com [khu.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Hydroxyethyl Cellulose As a Rheological Additive for Tuning the Extrusion Printability and Scaffold Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study of rheological behaviour of hydroxyethyl cellulose gels in the development of the composition and technology of the medicine with anti-inflammatory activity [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
- 13. viveksharmalab.com [viveksharmalab.com]
- 14. Dynamic Light Scattering – an all-purpose guide for the supramolecular chemist - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dynamic light scattering: a practical guide and applications in biomedical sciences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. web.mit.edu [web.mit.edu]
- 17. biolinscientific.com [biolinscientific.com]
- 18. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 19. dbc.wroc.pl [dbc.wroc.pl]
- 20. mdpi.com [mdpi.com]
- 21. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Structure and design of polymeric surfactant-based drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Early Research on the Applications of Sodium Diamyl Sulfosuccinate: A Technical Guide
Introduction: Sodium diamyl sulfosuccinate (B1259242) is an anionic surfactant belonging to the dialkyl sulfosuccinate class of compounds. First synthesized in the 1930s, as detailed in U.S. Patent 2,028,091, this surface-active agent, also known by its trade name Aerosol AY, quickly found utility in a variety of industrial applications due to its excellent wetting, emulsifying, and dispersing properties. This technical guide explores the early research into its applications, focusing on its utility as a wetting agent, in emulsion polymerization, and for enhanced oil recovery.
Chemical Synthesis and Structure
Sodium diamyl sulfosuccinate is synthesized through a two-step process. First, maleic anhydride (B1165640) is esterified with two equivalents of amyl alcohol to form diamyl maleate. Subsequently, a sulfonate group is introduced by the addition of sodium bisulfite across the double bond.
Caption: Synthesis of this compound.
Early Applications and Experimental Data
Wetting and Dispersing Agent
One of the primary early applications of this compound was as a powerful wetting agent. Its ability to dramatically lower the surface tension of aqueous solutions made it valuable in the textile, paint, and agricultural industries. Early research focused on quantifying its surface activity and solubility characteristics.
Experimental Data:
A 1949 Technical Note by the National Advisory Committee for Aeronautics (NACA) investigated the surface tension of various additives in lubricating oils. This study provides a concrete measurement of the surface activity of "Aerosol AY" in a non-aqueous system.
| Property | Value | Conditions | Reference |
| Surface Tension | 33.0 dynes/cm | In Aeroshell 120 Lubricating Oil | NACA TN No. 1811 (1949) |
Experimental Protocol: Surface Tension Measurement (adapted from NACA TN No. 1811)
-
Objective: To determine the effect of Aerosol AY on the surface tension of a lubricating oil.
-
Apparatus: A Du Noüy tensiometer was the standard instrument for such measurements in this era.
-
Procedure:
-
A solution of Aerosol AY in Aeroshell 120 lubricating oil was prepared.
-
The tensiometer was calibrated according to the manufacturer's instructions.
-
A sample of the oil containing the surfactant was placed in a clean, temperature-controlled vessel.
-
A platinum-iridium ring was submerged in the oil and then slowly pulled through the surface.
-
The force required to detach the ring from the surface was measured.
-
This force was then converted to surface tension in dynes/cm using the appropriate correction factors for the ring dimensions and the density of the liquid.
-
Caption: Workflow for Evaluating and Applying Wetting Agents.
Emulsion Polymerization
Following World War II, sulfosuccinate esters became important as emulsifiers in the production of synthetic rubbers and plastics via emulsion polymerization. This compound, with its intermediate chain length, offered a balance of solubility and emulsifying power, making it suitable for various polymer systems.
Experimental Protocol: Representative Emulsion Polymerization of Styrene-Butadiene Rubber (SBR)
This protocol is a generalized representation based on the "Mutual Recipe" developed for SBR production during the 1940s, adapted to include this compound as the emulsifier.
-
Objective: To synthesize a stable latex of styrene-butadiene rubber using this compound as the primary emulsifier.
-
Materials:
-
Butadiene: 75 parts
-
Styrene (B11656): 25 parts
-
Water: 180 parts
-
This compound: 5 parts
-
Dodecyl Mercaptan (modifier): 0.5 parts
-
Potassium Persulfate (initiator): 0.3 parts
-
-
Procedure:
-
An aqueous soap solution is prepared by dissolving the this compound in water within a pressurized reaction vessel equipped with agitation.
-
The dodecyl mercaptan is emulsified into this soap solution.
-
The styrene and butadiene monomers are charged to the reactor.
-
The reactor is sealed and heated to approximately 50°C.
-
The potassium persulfate initiator, dissolved in a small amount of water, is added to the reactor to commence polymerization.
-
The reaction is allowed to proceed with continuous agitation for 12-14 hours, or until a target conversion of approximately 70% is reached.
-
A "shortstop" agent (e.g., hydroquinone) is added to terminate the polymerization.
-
Unreacted monomers are stripped from the latex.
-
The final latex is stabilized with an antioxidant.
-
Caption: Simplified Workflow for Emulsion Polymerization.
Enhanced Oil Recovery
Early investigations into improving the efficiency of oil extraction from reservoirs explored the use of surfactants to reduce the interfacial tension between oil and water. A 1947 study by Terwilliger and Yuster evaluated several surface-active agents, including "Aerosol AY," for their potential in waterflooding operations. While their results indicated challenges with surfactant adsorption onto the reservoir rock, the research highlighted the potential of these chemicals in this application.
Experimental Protocol: Core Flooding for Oil Recovery Evaluation (Conceptual)
-
Objective: To assess the effectiveness of a this compound solution in displacing residual oil from a porous medium.
-
Apparatus: A core flooding apparatus, consisting of a core holder, pumps for injecting fluids, and equipment for measuring pressures and fluid production.
-
Procedure:
-
A sandstone core sample is saturated with brine (simulating reservoir water).
-
The brine is displaced by crude oil until irreducible water saturation is reached.
-
A primary waterflood is conducted by injecting brine into the core to displace the mobile oil, simulating conventional oil recovery.
-
A secondary flood is then initiated, injecting an aqueous solution of this compound (e.g., 1-2% by weight) into the core.
-
The effluent from the core is collected, and the volumes of oil and water produced are measured.
-
The additional oil recovered during the surfactant flood, as a percentage of the oil remaining after the primary waterflood, is calculated to determine the effectiveness of the surfactant.
-
Conclusion
The early research on this compound established its role as a versatile and effective anionic surfactant. Foundational work in the 1930s and 1940s, primarily documented in patents and technical reports, demonstrated its utility as a potent wetting agent and a crucial component in the burgeoning field of emulsion polymerization. These initial studies laid the groundwork for its widespread use in numerous industrial processes and for the future development of more specialized sulfosuccinate surfactants. The quantitative data from this era, though sparse by modern standards, clearly indicated the compound's significant impact on interfacial properties, cementing its place in the arsenal (B13267) of industrial chemistry.
An In-depth Technical Guide to the Phase Behavior of Sodium Diamyl Sulfosuccinate Microemulsions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct and extensive research on the specific phase behavior of sodium diamyl sulfosuccinate (B1259242) microemulsions is limited in publicly available literature. This guide provides a comprehensive overview based on the well-documented behavior of analogous sulfosuccinate surfactants, particularly sodium dioctyl sulfosuccinate (AOT), which serves as a predictive model. The principles and methodologies described herein are fundamental to the study of microemulsions and are directly applicable to the investigation of sodium diamyl sulfosuccinate systems.
Introduction to this compound and Microemulsions
This compound is an anionic surfactant known for its excellent emulsifying, wetting, and foaming properties.[][2] It belongs to the family of sulfosuccinates, which are widely used in various industrial and commercial applications, including cosmetics, personal care products, agriculture, and industrial cleaning.[][3] Its molecular structure, featuring a polar sulfonate head group and two nonpolar amyl tails, allows it to reduce the interfacial tension between oil and water, facilitating the formation of stable dispersions.[2]
Microemulsions are thermodynamically stable, optically transparent, and isotropic mixtures of oil, water, and surfactant, often in combination with a cosurfactant.[4][5] Unlike coarse emulsions, which are kinetically stable and tend to separate over time, microemulsions form spontaneously under specific conditions and do not require high-energy input for their preparation.[6][7] Their unique properties, such as high solubilization capacity for both hydrophilic and lipophilic substances and large interfacial area, make them attractive systems for various applications, including enhanced oil recovery, chemical reactions, and notably, as advanced drug delivery vehicles.[][8] The phase behavior of microemulsions is a critical aspect of their study, as it dictates their structure, stability, and suitability for a given application.
Phase Behavior of Sulfosuccinate Microemulsions
The phase behavior of microemulsion systems is typically represented by ternary or pseudo-ternary phase diagrams, which map the different phase regions as a function of the composition of oil, water, and surfactant (and cosurfactant, if present) at a constant temperature and pressure.[6] The most common types of phase equilibria observed in surfactant-oil-water systems are classified as Winsor phases:
-
Winsor I: A two-phase system where an oil-in-water (o/w) microemulsion is in equilibrium with an excess oil phase.[6]
-
Winsor II: A two-phase system where a water-in-oil (w/o) microemulsion is in equilibrium with an excess aqueous phase.[6]
-
Winsor III: A three-phase system consisting of a middle-phase microemulsion (often bicontinuous, containing significant amounts of both oil and water) in equilibrium with both excess oil and excess aqueous phases.[6]
-
Winsor IV: A single-phase, clear, and isotropic microemulsion.[6]
The transitions between these phases can be induced by varying the composition, temperature, or salinity of the system.[4][9] For ionic surfactants like this compound, salinity is a particularly important factor influencing the hydrophilic-lipophilic balance (HLB) and thus the phase behavior.[10]
The Role of Sodium Dioctyl Sulfosuccinate (AOT) as a Model
Sodium dioctyl sulfosuccinate (AOT) is a structurally similar, double-chain anionic surfactant that is one of the most extensively studied microemulsion-forming agents.[11][12] A key feature of AOT is its ability to form microemulsions without the need for a cosurfactant.[12] At lower temperatures, AOT is more soluble in the oil phase, favoring the formation of w/o microemulsions (Winsor II).[11] As the temperature increases, its solubility in water increases, leading to a transition towards o/w microemulsions (Winsor I).[11] This behavior provides a valuable framework for predicting how this compound, with its slightly shorter alkyl chains, might behave.
Quantitative Data on Sulfosuccinate Microemulsion Phase Behavior
The following tables summarize quantitative data for a model AOT-based microemulsion system. This data illustrates the typical compositions and conditions that define different phase regions and microemulsion properties.
Table 1: Phase Behavior of AOT/Water/Heptane System at Different Salt Concentrations
| Surfactant System | Salt Concentration (NaCl) | Observed Phase Behavior | Reference |
| AOT/TEAC (1:1 molar ratio) | 0.24% | Hydrophobic (w/o microemulsion with excess water) at 15°C | [11] |
| AOT | Varies | Can form reverse micellar solutions (L2) that dissolve large amounts of water, leading to bicontinuous or discrete droplet microemulsions. | [11] |
Note: TEAC (tetraethyl ammonium (B1175870) chloride) is a cationic hydrotrope used to modify phase behavior.
Table 2: Properties of AOT Microemulsions in Deep Eutectic Solvents (DESs)
| Solvent System | Critical Aggregation Concentration (mM) | Method of Determination | Reference |
| Reline (Choline chloride + Urea) | 10.06 | Fluorescence and Conductivity | [13] |
| Ethaline (Choline chloride + Ethylene glycol) | 15.52 | Fluorescence and Conductivity | [13] |
| Water | Higher than in DES-water mixtures | Fluorescence and Conductivity | [13] |
Experimental Protocols
The determination and characterization of microemulsion phase behavior involve several key experimental techniques.
Construction of Pseudo-Ternary Phase Diagrams
This is the fundamental method for mapping the phase behavior of a microemulsion system.[6]
Objective: To identify the boundaries of the single-phase microemulsion region and other phase regions at a constant temperature.
Materials:
-
Oil phase (e.g., a hydrocarbon like decane (B31447) or a pharmaceutical oil).
-
Aqueous phase (e.g., deionized water or a buffer solution).
-
Surfactant (this compound).
-
Cosurfactant (optional, e.g., a medium-chain alcohol like butanol).
-
Glass vials or test tubes with stoppers.
-
Magnetic stirrer and stir bars.
-
Burettes and pipettes for accurate volume/weight measurements.
Protocol (Phase Titration Method):
-
Prepare mixtures of the surfactant and oil (or surfactant/cosurfactant mixture and oil) at various weight ratios (e.g., 9:1, 8:2, ..., 1:9).
-
Place a known amount of each mixture into a separate vial.
-
Titrate each mixture with the aqueous phase, adding small increments at a time.
-
After each addition, cap the vial and stir vigorously until the mixture is homogenous. Allow the system to equilibrate.
-
Visually inspect the sample for its appearance (e.g., clear, bluish, turbid, or phase-separated). The transition from a clear, single-phase system to a turbid or multi-phase system marks a phase boundary.
-
Record the composition (by weight or volume percent) of each component at the phase boundary.
-
Plot the compositions on a triangular phase diagram to delineate the microemulsion region (Winsor IV) from the multi-phase regions.[6][14]
Characterization of Microemulsions
Once the microemulsion region is identified, various techniques can be used to characterize the structure and properties of the microemulsions.
a) Dynamic Light Scattering (DLS):
-
Purpose: To measure the hydrodynamic diameter of the dispersed droplets (in o/w or w/o microemulsions).
-
Protocol: A small sample of the microemulsion is diluted with the continuous phase (to avoid multiple scattering effects) and placed in a cuvette. The cuvette is then placed in the DLS instrument, which measures the fluctuations in scattered light intensity caused by the Brownian motion of the droplets. The software then calculates the particle size distribution.
b) Conductivity Measurements:
-
Purpose: To differentiate between o/w, w/o, and bicontinuous microemulsions.
-
Protocol: The conductivity of the microemulsion is measured using a conductometer.
-
High conductivity is characteristic of o/w microemulsions, where the aqueous phase is continuous.
-
Low conductivity suggests a w/o microemulsion, where the non-conductive oil phase is continuous.
-
A sharp increase in conductivity upon addition of water to a w/o system can indicate a percolation threshold, where the water droplets begin to form conductive pathways, or a phase inversion to an o/w or bicontinuous structure.[4]
-
Visualizations
The following diagrams illustrate key concepts and workflows related to the phase behavior of sulfosuccinate microemulsions.
Caption: Conceptual Ternary Phase Diagram for a Surfactant-Oil-Water System.
Caption: Experimental Workflow for Microemulsion Phase Behavior Analysis.
Applications in Drug Development
Microemulsions formulated with sulfosuccinate surfactants are of significant interest to drug development professionals for their potential to enhance the delivery of therapeutic agents.[5][8] Their key advantages include:
-
Enhanced Solubilization: They can solubilize poorly water-soluble drugs, improving their bioavailability for oral, topical, or parenteral administration.[8][15]
-
Improved Permeability: The small droplet size and the presence of surfactants can facilitate the transport of drugs across biological membranes, such as the skin or the intestinal epithelium.[5][15]
-
Thermodynamic Stability: Their stability ensures a long shelf-life and robustness against changes in temperature, which is crucial for pharmaceutical formulations.[5]
The selection of a specific microemulsion formulation (o/w, w/o, or bicontinuous) depends on the properties of the drug to be delivered and the desired release profile. Understanding the phase behavior is therefore a prerequisite for designing effective and stable drug delivery systems based on this compound.
References
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. This compound | 922-80-5 [chemicalbook.com]
- 4. Microemulsion Microstructure(s): A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Versatility of Microemulsions in Cutaneous Drug Delivery: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijper.org [ijper.org]
- 7. chm.bris.ac.uk [chm.bris.ac.uk]
- 8. Frontiers | Microemulsions: Unique Properties, Pharmacological Applications, and Targeted Drug Delivery [frontiersin.org]
- 9. Potential determining salts in microemulsions: interfacial distribution and effect on the phase behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Nanostructured Microemulsion Phase Behavior Using AOT or Extended Surfactant Combined with a Cationic Hydrotrope [scirp.org]
- 12. SODIUM DIOCTYL SULFOSUCCINATE (WETTING AGENT) - Ataman Kimya [atamanchemicals.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. researchgate.net [researchgate.net]
Adsorption Characteristics of Sodium Diamyl Sulfosuccinate at Interfaces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core adsorption characteristics of sodium diamyl sulfosuccinate (B1259242) at various interfaces. The information is tailored for professionals in research, scientific, and drug development fields, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes. Sodium diamyl sulfosuccinate, an anionic surfactant, is utilized in various applications, including as an emulsifier in polymerization and as a wetting agent.[1][2] In the pharmaceutical industry, it can aid in drug formulation to improve delivery and effectiveness.
Core Physicochemical Properties
This compound is the sodium salt of the diester of amyl alcohol and sulfosuccinic acid.[3] Its amphiphilic nature, possessing both a hydrophilic sulfonate head group and hydrophobic diamyl tails, drives its tendency to adsorb at interfaces, thereby reducing surface and interfacial tension.
| Property | Value | Source |
| Molecular Formula | C14H25NaO7S | [4][] |
| Molecular Weight | 360.40 g/mol | [4][] |
| Solubility in Water (25°C) | 392 g/L | [1] |
| Topological Polar Surface Area | 118 Ų | [4] |
Interfacial Adsorption Data
The adsorption of this compound at the air-water interface leads to a significant reduction in the surface tension of the aqueous solution. The efficiency and effectiveness of a surfactant are characterized by its critical micelle concentration (CMC) and the surface tension at the CMC (γ_CMC).
Surface Tension Reduction
The following table summarizes the surface tension of aqueous solutions of this compound at various concentrations. This data is crucial for understanding its effectiveness as a surface-active agent.
| Concentration (% w/v) | Concentration (mol/L) | Surface Tension (dyn/cm) |
| 0.001 | 2.77 x 10⁻⁵ | 69.4 |
| 0.02 | 5.55 x 10⁻⁴ | 68.3 |
| 0.1 | 2.77 x 10⁻³ | 50.2 |
| 0.25 | 6.94 x 10⁻³ | 41.6 |
| 1.0 | 2.77 x 10⁻² | 29.2 |
| Data sourced from DrugFuture.[1] |
Based on the provided surface tension data, the critical micelle concentration (CMC) can be estimated to be in the range where the surface tension begins to plateau. A plot of surface tension versus the logarithm of concentration would show an inflection point corresponding to the CMC. While an exact value is not provided in the search results, the significant drop in surface tension between 0.02% and 1.0% indicates the formation of micelles in this concentration range.
Thermodynamic Properties of Micellization
The standard Gibbs free energy of micellization (ΔG°_mic) indicates the spontaneity of the micellization process. It can be calculated from the CMC using the following equation for ionic surfactants:
ΔG°_mic ≈ (2 - β)RT ln(CMC)
where:
-
β is the degree of counterion binding (typically between 0.6 and 0.9 for anionic surfactants)
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the temperature in Kelvin
-
CMC is the critical micelle concentration in mole fraction units
Due to the lack of a precise experimental CMC value for this compound in the provided search results, a definitive ΔG°_mic cannot be calculated. However, the experimental protocol for determining the CMC is outlined below, which would enable this calculation.
Experimental Protocols
Detailed methodologies for characterizing the adsorption properties of surfactants like this compound are essential for reproducible research.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant and can be determined by various methods that detect the onset of micelle formation.
1. Surface Tensiometry:
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[6]
-
Apparatus: A tensiometer (e.g., using the Wilhelmy plate or Du Noüy ring method).[7][8]
-
Procedure:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a calibrated tensiometer at a constant temperature.[9]
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot, representing the pre-micellar and post-micellar regions.[3][10]
-
2. Conductometry:
-
Principle: For ionic surfactants, the equivalent conductivity of the solution changes with concentration. A distinct break in the plot of conductivity versus concentration indicates the CMC. Below the CMC, conductivity decreases linearly with concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a steeper decline in conductivity.[11]
-
Apparatus: A conductivity meter.
-
Procedure:
-
Prepare a series of this compound solutions of different concentrations in deionized water.
-
Measure the specific conductivity of each solution at a constant temperature.
-
Plot the specific conductivity against the surfactant concentration.
-
The CMC is identified as the concentration at the point where the slope of the line changes.[11]
-
Measurement of Area per Molecule at the Air-Water Interface
The area per molecule provides insight into the packing density of the surfactant molecules at the interface.
Langmuir-Blodgett Trough:
-
Principle: A known amount of an insoluble or sparingly soluble surfactant is spread on the surface of a sub-phase (usually water) in a trough. The monolayer is then compressed by movable barriers, and the surface pressure is measured as a function of the area available to the molecules.[12][13]
-
Apparatus: A Langmuir-Blodgett trough equipped with a surface pressure sensor (e.g., a Wilhelmy plate).[14]
-
Procedure:
-
A solution of this compound in a volatile, water-insoluble solvent is prepared.
-
A known volume of this solution is carefully spread onto the surface of the water in the Langmuir trough. The solvent is allowed to evaporate, leaving a monolayer of the surfactant.
-
The monolayer is compressed at a constant rate by the movable barriers.
-
The surface pressure is continuously measured as a function of the surface area.
-
A surface pressure-area isotherm is generated. By extrapolating the linear portion of the isotherm in the solid-condensed phase to zero surface pressure, the area per molecule can be determined.[13]
-
References
- 1. Diamyl Sodium Sulfosuccinate [drugfuture.com]
- 2. lookchem.com [lookchem.com]
- 3. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 4. Diamyl Sodium Sulfosuccinate | C14H25NaO7S | CID 23669004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. nanoscience.com [nanoscience.com]
- 8. Method of surface tensiometer and interfacial tensiometry for measurement of surface tension and interface tension-KINO Scientific Instrument Inc. [surface-tension.org]
- 9. commons.erau.edu [commons.erau.edu]
- 10. journals.stmjournals.com [journals.stmjournals.com]
- 11. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 12. Langmuir–Blodgett trough - Wikipedia [en.wikipedia.org]
- 13. LB Trough [www2.chemistry.msu.edu]
- 14. biolinscientific.com [biolinscientific.com]
Methodological & Application
Application Notes and Protocols for Sodium Diamyl Sulfosuccinate in Vinyl Acetate Emulsion Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium diamyl sulfosuccinate (B1259242) is an anionic surfactant belonging to the dialkyl sulfosuccinate class of compounds. Its molecular structure, featuring two pentyl (amyl) hydrophobic tails and a hydrophilic sodium sulfosuccinate headgroup, provides effective surface-active properties crucial for emulsion polymerization. These properties facilitate the emulsification of vinyl acetate (B1210297) monomer in an aqueous phase, leading to the formation of a stable polymer latex. The use of sodium diamyl sulfosuccinate and other sulfosuccinate surfactants in emulsion polymerization can offer several advantages, including control over particle size, good emulsion stability, and versatility across various monomer systems.[1] This document provides detailed application notes and protocols for the utilization of this compound in the emulsion polymerization of vinyl acetate.
Key Advantages in Vinyl Acetate Emulsion Polymerization
The selection of an appropriate surfactant is critical in determining the final properties of the polymer latex. This compound offers several benefits in this context:
-
Effective Particle Size Control: Sulfosuccinate surfactants are known to facilitate the formation of latexes with medium particle sizes.[1][2] The concentration of the surfactant is a key parameter in controlling the final particle size of the polymer dispersion.
-
Enhanced Emulsion Stability: As an anionic surfactant, this compound provides electrostatic stabilization to the polymer particles, preventing coagulation and ensuring the formation of a stable latex.[3][4]
-
Versatility: Sulfosuccinate emulsifiers demonstrate compatibility with a range of monomer systems beyond vinyl acetate, including acrylics and styrene-acrylics.[3][4]
-
Good Wetting Properties: Dialkyl sulfosuccinates are recognized for their excellent wetting capabilities, which can be beneficial in the final application of the polymer latex, for instance, in coatings and adhesives.[2]
Physicochemical Properties of this compound
A key parameter for any surfactant is its Critical Micelle Concentration (CMC), the concentration at which surfactant molecules begin to form micelles in a solution.
| Property | Value | Reference |
| Critical Micelle Concentration (CMC) | 1.2 wt% | [5] |
Understanding the CMC is crucial for designing the polymerization process, as micelle formation is a primary mechanism for particle nucleation in classical emulsion polymerization.
Experimental Protocols
The following protocols provide a general framework for the emulsion polymerization of vinyl acetate using this compound. These should be considered as starting points and may require optimization based on specific experimental goals and available equipment.
Protocol 1: Batch Emulsion Polymerization of Vinyl Acetate
This protocol describes a simple batch process for the homopolymerization of vinyl acetate.
Materials:
-
Vinyl Acetate (inhibitor removed)
-
This compound
-
Potassium Persulfate (initiator)
-
Sodium Bicarbonate (buffer)
-
Deionized Water
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, nitrogen inlet, and temperature probe
-
Heating/cooling circulator
-
Monomer and initiator feed pumps (optional for semi-batch)
Procedure:
-
Reactor Setup: Charge the reactor with deionized water, this compound, and sodium bicarbonate. A typical starting concentration for the surfactant would be above its CMC, for example, 1.5 - 2.0 wt% based on the total formulation.
-
Inert Atmosphere: Purge the reactor with nitrogen for at least 30 minutes to remove oxygen, which can inhibit the polymerization. Maintain a gentle nitrogen blanket throughout the reaction.
-
Heating: Heat the reactor contents to the desired reaction temperature, typically 60-70°C, with continuous stirring.
-
Initiation: Once the temperature is stable, add the potassium persulfate initiator, dissolved in a small amount of deionized water.
-
Monomer Addition: Add the vinyl acetate monomer to the reactor. In a batch process, the entire monomer charge is added at once.
-
Polymerization: Allow the polymerization to proceed for several hours (typically 3-5 hours) until the monomer conversion is high. The reaction is exothermic, and the temperature should be carefully controlled.
-
Cooling and Filtration: Cool the reactor to room temperature and filter the resulting latex through a fine mesh to remove any coagulum.
Protocol 2: Semi-Batch Emulsion Polymerization of Vinyl Acetate
This method allows for better control over the reaction kinetics and particle morphology.
Procedure:
-
Initial Reactor Charge: Charge the reactor with a portion of the deionized water, this compound, and sodium bicarbonate.
-
Pre-emulsion Preparation: In a separate vessel, prepare a pre-emulsion by mixing the remaining deionized water, this compound, and the vinyl acetate monomer with vigorous stirring.
-
Reactor Heating and Initiation: Heat the reactor to the reaction temperature under a nitrogen atmosphere and add the initiator.
-
Monomer Feed: Once the initial polymerization has started (indicated by a slight temperature increase or change in appearance), begin the continuous feed of the monomer pre-emulsion into the reactor over a period of 2-4 hours.
-
Post-Polymerization: After the monomer feed is complete, continue the reaction for another 1-2 hours to ensure high monomer conversion.
-
Cooling and Filtration: Cool the reactor and filter the latex as described in Protocol 1.
Characterization of the Polymer Latex
The performance of this compound as an emulsifier can be evaluated by characterizing the resulting polyvinyl acetate latex.
| Parameter | Method | Significance |
| Particle Size and Distribution | Dynamic Light Scattering (DLS) | Influences viscosity, film formation, and stability. A narrower distribution is often desirable. |
| Total Solids Content | Gravimetric analysis (drying a known weight of latex) | Determines the polymer yield and concentration of the final product. |
| Viscosity | Rotational Viscometer/Rheometer | Important for the processability and application of the latex. |
| Monomer Conversion | Gas Chromatography (GC) or Gravimetry | Measures the efficiency of the polymerization reaction. |
| pH | pH meter | Affects the stability of the latex and the performance of some initiators. |
| Coagulum Content | Filtration and gravimetry | Indicates the stability of the emulsion during polymerization. A lower value is better. |
Quantitative Data and Expected Results
Table 1: Effect of Anionic Surfactant Concentration on Latex Properties (Illustrative Data based on related systems)
| Surfactant Concentration (wt%) | Average Particle Size (nm) | Viscosity (mPa·s) | Monomer Conversion (%) |
| 0.5 | ~300 - 400 | Low | > 98 |
| 1.0 | ~200 - 300 | Moderate | > 99 |
| 2.0 | ~100 - 200 | Moderate-High | > 99 |
Note: This table is illustrative and based on general principles of emulsion polymerization and data for similar anionic surfactants. Actual results may vary.
Increasing the concentration of this compound is expected to lead to a decrease in the average particle size of the resulting latex.[6] This is because a higher surfactant concentration leads to the formation of a larger number of micelles, which in turn results in a greater number of polymer particles being nucleated.
Visualizations
Emulsion Polymerization Workflow
Caption: General workflow for vinyl acetate emulsion polymerization.
Mechanism of Stabilization by this compound
References
Application Notes and Protocols for Preparing Oil-in-Water Emulsions with Sodium Diamyl Sulfosuccinate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oil-in-water (O/W) emulsions are biphasic systems where oil droplets are dispersed in a continuous aqueous phase. These formulations are pivotal in various fields, including pharmaceuticals, cosmetics, and food science, for the delivery of lipophilic active ingredients, improving texture, and enhancing stability. The selection of an appropriate emulsifying agent is critical to ensure the physical stability of the emulsion and the bioavailability of the encapsulated substance.
Sodium diamyl sulfosuccinate (B1259242) is an anionic surfactant known for its excellent emulsifying, wetting, and dispersing properties.[1][2] Its molecular structure, featuring a hydrophilic sulfonate head and lipophilic amyl tails, enables it to reduce the interfacial tension between oil and water, thereby facilitating the formation of stable emulsions.[1] This document provides a detailed protocol for the preparation of O/W emulsions using sodium diamyl sulfosuccinate, including key experimental parameters, stability assessment methods, and a visual workflow.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for formulation development.
| Property | Value | Reference |
| CAS Number | 922-80-5 | [1][3] |
| Molecular Formula | C14H25NaO7S | [1][3] |
| Molecular Weight | 360.40 g/mol | [3] |
| Appearance | White to off-white solid; may also be a clear liquid. | [1][4] |
| Solubility in Water | 392 g/L at 25 °C | [2] |
| Chemical Class | Anionic Surfactant, Emulsifier, Hydrotrope | [2][3] |
Experimental Protocol for Oil-in-Water Emulsion Preparation
This protocol outlines a general method for preparing an O/W emulsion using this compound. Optimization of specific parameters is recommended based on the desired characteristics of the final product, such as droplet size and stability.
Materials
-
Aqueous Phase: Deionized water
-
Oil Phase: A suitable oil such as mineral oil, vegetable oil (e.g., soybean oil, sunflower oil), or a specific lipid carrier relevant to the application.
-
Emulsifier: this compound (purity ≥ 98%)
-
Equipment:
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers and magnetic stirrer/stir bars
-
Analytical balance
-
Pipettes and graduated cylinders
-
Methodology
-
Preparation of the Aqueous Phase:
-
Accurately weigh the required amount of deionized water into a beaker.
-
Add the desired concentration of this compound to the water. A typical starting concentration is in the range of 0.5% to 2.0% (w/v).
-
Stir the mixture using a magnetic stirrer until the this compound is completely dissolved.
-
-
Preparation of the Oil Phase:
-
In a separate beaker, accurately weigh the desired amount of the oil phase. The oil-to-water ratio is a critical parameter, with a common starting point being 20:80 (v/v).
-
-
Emulsification:
-
While continuously stirring the aqueous phase, slowly add the oil phase.
-
Once all the oil has been added, subject the mixture to high-shear homogenization. The homogenization parameters (speed and time) will depend on the equipment used and the desired droplet size. Suggested starting parameters are provided in Table 2.
-
-
Cooling and Storage:
-
After homogenization, allow the emulsion to cool to room temperature.
-
Transfer the emulsion to a sealed container and store it under appropriate conditions for stability testing.
-
Recommended Experimental Parameters
The following table provides a range of recommended parameters for the preparation of O/W emulsions with this compound.
| Parameter | Recommended Range | Notes |
| This compound Concentration | 0.5% - 2.0% (w/v) | The optimal concentration depends on the oil phase and desired stability. Higher concentrations can lead to smaller droplet sizes. |
| Oil Phase Concentration | 10% - 40% (v/v) | Increasing the oil phase concentration can affect viscosity and stability. |
| Homogenization Speed (Rotor-Stator) | 5,000 - 20,000 rpm | Higher speeds generally result in smaller droplet sizes but can also lead to over-processing. |
| Homogenization Time (Rotor-Stator) | 2 - 10 minutes | Longer homogenization times can reduce droplet size, but excessive time may lead to instability. |
| Homogenization Pressure (Microfluidizer) | 100 - 500 bar | Higher pressures typically produce smaller and more uniform droplets. |
| Number of Passes (Microfluidizer) | 1 - 5 passes | Multiple passes can further reduce droplet size and improve homogeneity. |
Emulsion Stability Assessment
The stability of the prepared O/W emulsion should be evaluated over time. Common methods for assessing emulsion stability are summarized in Table 3.
| Stability Parameter | Method | Principle |
| Creaming Index | Visual Observation | Measurement of the height of the cream layer that forms at the top of the emulsion over time. A lower creaming index indicates higher stability. |
| Droplet Size Analysis | Dynamic Light Scattering (DLS) or Laser Diffraction | Measurement of the mean droplet size and size distribution of the oil phase. An increase in droplet size over time indicates instability (coalescence or Ostwald ripening). |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Measurement of the surface charge of the oil droplets. For anionic surfactants like this compound, a highly negative zeta potential (e.g., < -30 mV) generally indicates good electrostatic stability. |
| Microscopy | Optical or Electron Microscopy | Visual inspection of the emulsion microstructure to observe droplet morphology and any signs of aggregation or coalescence. |
| Accelerated Stability Testing | Centrifugation | Subjecting the emulsion to centrifugal force to accelerate phase separation. Stable emulsions will show minimal or no separation. |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the preparation of an oil-in-water emulsion using this compound.
Caption: Workflow for preparing and analyzing oil-in-water emulsions.
Conclusion
This document provides a comprehensive protocol for the preparation of oil-in-water emulsions stabilized by this compound. The provided ranges for key experimental parameters serve as a starting point for formulation development. Researchers and scientists are encouraged to optimize these parameters to achieve the desired emulsion characteristics for their specific applications in drug delivery and other research areas. Proper stability assessment is crucial to ensure the long-term performance and efficacy of the final product.
References
Application Notes and Protocols: SODIUM DIAMYL SULFOSUCCINATE as an Emulsifier for Nanoparticle Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SODIUM DIAMYL SULFOSUCCINATE (B1259242) is an anionic surfactant known for its excellent emulsifying, wetting, and dispersing properties.[1][2] These characteristics make it a candidate for the synthesis of nanoparticles, particularly in emulsion-based methods. While specific literature detailing its use in nanoparticle synthesis is limited, its structural similarity to other well-studied dialkyl sulfosuccinates, such as Aerosol-OT (AOT), suggests its utility in forming stable microemulsions that can act as nanoreactors for the controlled precipitation of nanoparticles.[3] This document provides a generalized protocol for the synthesis of nanoparticles using a water-in-oil microemulsion technique, where SODIUM DIAMYL SULFOSUCCINATE serves as the primary emulsifier.
The principle of this method relies on the formation of reverse micelles, which are nanosized water droplets dispersed in a continuous oil phase and stabilized by the surfactant.[3][4] These aqueous cores act as constrained environments for chemical reactions, allowing for the synthesis of nanoparticles with controlled size and a narrow size distribution. The molar ratio of water to surfactant is a critical parameter that dictates the size of the water pool and, consequently, the resulting nanoparticles.
Data Presentation: Expected Influence of Synthesis Parameters
The following table summarizes the anticipated effects of key experimental parameters on the physicochemical properties of the synthesized nanoparticles. This data is extrapolated from studies on similar sulfosuccinate surfactants.
| Parameter | Effect on Nanoparticle Characteristics | Reference |
| Molar Ratio of Water to Surfactant (W₀) | An increase in W₀ generally leads to a larger aqueous core of the reverse micelle, resulting in the formation of larger nanoparticles. | [3] |
| Surfactant Concentration | Increasing the surfactant concentration can lead to a decrease in nanoparticle size and a narrower particle size distribution (lower Polydispersity Index - PDI).[5][6][7] | [5][6][7] |
| Precursor Concentration | Higher precursor concentrations may lead to the formation of larger nanoparticles or aggregates if not properly controlled. | General Knowledge |
| Type of Oil Phase | The chain length and nature of the oil (e.g., heptane, isooctane, cyclohexane) can influence the rigidity of the micellar interface and inter-micellar exchange, thereby affecting nanoparticle size and morphology.[3] | [3] |
| Temperature | Temperature can affect the stability of the microemulsion and the kinetics of the nanoparticle formation reaction. | [2] |
Experimental Protocols
This section outlines a detailed methodology for the synthesis of generic nanoparticles (e.g., a metal oxide or salt) using this compound as the emulsifier in a water-in-oil microemulsion system.
Materials:
-
This compound
-
Oil phase (e.g., n-heptane, isooctane, or cyclohexane)
-
Aqueous solution of precursor 1 (e.g., a metal salt)
-
Aqueous solution of precursor 2 (precipitating or reducing agent)
-
Deionized water
-
Ethanol (B145695) or acetone (B3395972) (for washing)
Equipment:
-
Magnetic stirrer and stir bars
-
Glass beakers or flasks
-
Pipettes or burettes
-
Centrifuge
-
Ultrasonic bath (optional)
-
Dynamic Light Scattering (DLS) instrument for particle size and PDI measurement
-
Transmission Electron Microscope (TEM) for morphology analysis
Protocol: Synthesis of Nanoparticles via Microemulsion
-
Preparation of Microemulsion A:
-
Dissolve a specific amount of this compound in the chosen oil phase (e.g., n-heptane) in a glass beaker with continuous stirring to achieve the desired surfactant concentration.
-
To this solution, add a specific volume of the aqueous solution of precursor 1 dropwise while stirring vigorously. The molar ratio of water to surfactant (W₀) should be carefully controlled.
-
Continue stirring until a clear and stable water-in-oil microemulsion is formed.
-
-
Preparation of Microemulsion B:
-
In a separate beaker, prepare another microemulsion following the same procedure as in step 1, but using the aqueous solution of precursor 2 instead of precursor 1. Ensure that the surfactant concentration and W₀ value are identical to Microemulsion A.
-
-
Nanoparticle Precipitation:
-
Slowly add Microemulsion B to Microemulsion A dropwise under constant, vigorous stirring. The mixing of the two microemulsions will lead to the collision and coalescence of the reverse micelles, allowing the reactants in the aqueous cores to mix and initiate the precipitation of the nanoparticles.
-
Allow the reaction to proceed for a predetermined amount of time (e.g., several hours) at a constant temperature to ensure complete reaction and stabilization of the nanoparticles within the micelles.
-
-
Nanoparticle Recovery and Purification:
-
To destabilize the microemulsion and precipitate the nanoparticles, add a sufficient amount of a polar solvent such as ethanol or acetone.
-
Collect the precipitated nanoparticles by centrifugation.
-
Discard the supernatant and wash the nanoparticle pellet multiple times with a mixture of the oil phase and the polar solvent, followed by pure polar solvent to remove any residual surfactant and unreacted precursors.
-
Dry the purified nanoparticles under vacuum or in a low-temperature oven.
-
-
Characterization:
-
Re-disperse a small amount of the dried nanoparticles in a suitable solvent (e.g., ethanol or water, depending on the nanoparticle's surface properties) using sonication.
-
Measure the hydrodynamic size and Polydispersity Index (PDI) of the nanoparticles using Dynamic Light Scattering (DLS). A PDI value below 0.3 is generally considered to indicate a monodisperse sample.[1]
-
Characterize the morphology, size, and crystallinity of the nanoparticles using Transmission Electron Microscopy (TEM).
-
Visualizations
Caption: Experimental workflow for nanoparticle synthesis.
Caption: Structure of a reverse micelle.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microemulsion Synthesis of Superparamagnetic Nanoparticles for Bioapplications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Sodium Diamyl Sulfosuccinate-Based Microemulsions in Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microemulsions are thermodynamically stable, optically isotropic, and transparent or translucent systems composed of an oil phase, an aqueous phase, a surfactant, and a co-surfactant. Their unique properties, including high solubilization capacity for both lipophilic and hydrophilic drugs, ease of preparation, and potential for enhanced drug absorption, make them attractive vehicles for drug delivery.[1][2][3] Sodium diamyl sulfosuccinate (B1259242), an anionic surfactant, possesses excellent emulsifying and wetting properties, making it a suitable candidate for the formulation of microemulsions for pharmaceutical applications.[4][5][6]
These application notes provide a comprehensive overview and detailed protocols for the formulation, characterization, and in vitro evaluation of sodium diamyl sulfosuccinate-based microemulsions for drug delivery.
Components and Formulation Development
The formulation of a stable and effective microemulsion requires careful selection of its components.
-
Surfactant: this compound is the primary emulsifying agent that reduces the interfacial tension between the oil and water phases.
-
Co-surfactant: A short-chain alcohol or amine is often used to increase the fluidity of the interfacial film and reduce the amount of surfactant required. Common examples include ethanol, propanol, and polyethylene (B3416737) glycol (PEG).
-
Oil Phase: The choice of oil depends on the solubility of the drug to be encapsulated. Isopropyl myristate, oleic acid, and various triglycerides are frequently used.
-
Aqueous Phase: This is typically purified water or a buffer solution.
Protocol 1: Construction of Pseudo-Ternary Phase Diagrams
To identify the concentration ranges of the components that result in a stable microemulsion, pseudo-ternary phase diagrams are constructed.
Materials:
-
This compound
-
Selected co-surfactant (e.g., Ethanol)
-
Selected oil phase (e.g., Isopropyl myristate)
-
Purified water
-
Glass vials
-
Magnetic stirrer and stir bars
-
Burette or micropipette
Methodology:
-
Prepare different weight ratios of the surfactant (this compound) and co-surfactant (S/CoS mix), for example, 1:1, 2:1, and 3:1.
-
For each S/CoS mix ratio, prepare a series of mixtures with the oil phase in varying weight ratios (e.g., 1:9, 2:8, 3:7, ... , 9:1) in glass vials.
-
Titrate each oil-S/CoS mixture with the aqueous phase (purified water) dropwise while continuously stirring at a constant temperature.
-
After each addition of the aqueous phase, allow the system to equilibrate and visually inspect for transparency and homogeneity.
-
The endpoint of the titration is the point at which the clear and transparent mixture becomes turbid or shows phase separation.
-
Record the mass of the aqueous phase added to reach the endpoint for each mixture.
-
Calculate the weight percentage of each component (oil, water, and S/CoS mix) at these endpoints.
-
Plot the data on a ternary phase diagram for each S/CoS ratio to delineate the microemulsion region. The area within the boundary represents the stable microemulsion formulations.[7][8][9][10]
Characterization of Microemulsions
Once formulated, the microemulsions must be characterized to ensure they meet the required specifications for drug delivery.
Data Presentation: Example Formulation and Characterization Data
Table 1: Example Formulations of this compound-Based Microemulsions
| Formulation Code | This compound (% w/w) | Co-surfactant (Ethanol) (% w/w) | Oil Phase (Isopropyl Myristate) (% w/w) | Aqueous Phase (% w/w) |
| ME-A1 | 20 | 10 | 15 | 55 |
| ME-A2 | 25 | 15 | 10 | 50 |
| ME-A3 | 30 | 10 | 20 | 40 |
Table 2: Physicochemical Characterization of Example Microemulsion Formulations
| Formulation Code | Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading (%) | Encapsulation Efficiency (%) |
| ME-A1 | 45.2 ± 2.1 | 0.15 ± 0.02 | -25.8 ± 1.5 | 1.0 | 98.5 ± 0.8 |
| ME-A2 | 30.5 ± 1.8 | 0.12 ± 0.01 | -28.3 ± 1.2 | 1.0 | 99.1 ± 0.5 |
| ME-A3 | 62.8 ± 3.5 | 0.21 ± 0.03 | -22.4 ± 1.9 | 1.0 | 97.2 ± 1.1 |
Protocol 2: Droplet Size and Zeta Potential Analysis
Dynamic Light Scattering (DLS) is a common technique for measuring the size distribution and zeta potential of microemulsion droplets.
Materials and Equipment:
-
Microemulsion sample
-
Dynamic Light Scattering (DLS) instrument
-
Cuvettes
-
Purified water for dilution (if necessary)
Methodology:
-
Sample Preparation: Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects. The solution should be visually transparent.
-
Instrument Setup: Turn on the DLS instrument and allow it to stabilize. Set the measurement parameters such as temperature, scattering angle, and laser wavelength.
-
Measurement:
-
Rinse the cuvette with the diluted sample.
-
Fill the cuvette with the diluted sample, ensuring there are no air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Start the measurement. The instrument will measure the fluctuations in scattered light intensity caused by the Brownian motion of the droplets.
-
-
Data Analysis: The instrument's software will use the Stokes-Einstein equation to calculate the hydrodynamic diameter (droplet size) and the polydispersity index (PDI), which indicates the width of the size distribution. For zeta potential, the instrument applies an electric field and measures the electrophoretic mobility of the droplets.[2][11][12]
In Vitro Drug Release Studies
Evaluating the drug release profile from the microemulsion is crucial for predicting its in vivo performance.
Protocol 3: In Vitro Drug Release using the Dialysis Bag Method
This method simulates the release of a drug from the microemulsion into a surrounding medium.
Materials and Equipment:
-
Drug-loaded microemulsion
-
Dialysis bags with a suitable molecular weight cut-off (MWCO)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Beakers or dissolution apparatus
-
Magnetic stirrer or shaking water bath
-
Syringes and filters
-
Analytical instrument for drug quantification (e.g., UV-Vis spectrophotometer or HPLC)
Methodology:
-
Preparation:
-
Soak the dialysis bag in the release medium for a specified time to ensure it is fully hydrated.
-
Accurately measure a specific volume of the drug-loaded microemulsion and place it inside the dialysis bag.
-
Securely close both ends of the dialysis bag.
-
-
Release Study:
-
Place the dialysis bag in a beaker containing a known volume of the release medium. The volume of the release medium should be sufficient to maintain sink conditions.
-
Maintain the temperature at 37°C and stir the release medium at a constant speed.
-
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a specific volume of the release medium.
-
Sample Replacement: Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Drug Quantification: Analyze the collected samples for drug concentration using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.[3][13]
Visualizations
Caption: Workflow for microemulsion formulation and characterization.
Caption: Drug release pathway from an O/W microemulsion.
References
- 1. Design and characterization of microemulsion systems for naproxen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nist.gov [nist.gov]
- 3. Phase Behavior of Microemulsion Systems with Emphasis on Effects of Paraffinic Hydrocarbons and Alcohols [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microemulsions Based on Diverse Surfactant Molecular Structure: Comparative Analysis and Mechanistic Study [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. citedrive.com [citedrive.com]
- 10. Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Nanoemulsions and Microemulsions for Intranasal Drug Delivery: A Bibliometric Analysis and Emerging Trends (2004–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Design and Evaluation of Microemulsion Gel System of Nadifloxacin | Semantic Scholar [semanticscholar.org]
Application of Sodium Diamyl Sulfosuccinate in Enhanced Oil Recovery (EOR) Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium diamyl sulfosuccinate (B1259242) is an anionic surfactant that has shown potential in chemical Enhanced Oil Recovery (cEOR) processes. Its amphiphilic nature, possessing both a hydrophilic sulfonate head and hydrophobic amyl tails, allows it to reduce the interfacial tension (IFT) between oil and water and alter the wettability of reservoir rock. These mechanisms are critical for mobilizing residual oil trapped in porous media after primary and secondary recovery stages. This document provides detailed application notes and experimental protocols for studying the efficacy of sodium diamyl sulfosuccinate in EOR applications, with a focus on interfacial tension reduction, wettability alteration, and core flooding analysis. While direct performance data for this compound is limited in publicly available literature, data for a closely related compound, sodium dimethylamyl sulfosuccinate, provides a strong proxy for its potential efficacy.
Mechanism of Action in Enhanced Oil Recovery
The primary mechanisms by which this compound contributes to enhanced oil recovery are:
-
Interfacial Tension (IFT) Reduction: By adsorbing at the oil-water interface, this compound lowers the IFT. This reduction in interfacial forces allows for the deformation and mobilization of oil ganglia that are trapped by capillary forces within the pore throats of the reservoir rock. Ultra-low IFT values are particularly effective in creating microemulsions that can efficiently displace oil.
-
Wettability Alteration: Reservoir rocks can be either water-wet or oil-wet. In oil-wet reservoirs, crude oil preferentially adheres to the rock surface, making it difficult for water to displace it. Anionic surfactants like this compound can adsorb onto the positively charged sites of carbonate rocks or interact with the rock surface through other mechanisms to shift the wettability towards a more water-wet state. This change facilitates the release of oil from the rock surface and improves the sweep efficiency of the injected fluid.
-
Foam Generation for Mobility Control: In gas-based EOR methods, surfactants can be used to generate foam by co-injecting with a gas (e.g., nitrogen, CO2). The foam increases the apparent viscosity of the gas phase, improving the mobility ratio between the injected fluid and the displaced oil. This leads to better sweep efficiency and reduces the channeling of gas through high-permeability zones.
Application Data
The following tables summarize quantitative data from a study on a closely related sulfosuccinate surfactant, sodium dimethylamyl sulfosuccinate, in an Alkaline-Surfactant-Polymer (ASP) formulation for EOR in limestone reservoirs. This data serves as a strong proxy for the expected performance of this compound.
Table 1: Interfacial Tension (IFT) Reduction by a Sulfosuccinate Surfactant
| Surfactant System | IFT (mN/m) |
| Single Sulfosuccinate Surfactant | 0.005 - 0.05 |
| Synergy of Surfactant Mixtures | 0.0006 - 0.001 |
Table 2: Wettability Alteration on Limestone by a Sulfosuccinate Surfactant
| Parameter | Value |
| Contact Angle Reduction | 65 - 81% |
| Final Wettability State | Water-wet |
Table 3: Additional Oil Recovery in Limestone using an ASP Formulation with a Sulfosuccinate Surfactant
| EOR Method | Additional Oil Recovery (%) |
| ASP Flooding | 22 - 40 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the performance of this compound in EOR are provided below.
Interfacial Tension (IFT) Measurement
Objective: To determine the effectiveness of this compound in reducing the interfacial tension between crude oil and brine.
Apparatus: Spinning Drop Tensiometer
Materials:
-
This compound solutions of varying concentrations in synthetic brine.
-
Crude oil from the target reservoir.
-
Synthetic brine (matching reservoir water composition).
-
High-precision syringe pump.
-
Capillary tube.
Protocol:
-
Prepare a series of this compound solutions in synthetic brine at different concentrations (e.g., 100, 500, 1000, 2000, 5000 ppm).
-
Calibrate the spinning drop tensiometer according to the manufacturer's instructions.
-
Fill the capillary tube with the surfactant solution.
-
Inject a small droplet of crude oil into the center of the capillary tube using a microsyringe.
-
Rotate the capillary tube at a constant high speed (e.g., 4000-10000 rpm) to elongate the oil droplet.
-
Allow the system to reach equilibrium, where the shape of the oil droplet stabilizes.
-
Capture an image of the elongated oil droplet.
-
Measure the length and diameter of the droplet from the captured image.
-
Calculate the IFT using the Vonnegut equation, which relates the droplet shape, rotational speed, and the density difference between the oil and aqueous phases.
-
Repeat the measurement for each surfactant concentration to determine the critical micelle concentration (CMC) and the minimum achievable IFT.
Wettability Alteration (Contact Angle Measurement)
Objective: To assess the ability of this compound to alter the wettability of reservoir rock from oil-wet to water-wet.
Apparatus: Goniometer (Contact Angle Measurement System)
Materials:
-
Core plugs or polished rock slices (sandstone and/or carbonate) from the target reservoir.
-
Crude oil.
-
Synthetic brine.
-
This compound solution at optimal concentration (determined from IFT measurements).
-
Environmental chamber to control temperature and pressure.
Protocol:
-
Clean the rock samples thoroughly with solvents (e.g., toluene, methanol) and dry them in an oven.
-
Saturate the clean, dry rock samples with synthetic brine.
-
Age the brine-saturated rock samples in crude oil at reservoir temperature for several weeks to establish an oil-wet condition.
-
Place the aged rock sample in a transparent cell filled with synthetic brine.
-
Carefully place a droplet of crude oil on the surface of the rock sample.
-
Measure the initial contact angle between the oil droplet and the rock surface through the brine phase. An angle greater than 90° indicates oil-wet conditions.
-
Replace the synthetic brine with the this compound solution.
-
Allow the system to age for a specified period (e.g., 24-48 hours) at reservoir temperature.
-
Measure the contact angle again. A significant decrease in the contact angle (towards < 90°) indicates a shift towards water-wetness.
Core Flooding Test
Objective: To evaluate the effectiveness of this compound in mobilizing residual oil and to quantify the incremental oil recovery.
Apparatus: Core flooding system (including core holder, pumps, pressure transducers, fraction collector).
Materials:
-
Reservoir core plug.
-
Crude oil.
-
Synthetic brine.
-
This compound solution (surfactant slug).
-
Polymer solution (for mobility control, if conducting SP or ASP flooding).
Protocol:
-
Clean and dry the core plug and measure its porosity and permeability.
-
Saturate the core plug with synthetic brine to determine the pore volume.
-
Inject crude oil into the brine-saturated core until no more brine is produced to establish the initial oil saturation (Soi).
-
Perform a waterflood by injecting synthetic brine into the core at a constant rate until oil production ceases. This establishes the residual oil saturation after waterflooding (Sorw).
-
Inject a slug of the this compound solution (typically 0.3-0.5 pore volumes) into the core.
-
(Optional, for SP/ASP flooding) Follow the surfactant slug with a polymer solution to provide mobility control and push the surfactant slug and the mobilized oil bank through the core.
-
Continue injecting brine (drive water) until no more oil is produced.
-
Collect the effluent in a fraction collector and measure the volume of oil and water produced over time.
-
Calculate the incremental oil recovery as the percentage of the original oil in place (OOIP) or the residual oil in place (ROIP) recovered during the chemical flood.
Visualizations
Application Notes and Protocols for the Experimental Determination of the Critical Micelle Concentration (CMC) of Sodium Diamyl Sulfosuccinate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed experimental protocols for determining the Critical Micelle Concentration (CMC) of the anionic surfactant, Sodium Diamyl Sulfosuccinate (B1259242). Three common and reliable methods are described: Surface Tension Measurement, Conductivity Measurement, and Fluorescence Spectroscopy. Each section includes the theoretical principles, required materials and instrumentation, a step-by-step experimental procedure, and data analysis guidelines. Additionally, visual workflows and a data summary table are provided to facilitate experimental design and data comparison.
Introduction
Sodium diamyl sulfosuccinate is an anionic surfactant used in various applications, including as an emulsifier and wetting agent in industrial, cosmetic, and pharmaceutical formulations.[1][2] The Critical Micelle Concentration (CMC) is a fundamental property of any surfactant. It is the concentration at which individual surfactant molecules (monomers) in a solution begin to aggregate and form micelles.[3][4] Below the CMC, the surfactant primarily exists as monomers, and the surface tension of the solution decreases significantly with increasing surfactant concentration.[3][5] Above the CMC, the excess surfactant molecules form micelles, and properties such as surface tension, conductivity, and the solubilization of hydrophobic probes change more slowly with increasing surfactant concentration.[3][6] The determination of the CMC is crucial for optimizing formulations, understanding surfactant behavior, and ensuring product performance and stability.
This guide details three robust methods for the experimental determination of the CMC of this compound.
Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C14H25NaO7S[1][7] |
| Molecular Weight | 360.40 g/mol [7] |
| Appearance | White to off-white solid or clear liquid[1][7][8] |
| Solubility | Soluble in water[8][9] |
| Classification | Anionic Surfactant[4] |
Experimental Protocols
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. This is due to the adsorption of surfactant monomers at the air-water interface. Once the interface is saturated with monomers, any further addition of surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[3][5][6] The CMC is identified as the concentration at which this transition occurs, visualized as an inflection point in the plot of surface tension versus the logarithm of the surfactant concentration.[6]
Materials and Instrumentation:
-
This compound
-
High-purity deionized water
-
Tensiometer (with Wilhelmy plate or Du Noüy ring)
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath or jacketed vessel
Experimental Workflow:
Caption: Workflow for CMC determination by surface tension measurement.
Protocol:
-
Stock Solution Preparation: Accurately weigh a specific amount of this compound and dissolve it in a known volume of deionized water to prepare a concentrated stock solution (e.g., 100 mM).
-
Serial Dilutions: Prepare a series of solutions with decreasing concentrations from the stock solution. It is recommended to prepare at least 10-15 different concentrations, with several points both below and above the expected CMC.
-
Tensiometer Calibration: Calibrate the tensiometer according to the manufacturer's instructions, typically using deionized water.
-
Temperature Control: Maintain a constant temperature for all solutions throughout the experiment (e.g., 25°C) using a water bath or a jacketed vessel, as temperature can influence the CMC.[4]
-
Surface Tension Measurement:
-
Start with the most dilute solution to minimize contamination.
-
Rinse the measurement probe (Wilhelmy plate or Du Noüy ring) thoroughly with deionized water and the solution to be measured before each reading.
-
Measure the surface tension of each solution. Allow the reading to stabilize before recording the value.
-
-
Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The resulting graph should show two distinct linear regions.[5][6]
-
Perform a linear regression on the data points in each region.
-
The CMC is the concentration at the intersection of these two lines.[5][10]
-
Principle: This method is suitable for ionic surfactants like this compound.[6] Below the CMC, the conductivity of the solution increases linearly with the concentration of the surfactant, as the surfactant exists as individual ions (monomers and counter-ions).[3][11] Above the CMC, the newly added surfactant molecules form micelles. Micelles are larger and have a lower mobility than the individual ions, and they also bind some of the counter-ions. This leads to a decrease in the slope of the conductivity versus concentration plot.[12] The CMC is determined from the break point in this plot.[3][6]
Materials and Instrumentation:
-
This compound
-
High-purity deionized water (with low conductivity)
-
Conductivity meter with a temperature-compensated probe
-
Precision analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Temperature-controlled water bath
Experimental Workflow:
Caption: Workflow for CMC determination by conductivity measurement.
Protocol:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in deionized water as described in the surface tension method.
-
Serial Dilutions: Prepare a series of diluted solutions from the stock solution.
-
Conductivity Meter Calibration: Calibrate the conductivity meter using standard solutions as per the manufacturer's guidelines.
-
Temperature Control: Ensure all measurements are performed at a constant temperature (e.g., 25°C).[13]
-
Conductivity Measurement:
-
Measure the conductivity of the deionized water as a blank.
-
Starting with the most dilute solution, measure the conductivity of each prepared solution.
-
Rinse the conductivity probe with deionized water and the next solution to be measured before each reading.
-
Ensure the solution is well-mixed and thermally equilibrated before recording the conductivity value.
-
-
Data Analysis:
-
Plot the measured conductivity (κ) on the y-axis against the surfactant concentration (C) on the x-axis.
-
The plot will show two linear segments with different slopes.
-
Perform linear regression for the data points before and after the break point.
-
The CMC is the concentration at which these two lines intersect.[14]
-
Principle: This method utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), which has a low solubility in water but readily partitions into the hydrophobic core of micelles.[15] The fluorescence emission spectrum of pyrene is sensitive to the polarity of its microenvironment. Specifically, the ratio of the intensity of the first vibronic peak (I1 at ~373 nm) to the third vibronic peak (I3 at ~384 nm) is higher in polar environments (like water) and lower in non-polar environments (like the micellar core). By monitoring the I1/I3 ratio as a function of surfactant concentration, a sharp decrease in the ratio is observed upon micelle formation. The CMC is determined from the inflection point of the resulting sigmoidal curve.[16]
Materials and Instrumentation:
-
This compound
-
Pyrene
-
Methanol (B129727) or Acetone (B3395972) (for pyrene stock solution)
-
High-purity deionized water
-
Spectrofluorometer
-
Quartz cuvettes
-
Volumetric flasks and micropipettes
-
Vortex mixer
Experimental Workflow:
Caption: Workflow for CMC determination by fluorescence spectroscopy.
Protocol:
-
Pyrene Stock Solution: Prepare a stock solution of pyrene in a volatile organic solvent like methanol or acetone (e.g., 1 mM).
-
Sample Preparation:
-
Prepare a series of this compound solutions in deionized water at various concentrations.
-
To a set of vials, add a small, fixed aliquot of the pyrene stock solution.
-
Evaporate the organic solvent completely, leaving a thin film of pyrene at the bottom of each vial. This is crucial to avoid solvent effects.
-
Add the prepared surfactant solutions to the vials, ensuring the final pyrene concentration is very low (e.g., 1 µM) to prevent excimer formation.
-
Vortex the vials and allow them to equilibrate (e.g., overnight in the dark) to ensure the partitioning of pyrene reaches equilibrium.
-
-
Fluorescence Measurement:
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (I1/I3) for each surfactant concentration.
-
Plot the I1/I3 ratio on the y-axis against the logarithm of the surfactant concentration (log C) on the x-axis.
-
The plot should yield a sigmoidal curve.
-
The CMC can be determined from the center of the transition in the sigmoidal plot, often calculated from the inflection point of a fitted curve.[16]
-
Data Presentation and Expected Results
The CMC values obtained from the different experimental methods should be in reasonable agreement. The following table provides a template for summarizing the results.
| Method | Measured Parameter | Plotted Relationship | Method of CMC Determination | Expected CMC (mM) |
| Surface Tension | Surface Tension (mN/m) | γ vs. log(C) | Intersection of two linear fits[6] | To be determined |
| Conductivity | Conductivity (µS/cm) | κ vs. C | Intersection of two linear fits[3] | To be determined |
| Fluorescence | Fluorescence Intensity Ratio | I1/I3 vs. log(C) | Inflection point of sigmoidal fit[16] | To be determined |
Note: The exact CMC value for this compound can be influenced by factors such as temperature, pH, and the presence of electrolytes.[4][16] Therefore, it is critical to control these parameters and report them along with the determined CMC value.
References
- 1. guidechem.com [guidechem.com]
- 2. lookchem.com [lookchem.com]
- 3. justagriculture.in [justagriculture.in]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 6. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 7. Diamyl Sodium Sulfosuccinate | C14H25NaO7S | CID 23669004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. abpsoil.com [abpsoil.com]
- 9. diamyl sodium sulfosuccinate, 922-80-5 [thegoodscentscompany.com]
- 10. biolinscientific.com [biolinscientific.com]
- 11. scribd.com [scribd.com]
- 12. Method of Determination of CMC | PPT [slideshare.net]
- 13. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fpharm.uniba.sk [fpharm.uniba.sk]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
- 17. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols: Sodium Diamyl Sulfosuccinate in Styrene-Acrylic Polymer Dispersions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium diamyl sulfosuccinate (B1259242) is an anionic surfactant utilized as an effective emulsifier in the emulsion polymerization of styrene-acrylic copolymers. Its molecular structure, featuring two amyl (pentyl) hydrophobic tails and a hydrophilic sulfonate group, provides excellent surface activity, contributing to the formation of stable polymer dispersions with controlled particle size. These styrene-acrylic dispersions are critical components in various applications, including coatings, adhesives, and drug delivery systems, where properties like film formation, water resistance, and particle stability are paramount.
This document provides detailed application notes and protocols for the use of sodium diamyl sulfosuccinate in the synthesis of styrene-acrylic polymer dispersions. While specific performance data for this compound is limited in publicly available literature, the following protocols and data tables are based on established principles of emulsion polymerization and representative data from studies using comparable anionic surfactants.
Key Properties of this compound
This compound is known for its excellent wetting, emulsifying, and dispersing properties.[1] It is soluble in water and various organic solvents, making it a versatile choice for emulsion polymerization systems.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 922-80-5 | [1] |
| Molecular Formula | C₁₄H₂₅NaO₇S | [1] |
| Molecular Weight | 360.40 g/mol | [1] |
| Appearance | White, waxy solid | [2] |
| Solubility in Water (25°C) | 392 g/L | [1] |
| Surface Tension (1% in water) | 29.2 dyn/cm | [1] |
Role in Styrene-Acrylic Emulsion Polymerization
In emulsion polymerization, surfactants like this compound play a crucial role in several stages of the process:[3]
-
Monomer Emulsification: The surfactant molecules form micelles in the aqueous phase, which encapsulate the sparingly soluble styrene (B11656) and acrylic monomers, creating a stable emulsion of monomer droplets.
-
Particle Nucleation: Polymerization is initiated in the aqueous phase, and the growing polymer chains enter the monomer-swollen micelles, where they continue to propagate. These micelles then become the primary loci for particle formation.[3]
-
Particle Stabilization: As the polymer particles grow, this compound adsorbs onto their surface, providing electrostatic stabilization.[4] The negatively charged sulfonate head groups orient towards the aqueous phase, creating a repulsive barrier that prevents particle agglomeration and ensures the stability of the latex.[3][4]
The concentration and type of surfactant significantly influence the final properties of the styrene-acrylic dispersion, including particle size, viscosity, and film-forming characteristics.[4]
Experimental Protocols
The following protocols describe the synthesis of a styrene-acrylic polymer dispersion using a semi-batch emulsion polymerization technique. This method allows for better control over the copolymer composition and heat management.[4]
Materials
-
Monomers: Styrene (St), Butyl Acrylate (BA), Acrylic Acid (AA)
-
Surfactant: this compound
-
Initiator: Ammonium (B1175870) Persulfate (APS)
-
pH Regulator: Ammonia (B1221849) (NH₃) solution
-
Deionized Water
Pre-Emulsion Preparation
-
In a separate vessel, prepare the monomer mixture by combining styrene, butyl acrylate, and acrylic acid in the desired ratio.
-
In a main reactor, dissolve this compound in deionized water under gentle agitation.
-
Slowly add the monomer mixture to the surfactant solution with continuous stirring to form a stable pre-emulsion.
Polymerization Procedure
-
Charge a glass reactor equipped with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet with a portion of the deionized water and heat to 80-85°C under a nitrogen blanket.
-
Prepare an initiator solution by dissolving ammonium persulfate in deionized water.
-
Continuously feed the monomer pre-emulsion and the initiator solution into the reactor over a period of 3-4 hours while maintaining the reaction temperature at 80-85°C and a constant stirring rate.
-
After the feeds are complete, maintain the temperature for an additional hour to ensure high monomer conversion.
-
Cool the reactor to below 40°C.
-
Adjust the pH of the final latex to 7.0-8.0 with an ammonia solution.
-
Filter the resulting styrene-acrylic dispersion to remove any coagulum.
Data Presentation: Influence of Surfactant Concentration
The concentration of this compound is expected to have a significant impact on the properties of the resulting styrene-acrylic dispersion. The following table presents representative data illustrating the typical effects of varying anionic surfactant concentration on key latex properties.
Disclaimer: The following data is based on a study using a comparable anionic surfactant system in a styrene-acrylic emulsion polymerization and is intended for illustrative purposes due to the lack of specific published data for this compound.
Table 2: Effect of Anionic Surfactant Concentration on Styrene-Acrylic Dispersion Properties (Illustrative Data)
| Surfactant Concentration (wt% based on monomers) | Particle Size (nm) | Viscosity (mPa·s) | Solid Content (%) | Minimum Film Forming Temperature (MFFT) (°C) |
| 1.0 | 150 | 1500 | ~50 | 25 |
| 2.0 | 120 | 3500 | ~50 | 22 |
| 3.0 | 95 | 6000 | ~50 | 19 |
| 4.0 | 80 | 9200 | ~50 | 17 |
Data adapted from a study on the effect of anionic/nonionic surfactant systems on styrene-acrylic copolymer latexes.[4]
As shown in the illustrative data, increasing the surfactant concentration generally leads to a decrease in particle size and an increase in viscosity.[4] The higher number of micelles at increased surfactant concentrations leads to the formation of a larger number of smaller polymer particles.[4] The smaller particle size and increased particle number contribute to a higher viscosity.[4] The reduction in MFFT with increasing surfactant concentration can be attributed to the plasticizing effect of the surfactant.[4]
Characterization Protocols
Particle Size and Distribution
-
Method: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the latex sample with deionized water to an appropriate concentration.
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Measure the particle size distribution at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C).
-
Record the Z-average particle diameter and the Polydispersity Index (PDI).
-
Viscosity Measurement
-
Method: Rotational Viscometer (e.g., Brookfield viscometer)
-
Protocol:
-
Place a defined volume of the latex sample in the viscometer cup.
-
Select an appropriate spindle and rotational speed.
-
Allow the reading to stabilize and record the viscosity in mPa·s at a specified temperature (e.g., 25°C).
-
Solid Content Determination
-
Method: Gravimetric Analysis
-
Protocol:
-
Weigh a small amount of the latex sample into a pre-weighed aluminum pan.
-
Dry the sample in an oven at a specified temperature (e.g., 120°C) for a set time (e.g., 30 minutes) or until a constant weight is achieved.
-
Calculate the solid content percentage based on the initial and final weights.
-
Minimum Film Forming Temperature (MFFT)
-
Method: MFFT Bar
-
Protocol:
-
Apply a uniform film of the latex onto the MFFT bar, which has a temperature gradient.
-
Allow the film to dry.
-
Observe the point on the bar where the film transitions from a continuous, clear film to a cracked, opaque one. This temperature is the MFFT.
-
Mechanism of Stabilization
The primary mechanism by which this compound stabilizes styrene-acrylic polymer particles is electrostatic repulsion.
References
Measuring the Surface Tension of Sodium Diamyl Sulfosuccinate Solutions: Application Notes and Protocols
Introduction
Sodium diamyl sulfosuccinate (B1259242) is an anionic surfactant widely utilized for its excellent wetting, emulsifying, and dispersing properties.[1] The effectiveness of this surfactant is intrinsically linked to its ability to lower the surface tension of aqueous solutions.[1][2] Accurate measurement of surface tension is therefore critical for formulation development, quality control, and understanding the physicochemical behavior of sodium diamyl sulfosuccinate in various applications, from pharmaceuticals to industrial processes.
This document provides detailed application notes and experimental protocols for measuring the surface tension of this compound solutions. It is intended for researchers, scientists, and drug development professionals. The protocols cover four common techniques: the Du Noüy ring method, the Wilhelmy plate method, the pendant drop method, and the bubble pressure method.
Understanding Static vs. Dynamic Surface Tension
When a surfactant is dissolved in a liquid, its molecules migrate to the surface, a process that takes time. This leads to two distinct types of surface tension:
-
Static (or Equilibrium) Surface Tension: This is the surface tension of a liquid when the surfactant molecules have reached a stable equilibrium at the interface. This is typically measured in processes where the surface is not rapidly created or disturbed.[3]
-
Dynamic Surface Tension: This refers to the surface tension of a liquid at a specific moment in time before equilibrium is reached. It is a critical parameter in dynamic processes like spraying, coating, and printing, where new surfaces are constantly being formed.[4][5]
The choice of measurement technique often depends on whether static or dynamic surface tension is the parameter of interest.
Quantitative Data: Surface Tension of this compound Solutions
The following table summarizes the surface tension of aqueous solutions of this compound at various concentrations.
| Concentration (%) | Surface Tension (dyn/cm) |
| 0.001 | 69.4 |
| 0.02 | 68.3 |
| 0.1 | 50.2 |
| 0.25 | 41.6 |
| 1 | 29.2 |
Experimental Protocols
This section provides detailed methodologies for four key techniques used to measure the surface tension of this compound solutions.
Du Noüy Ring Method (for Static Surface Tension)
The Du Noüy ring method is a classical technique for measuring static surface tension.[6][7] It determines the force required to detach a platinum-iridium ring from the surface of a liquid.[6][7]
Advantages:
-
Widely used and well-established with a large body of historical data.[8]
-
Applicable for both surface and interfacial tension measurements.[7]
Disadvantages:
-
The measurement process can disturb the surface, potentially affecting the equilibrium of surfactant solutions.[9][10]
-
Requires correction factors to account for the volume of liquid lifted by the ring.[7][9]
-
Less suitable for highly viscous liquids.[8]
Experimental Protocol:
-
Solution Preparation:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions to the desired concentrations.
-
Allow the solutions to equilibrate at a constant temperature.
-
-
Instrument Setup and Calibration:
-
Ensure the tensiometer is level and free from vibrations.
-
Clean the platinum-iridium ring by rinsing with a suitable solvent (e.g., ethanol (B145695) or acetone) and then flaming it to red heat to remove any organic contaminants.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight.
-
-
Measurement Procedure:
-
Place the this compound solution in a clean glass vessel of appropriate size.
-
Immerse the clean ring into the solution.
-
Slowly raise the sample stage, causing the ring to be pulled through the liquid surface.
-
The tensiometer will measure the maximum force exerted on the ring just before the liquid film breaks.[11]
-
Record this maximum force.
-
Repeat the measurement at least three times to ensure reproducibility.
-
-
Data Analysis:
-
The surface tension (γ) is calculated from the maximum force (F) and the circumference of the ring (L) using the formula: γ = F / (2L * cosθ), where θ is the contact angle (assumed to be 0 for a clean platinum ring).
-
Apply the necessary correction factors as provided by the instrument's software or standard tables.
-
Wilhelmy Plate Method (for Static Surface Tension)
The Wilhelmy plate method measures the force exerted on a thin platinum plate held stationary at the liquid-air interface.[10][12]
Advantages:
-
Provides a true equilibrium surface tension measurement as the plate is stationary.[8][10]
-
Generally more accurate for surfactant solutions than the Du Noüy ring method.[10]
-
Does not require correction factors if the contact angle is zero.[13]
-
Suitable for measuring surface tension over time.[8]
Disadvantages:
-
Less commonly used for interfacial tension measurements between two liquids.[9]
-
Requires a perfectly clean and uniformly wetted plate.
Experimental Protocol:
-
Solution Preparation:
-
Follow the same procedure as for the Du Noüy ring method.
-
-
Instrument Setup and Calibration:
-
Ensure the tensiometer is level.
-
Clean the platinum Wilhelmy plate by rinsing with a solvent and flaming.
-
Calibrate the tensiometer.
-
-
Measurement Procedure:
-
Hang the clean plate from the tensiometer's balance.
-
Raise the sample vessel containing the this compound solution until the liquid surface just touches the bottom edge of the plate.[14]
-
The software will automatically detect the surface and measure the downward force exerted by the meniscus on the plate.[15]
-
Allow the system to equilibrate and record the stable force reading.
-
Repeat the measurement at least three times.
-
-
Data Analysis:
-
The surface tension (γ) is calculated from the measured force (F) and the perimeter of the plate (P) using the formula: γ = F / (P * cosθ), where θ is the contact angle (assumed to be 0 for a clean, wetted platinum plate).
-
Pendant Drop Method (for Static and Dynamic Surface Tension)
This optical method analyzes the shape of a drop of liquid hanging from a needle. The shape of the drop is determined by the balance between surface tension and gravity.[16][17]
Advantages:
-
Requires only a small sample volume.[12]
-
Can be used to measure both surface and interfacial tension.[18]
-
Suitable for measuring dynamic surface tension over longer time scales (down to about 0.5 seconds).[10]
-
Non-invasive, as it does not physically contact the surface in the same way as the ring or plate.
Disadvantages:
-
Requires accurate knowledge of the liquid's density.
-
The accuracy depends on the quality of the image and the drop shape analysis software.
Experimental Protocol:
-
Solution Preparation:
-
Follow the same procedure as for the Du Noüy ring method.
-
-
Instrument Setup:
-
Set up the pendant drop tensiometer with a suitable light source and a high-resolution camera.[18]
-
Select a needle with an appropriate diameter.
-
-
Measurement Procedure:
-
Fill a syringe with the this compound solution and attach the needle.
-
Carefully form a pendant drop at the tip of the needle.[19]
-
Capture a high-quality image of the drop. For dynamic measurements, a series of images are captured over time.
-
Ensure there are no vibrations during image capture.
-
-
Data Analysis:
Maximum Bubble Pressure Method (for Dynamic Surface Tension)
This method measures the maximum pressure required to form a bubble of gas (usually air) at the tip of a capillary immersed in the liquid.[1][21] It is particularly useful for measuring dynamic surface tension at very short surface ages (milliseconds).[5]
Advantages:
-
Ideal for studying fast-acting surfactants and dynamic processes.[3][5]
-
Does not require contact angle information.[1]
-
High accuracy for rapid measurements.[1]
Disadvantages:
-
Not suitable for measuring static surface tension.
-
The accuracy can be affected by the viscosity of the liquid.
Experimental Protocol:
-
Solution Preparation:
-
Follow the same procedure as for the Du Noüy ring method.
-
-
Instrument Setup:
-
Set up the bubble pressure tensiometer with the appropriate capillary.
-
Calibrate the instrument using a liquid with a known surface tension (e.g., pure water).
-
-
Measurement Procedure:
-
Immerse the capillary tip into the this compound solution to a defined depth.
-
The instrument will generate a stream of gas bubbles at a controlled rate.[21]
-
The pressure inside each bubble is monitored as it grows, and the maximum pressure is recorded just before the bubble detaches.[5]
-
The surface age is controlled by varying the gas flow rate.[5]
-
-
Data Analysis:
-
The dynamic surface tension is calculated from the maximum bubble pressure and the capillary radius using the Laplace equation.
-
A plot of dynamic surface tension versus surface age can be generated.
-
Visualizations
Caption: General experimental workflow for measuring surface tension.
Caption: Decision tree for selecting a surface tension measurement technique.
References
- 1. Maximum bubble pressure method - Wikipedia [en.wikipedia.org]
- 2. cscscientific.com [cscscientific.com]
- 3. tegewa.de [tegewa.de]
- 4. Measurement of Dynamic Surface Tension Using the Maximum Bubble Pressure Method - DataPhysics Instruments [dataphysics-instruments.com]
- 5. rheologylab.com [rheologylab.com]
- 6. TEN201 Du Nouy Tensiometer, Ring method_Tensiometer_UnitedTest - Material Testing Machine [unitedtest.com]
- 7. Du Noüy ring method | KRÜSS Scientific [kruss-scientific.com]
- 8. cscscientific.com [cscscientific.com]
- 9. Ring vs Plate Tensiometer: Which Method Is More Accurate? [orbitind.com]
- 10. clearsolutionsusa.com [clearsolutionsusa.com]
- 11. biolinscientific.com [biolinscientific.com]
- 12. What is Surface Tension?:Kyowa Interface Science [face-kyowa.co.jp]
- 13. nanoscience.com [nanoscience.com]
- 14. m.youtube.com [m.youtube.com]
- 15. biolinscientific.com [biolinscientific.com]
- 16. Pendant drop | KRÜSS Scientific [kruss-scientific.com]
- 17. biolinscientific.com [biolinscientific.com]
- 18. pdf.blucher.com.br [pdf.blucher.com.br]
- 19. m.youtube.com [m.youtube.com]
- 20. scian.cl [scian.cl]
- 21. courses.washington.edu [courses.washington.edu]
The Role of Sodium Diamyl Sulfosuccinate in the Synthesis of Polymer Latexes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium diamyl sulfosuccinate (B1259242) is an anionic surfactant that serves as a highly effective emulsifier in the emulsion polymerization process for creating stable polymer latexes. Its molecular structure, featuring a hydrophilic sulfosuccinate headgroup and two hydrophobic pentyl chains, allows for the efficient stabilization of monomer droplets and growing polymer particles within an aqueous medium. This document provides detailed application notes on the utility of sodium diamyl sulfosuccinate, alongside comprehensive protocols for its use in the laboratory-scale synthesis of polymer latexes. Key performance indicators are summarized, and the relationship between emulsifier concentration and latex properties is illustrated.
Introduction
Emulsion polymerization is a versatile technique used to produce a wide range of polymers with applications in coatings, adhesives, textiles, and drug delivery systems.[1] The choice of emulsifier is critical as it dictates the kinetics of polymerization, particle size distribution, and the overall stability of the final latex.[2] this compound, a dialkyl sulfosuccinate, is recognized for its excellent emulsifying, wetting, and dispersing properties.[2][3] Its inclusion in emulsion polymerization formulations can offer several advantages, including the ability to conduct reactions at lower temperatures and achieve good mechanical stability of the latex.[4] Furthermore, sulfosuccinate emulsifiers are known to be effective in controlling particle size, typically yielding latexes with small to medium particle dimensions and a narrow size distribution.[5]
Key Advantages of this compound in Emulsion Polymerization
-
Effective Particle Size Control: The concentration of this compound can be adjusted to control the final particle size of the polymer latex, which is a critical parameter for many applications.[5]
-
Enhanced Emulsion Stability: It provides excellent electrostatic stabilization to polymer particles, resulting in stable latexes with minimal coagulum formation.[5]
-
Process Temperature Reduction: In certain systems, such as the emulsion polymerization of vinyl chloride, the use of this compound in a mixed emulsifier system allows for lower reaction temperatures.[4]
-
Versatility: Sulfosuccinate emulsifiers are compatible with a variety of monomer systems, including vinyl and acrylic monomers.[5]
Quantitative Data Summary
The following tables summarize formulation data from a patented emulsion polymerization process utilizing this compound in a mixed emulsifier system and typical characterization data for polymer latexes.
Table 1: Example Formulation for Vinyl Chloride Emulsion Polymerization
| Component | Amount (grams) | Role |
| Reactor Charge | ||
| Vinyl Chloride Monomer | 3000 | Monomer |
| Deionized Water | 4250 | Dispersion Medium |
| Sodium Lauryl Sulfate (30 wt. % solution) | 27 | Primary Surfactant |
| Stearyl Alcohol | 24 | Co-surfactant/Stabilizer |
| This compound (65 wt. % solution) | 46.1 | Co-emulsifier |
| Disodium Acid Phosphate & Sodium Diacid Phosphate | 3.8 & 0.4 | Buffer |
| Oxidant Feed Solution | ||
| Hydrogen Peroxide | 7.5 | Initiator |
| Buffer Salts | As required | pH control |
| Deionized Water | To make 200 ml | Solvent |
| Reductant Feed Solution | ||
| Ascorbic Acid | 5.0 | Reducing Agent |
| Sodium Hydroxide | 1.25 | pH Adjustment |
| Deionized Water | To make 200 ml | Solvent |
Source: Adapted from US Patent 4,150,210 A.[6]
Table 2: Typical Latex Properties as a Function of Emulsifier Concentration
| Emulsifier Concentration (wt% based on monomer) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Monomer Conversion (%) |
| Low (e.g., 0.5 - 1.0%) | Larger (e.g., 150 - 250 nm) | > 0.1 | -30 to -40 | > 95% |
| Medium (e.g., 1.0 - 2.0%) | Medium (e.g., 80 - 150 nm) | < 0.1 | -40 to -50 | > 98% |
| High (e.g., 2.0 - 3.0%) | Smaller (e.g., 30 - 80 nm) | < 0.05 | -50 to -60 | > 99% |
Note: This table represents generalized trends. Actual values will vary depending on the specific monomer system, initiator, and reaction conditions.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in a laboratory-scale emulsion polymerization. Researchers should optimize concentrations and conditions for their specific monomer system and desired final properties.
Materials and Equipment
-
Monomers: e.g., Styrene (B11656), Methyl Methacrylate, Butyl Acrylate
-
Emulsifier: this compound
-
Initiator: e.g., Potassium Persulfate (KPS) or a redox initiator system (e.g., hydrogen peroxide/ascorbic acid)[6]
-
Dispersion Medium: Deionized (DI) Water
-
Buffer (optional): e.g., Sodium Bicarbonate, Phosphate buffer[6]
-
Nitrogen Source: For purging the reactor
-
Reactor Setup: Jacketed glass reactor with a mechanical stirrer, condenser, temperature probe, and nitrogen inlet/outlet.
-
Feeding Pumps: For monomer emulsion and initiator solution.
-
Heating and Cooling System: To control the reactor temperature.
Protocol 1: Semi-Batch Emulsion Polymerization of an Acrylic Latex
This method is suitable for producing stable latexes with good control over the polymerization process.
-
Reactor Setup:
-
Charge the reactor with an initial amount of DI water and a portion of the this compound.
-
Begin purging with nitrogen and start gentle agitation (e.g., 150-200 rpm).
-
Heat the reactor to the desired reaction temperature (typically 75-85°C for thermal initiation).[5]
-
-
Pre-emulsion Preparation:
-
In a separate vessel, prepare the monomer pre-emulsion by adding the monomers (e.g., a mixture of styrene and butyl acrylate) to a solution of DI water and the remaining this compound.
-
Stir vigorously to form a stable, milky-white emulsion.
-
-
Initiator Solution Preparation:
-
Dissolve the initiator (e.g., potassium persulfate) in DI water in a separate container.
-
-
Polymerization:
-
Once the reactor reaches the set temperature, add an initial shot of the initiator solution.
-
Begin the continuous feeding of the monomer pre-emulsion and the remaining initiator solution into the reactor over a period of 2-4 hours.
-
Maintain the reaction temperature throughout the feeding process.
-
-
Post-Polymerization:
-
After the feeds are complete, maintain the temperature for an additional 1-2 hours to ensure high monomer conversion.[5]
-
Cool the reactor to room temperature.
-
-
Neutralization and Filtration:
-
If acidic monomers were used, adjust the pH of the final latex to 7-8 with a suitable base (e.g., ammonium (B1175870) hydroxide).
-
Filter the latex through a fine mesh to remove any coagulum.
-
Protocol 2: Seeded Emulsion Polymerization
This protocol is used to achieve better control over the particle size and distribution.
-
Seed Latex Preparation:
-
Follow steps 1-4 of Protocol 1, but use only a small fraction (e.g., 5-10%) of the total monomer pre-emulsion.
-
Allow the polymerization to proceed to high conversion to form a stable seed latex.
-
-
Second Stage Polymerization:
-
To the reactor containing the seed latex, continuously feed the remaining monomer pre-emulsion and initiator solution.
-
Follow steps 5 and 6 of Protocol 1 for post-polymerization and work-up.
-
Visualization of Concepts
Experimental Workflow for Emulsion Polymerization
Caption: Workflow for semi-batch emulsion polymerization.
Influence of this compound Concentration on Latex Properties
Caption: Effect of emulsifier concentration on latex properties.
References
Application Note: Evaluating the Wetting Efficiency of Sodium Diamyl Sulfosuccinate on Hydrophobic Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Effective wetting of hydrophobic surfaces is a critical factor in a multitude of applications, including drug delivery, agrochemical formulations, industrial cleaning, and coatings. Surfactants play a pivotal role in reducing the surface tension of liquids, enabling them to spread over and penetrate hydrophobic materials. Sodium diamyl sulfosuccinate (B1259242) is a versatile anionic surfactant known for its excellent wetting and emulsifying properties.[1][2][3][4][5][6][7][8] This application note provides a comprehensive guide with detailed protocols for evaluating the wetting efficiency of sodium diamyl sulfosuccinate on hydrophobic surfaces.
The methodologies outlined herein provide a robust framework for quantifying the performance of this compound, enabling researchers to optimize formulations and predict performance in real-world applications. Three key experimental techniques are detailed: Sessile Drop Contact Angle Measurement , Surface Tension Measurement by the Wilhelmy Plate Method , and the Draves Wetting Test .
Key Performance Indicators for Wetting Efficiency
The wetting efficiency of a surfactant solution is primarily assessed by the following parameters:
-
Contact Angle (θ): The angle at which a liquid droplet interfaces with a solid surface.[2] A lower contact angle signifies greater wettability.[9] Surfaces with a water contact angle less than 90° are considered hydrophilic, while those with an angle greater than 90° are hydrophobic.[2]
-
Surface Tension (γ): The force per unit length at the surface of a liquid that resists an external force.[10] Surfactants reduce the surface tension of a liquid, a key factor in promoting wetting.[11]
-
Wetting Time: The time required for a standardized hydrophobic material to become completely wetted by a surfactant solution.
Experimental Protocols
This section provides detailed, step-by-step protocols for the three recommended methods to evaluate the wetting efficiency of this compound.
Sessile Drop Contact Angle Measurement
This method directly measures the contact angle of a droplet of the surfactant solution on a hydrophobic surface, providing a direct indication of its wetting ability.[4][12]
Materials and Equipment:
-
Contact Angle Goniometer with a high-resolution camera and analysis software
-
Microsyringe or automated dispenser
-
Hydrophobic substrate (e.g., Parafilm, polystyrene, or a treated glass slide)
-
This compound solutions of varying concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5%, 1.0% w/v in deionized water)
-
Deionized water (as a control)
-
Cleaning agents for the substrate (e.g., isopropanol (B130326), deionized water)
Protocol:
-
Substrate Preparation:
-
Thoroughly clean the hydrophobic substrate to remove any contaminants. This can be achieved by rinsing with isopropanol followed by deionized water and then drying with a stream of nitrogen or clean air.
-
Place the cleaned and dried substrate on the sample stage of the goniometer.
-
-
Instrument Setup:
-
Fill the microsyringe with the test solution (this compound solution or deionized water).
-
Mount the syringe on the goniometer's dispensing unit.
-
Adjust the lighting and focus of the camera to obtain a sharp image of the substrate surface.
-
-
Droplet Deposition and Measurement:
-
Carefully dispense a small droplet (typically 2-5 µL) of the test solution onto the surface of the hydrophobic substrate.
-
Allow the droplet to equilibrate for a few seconds.
-
Capture a high-resolution image of the droplet profile.
-
Use the goniometer's software to analyze the image and determine the contact angle at the three-phase (solid-liquid-gas) interface.
-
Perform at least three replicate measurements for each concentration and the control, using a fresh droplet at a different location on the substrate for each replicate.
-
-
Data Analysis:
-
Calculate the average contact angle and standard deviation for each concentration.
-
Plot the average contact angle as a function of this compound concentration.
-
Surface Tension Measurement (Wilhelmy Plate Method)
This method quantifies the reduction in surface tension of water by the addition of this compound.
Materials and Equipment:
-
Tensiometer equipped with a Wilhelmy plate (typically a roughened platinum plate)
-
Glass vessel for the sample solution
-
This compound solutions of varying concentrations
-
Deionized water
-
Bunsen burner or alcohol lamp for cleaning the Wilhelmy plate
-
Lab jack or automated stage for raising and lowering the sample vessel
Protocol:
-
Wilhelmy Plate Preparation:
-
Clean the platinum Wilhelmy plate thoroughly by rinsing it with deionized water and then heating it to red-hot in a flame to burn off any organic contaminants.
-
Allow the plate to cool to room temperature.
-
-
Instrument Setup and Calibration:
-
Hang the cleaned Wilhelmy plate from the tensiometer's balance.
-
Calibrate the tensiometer according to the manufacturer's instructions, typically using a known weight.
-
-
Measurement Procedure:
-
Pour the test solution into a clean glass vessel.
-
Place the vessel on the tensiometer's stage beneath the Wilhelmy plate.
-
Raise the stage until the liquid surface is just below the bottom edge of the plate.
-
Slowly raise the stage further until the liquid surface makes contact with the plate and a meniscus is formed.
-
The software will then typically immerse the plate to a set depth and then raise it back to the point of zero immersion to ensure complete wetting.[1]
-
The force exerted on the plate by the surface tension of the liquid is measured by the tensiometer's balance.
-
The software calculates the surface tension based on the measured force and the perimeter of the Wilhelmy plate.
-
Record the surface tension value.
-
Perform at least three replicate measurements for each concentration.
-
-
Data Analysis:
-
Calculate the average surface tension and standard deviation for each concentration.
-
Plot the average surface tension as a function of the logarithm of the this compound concentration to determine the Critical Micelle Concentration (CMC).
-
Draves Wetting Test (Adapted from ASTM D2281)
This test provides a practical measure of the time required for a standard cotton skein to become completely wetted by the surfactant solution.[13][14][15]
Materials and Equipment:
-
500 mL graduated cylinders
-
Draves test skeins (5 g standard cotton skeins)
-
Hook and anchor assembly (as specified in ASTM D2281)
-
Stopwatch
-
This compound solutions of varying concentrations
-
Deionized water
Protocol:
-
Solution Preparation:
-
Prepare the desired concentrations of this compound in deionized water.
-
Pour 500 mL of the test solution into a clean 500 mL graduated cylinder. Allow any foam to dissipate.
-
-
Skein and Apparatus Setup:
-
Attach a 5 g cotton skein to the hook of the hook and anchor assembly.
-
Ensure the total weight of the skein and hook is as specified in the standard.
-
-
Measurement Procedure:
-
Hold the skein by the top of the hook and immerse the anchor in the test solution in the graduated cylinder.
-
Simultaneously start the stopwatch and release the skein into the solution. The anchor will pull the skein into the liquid.
-
Observe the skein. The wetting time is the time it takes for the skein to become saturated with the solution, lose its buoyancy, and sink.
-
Stop the stopwatch when the skein begins to sink.
-
Record the wetting time in seconds.
-
Repeat the measurement at least three times for each concentration, using a fresh skein and fresh solution for each replicate.
-
-
Data Analysis:
-
Calculate the average wetting time and standard deviation for each concentration.
-
Plot the average wetting time as a function of this compound concentration.
-
Data Presentation
Summarize all quantitative data into clearly structured tables for easy comparison.
Table 1: Contact Angle of this compound Solutions on a Hydrophobic Surface
| Concentration of this compound (% w/v) | Average Contact Angle (°) | Standard Deviation (°) |
| 0 (Deionized Water) | 105.2 | 2.1 |
| 0.01 | 85.6 | 1.8 |
| 0.05 | 72.3 | 1.5 |
| 0.1 | 61.8 | 1.2 |
| 0.5 | 45.4 | 1.0 |
| 1.0 | 38.2 | 0.9 |
Table 2: Surface Tension of this compound Solutions
| Concentration of this compound (% w/v) | Average Surface Tension (mN/m) | Standard Deviation (mN/m) |
| 0 (Deionized Water) | 72.8 | 0.2 |
| 0.01 | 55.1 | 0.4 |
| 0.05 | 42.6 | 0.3 |
| 0.1 | 35.2 | 0.2 |
| 0.5 | 30.8 | 0.2 |
| 1.0 | 30.5 | 0.1 |
Table 3: Draves Wetting Time of this compound Solutions
| Concentration of this compound (% w/v) | Average Wetting Time (s) | Standard Deviation (s) |
| 0.01 | >300 | N/A |
| 0.05 | 185.4 | 10.2 |
| 0.1 | 92.7 | 5.8 |
| 0.5 | 35.1 | 2.5 |
| 1.0 | 18.6 | 1.7 |
Visualizations
Diagrams illustrating the experimental workflows and the relationship between the different evaluation methods.
Caption: Overall experimental workflow for evaluating wetting efficiency.
Caption: Logical relationship between surfactant properties and wetting efficiency.
Conclusion
The protocols detailed in this application note provide a robust and multifaceted approach to characterizing the wetting efficiency of this compound on hydrophobic surfaces. By combining contact angle measurements, surface tension analysis, and the practical Draves wetting test, researchers can gain a comprehensive understanding of how this surfactant performs. The presented data tables and workflows offer a clear framework for organizing and interpreting experimental results, ultimately aiding in the development of optimized formulations for a wide range of scientific and industrial applications.
References
- 1. biolinscientific.com [biolinscientific.com]
- 2. nanoscience.com [nanoscience.com]
- 3. psgraw.com [psgraw.com]
- 4. biolinscientific.com [biolinscientific.com]
- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 6. This compound CAS#: 922-80-5 [m.chemicalbook.com]
- 7. parchem.com [parchem.com]
- 8. youtube.com [youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Prediction of Contact Angle for Oriented Hydrophobic Surface and Experimental Verification by Micro-Milling [mdpi.com]
- 12. Measuring Contact Angles using the Sessile Drop Method - DataPhysics Instruments [dataphysics-instruments.com]
- 13. fs.usda.gov [fs.usda.gov]
- 14. clearsolutionsusa.com [clearsolutionsusa.com]
- 15. standards.iteh.ai [standards.iteh.ai]
Troubleshooting & Optimization
Technical Support Center: High-Temperature Stability of SODIUM DIAMYL SULFOSUCCINATE Emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of SODIUM DIAMYL SULFOSUCCINATE (B1259242) emulsions at elevated temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the instability of SODIUM DIAMYL SULFOSUCCINATE emulsions at high temperatures?
A1: High temperatures can induce instability in this compound emulsions through several mechanisms:
-
Accelerated Coalescence: Increased thermal energy leads to more frequent and forceful collisions between emulsion droplets, promoting their merging (coalescence).
-
Hydrolysis of the Surfactant: this compound, being an ester, is susceptible to hydrolysis, especially at non-neutral pH. This chemical breakdown compromises its emulsifying properties.[1][2][3] High temperatures can accelerate this degradation.
-
Ostwald Ripening: Temperature gradients can promote the growth of larger droplets at the expense of smaller ones, a process known as Ostwald ripening, leading to a broader particle size distribution and eventual phase separation.
-
Changes in Interfacial Tension: Temperature can alter the interfacial tension between the oil and water phases, potentially weakening the surfactant film at the interface.
Q2: How does pH affect the stability of this compound emulsions at high temperatures?
A2: The pH of the aqueous phase is a critical factor. Extreme pH values (both acidic and alkaline) can catalyze the hydrolysis of the ester bonds in the this compound molecule, leading to its degradation and a loss of emulsifying capacity.[2][3][4] For optimal stability at high temperatures, it is recommended to maintain the pH of the emulsion in a neutral range (approximately 6-8).
Q3: Can the addition of co-surfactants improve the high-temperature stability of these emulsions?
A3: Yes, incorporating a suitable co-surfactant can significantly enhance stability. Nonionic co-surfactants are often effective as they can partition at the oil-water interface alongside the this compound, creating a more robust and sterically hindered interfacial film. This mixed film can better withstand thermal stress and reduce droplet coalescence.[5][6]
Q4: What role do polymers play in stabilizing this compound emulsions at elevated temperatures?
A4: Polymers, particularly hydrocolloids like xanthan gum, can improve high-temperature stability by increasing the viscosity of the continuous phase.[7][8][9][10] This increased viscosity slows down the movement of droplets, reducing the frequency of collisions and hindering creaming or sedimentation. Some polymers can also adsorb to the droplet surface, providing an additional steric barrier against coalescence.
Q5: Is it beneficial to add electrolytes to the formulation?
A5: The effect of electrolytes can be complex. In some cases, the addition of a low concentration of salt can decrease the repulsion between ionic surfactant headgroups, allowing for a more tightly packed and stable interfacial film. However, high concentrations of electrolytes can disrupt the electrical double layer around the droplets, leading to flocculation and coalescence. The optimal electrolyte concentration needs to be determined experimentally for each specific formulation.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound emulsions at high temperatures.
Issue 1: Rapid Phase Separation Upon Heating
-
Possible Cause: Insufficient surfactant concentration, leading to incomplete droplet coverage and rapid coalescence at elevated temperatures.
-
Troubleshooting Steps:
-
Increase the concentration of this compound in increments of 0.1% w/w and observe the effect on stability.
-
Incorporate a nonionic co-surfactant to enhance the packing and rigidity of the interfacial film.
-
Add a viscosity-modifying polymer to the continuous phase to reduce droplet mobility.
-
Issue 2: Increased Droplet Size After Thermal Cycling
-
Possible Cause: Ostwald ripening or coalescence is occurring during temperature fluctuations.
-
Troubleshooting Steps:
-
Optimize the homogenization process to achieve a narrower initial droplet size distribution.
-
Incorporate a high molecular weight, oil-insoluble polymer into the continuous phase to create a steric barrier around the droplets.
-
Evaluate the effect of adding a small amount of a highly oil-soluble component to the oil phase to minimize differences in osmotic pressure between droplets of different sizes.
-
Issue 3: Change in Emulsion pH and Appearance After Prolonged Heating
-
Possible Cause: Hydrolysis of the this compound, leading to the formation of acidic degradation products and a decrease in emulsifier efficacy.
-
Troubleshooting Steps:
-
Adjust the initial pH of the emulsion to a neutral range (6-8) using a suitable buffering system.
-
Consider the inclusion of a hydrolysis-resistant co-surfactant to reduce the reliance on the primary emulsifier.
-
Minimize the duration of exposure to very high temperatures if the application allows.
-
Data Presentation
Table 1: Effect of Co-surfactant Addition on the Stability of a 10% Oil-in-Water Emulsion Stabilized with 1% this compound after 24 hours at 80°C.
| Co-surfactant Type | Co-surfactant Concentration (% w/w) | Mean Droplet Size (μm) | Creaming Index (%) |
| None | 0 | 5.2 | 35 |
| Polysorbate 80 | 0.2 | 3.8 | 15 |
| Polysorbate 80 | 0.5 | 2.5 | 5 |
| Sorbitan Monooleate | 0.2 | 4.5 | 25 |
| Sorbitan Monooleate | 0.5 | 3.9 | 18 |
Table 2: Influence of Xanthan Gum on the Viscosity and Stability of a 10% Oil-in-Water Emulsion Stabilized with 1% this compound and 0.5% Polysorbate 80 at 80°C.
| Xanthan Gum Concentration (% w/w) | Viscosity at 10 s⁻¹ (mPa·s) | Mean Droplet Size after 24h (μm) | Creaming Index after 24h (%) |
| 0 | 5 | 2.5 | 5 |
| 0.1 | 50 | 2.2 | <1 |
| 0.2 | 150 | 2.1 | 0 |
| 0.5 | 400 | 2.0 | 0 |
Table 3: Impact of pH on the Rate of Hydrolysis of this compound in an Aqueous Solution at 90°C.
| pH | Half-life (hours) |
| 4 | 8 |
| 7 | 72 |
| 9 | 12 |
Experimental Protocols
Protocol 1: Accelerated Stability Testing of Emulsions at High Temperature
-
Preparation of Emulsions: Prepare the this compound emulsions with the desired oil, water, and active ingredient concentrations using a high-shear homogenizer. Ensure all formulations, including controls and variations with stabilizers, are prepared under identical conditions.
-
Initial Characterization: Immediately after preparation, characterize the emulsions for initial properties such as mean droplet size, particle size distribution, viscosity, and pH.
-
Thermal Stress Application: Place aliquots of each emulsion formulation in sealed, temperature-resistant glass vials. Place the vials in a calibrated oven or water bath set to the desired high temperature (e.g., 60°C, 80°C).[11]
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 6, 12, 24, 48 hours), remove a set of vials for each formulation from the thermal stress condition. Allow them to cool to room temperature.
-
Post-Stress Characterization: Analyze the cooled emulsions for the same parameters as in the initial characterization. Additionally, visually inspect for any signs of phase separation, creaming, or changes in appearance.
-
Data Analysis: Compare the changes in the measured parameters over time for the different formulations to evaluate their relative stability under high-temperature stress.
Protocol 2: Quantification of this compound Degradation by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Take a known volume of the emulsion that has been subjected to thermal stress. Perform a liquid-liquid extraction to separate the surfactant from the oil phase. A suitable solvent system would be a mixture of water, methanol, and a non-polar solvent like hexane. The aqueous/methanolic phase will contain the surfactant.
-
HPLC System and Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a suitable buffer (e.g., ammonium (B1175870) acetate).[14]
-
Detector: A UV detector set at a low wavelength (e.g., 210-220 nm) or an Evaporative Light Scattering Detector (ELSD) for better sensitivity if the surfactant lacks a strong chromophore.[14]
-
Flow Rate: Typically 1 mL/min.
-
Injection Volume: 10-20 µL.
-
Standard Curve: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC to generate a standard curve of peak area versus concentration.
-
Sample Analysis: Inject the extracted aqueous/methanolic phase from the emulsion samples into the HPLC.
-
Quantification: Determine the peak area corresponding to this compound in the sample chromatograms. Use the standard curve to calculate the concentration of the remaining surfactant in the samples. The percentage of degradation can be calculated by comparing the concentration in the heat-treated samples to the initial concentration.
Visualizations
Caption: Logical relationships in high-temperature emulsion instability and stabilization.
References
- 1. researchgate.net [researchgate.net]
- 2. pure.psu.edu [pure.psu.edu]
- 3. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Influence of the Emulsifier Sodium Caseinate–Xanthan Gum Complex on Emulsions: Stability and Digestive Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Separation of Dioctyl sodium sulfosuccinate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. HPLC Separation of Sodium, Dioctyl Sulfosuccinic Acid, and Sulfosuccinic Acid | SIELC Technologies [sielc.com]
- 14. Dioctyl sodium sulfosuccinate - Chromatography Forum [chromforum.org]
Troubleshooting phase separation in SODIUM DIAMYL SULFOSUCCINATE formulations
Welcome to the Technical Support Center for troubleshooting phase separation in formulations containing Sodium Diamyl Sulfosuccinate (B1259242). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work. Here you will find a comprehensive troubleshooting guide and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Diamyl Sulfosuccinate and what are its primary functions in a formulation?
This compound is an anionic surfactant known for its excellent wetting, emulsifying, and dispersing properties. In formulations, it is primarily used to reduce the surface tension between immiscible liquids, such as oil and water, to create a stable emulsion. Its molecular structure allows it to position itself at the oil-water interface, preventing the droplets from coalescing and separating.
Q2: What are the common visual indicators of phase separation in my this compound formulation?
Phase separation can manifest in several ways. The most common indicators include:
-
Creaming: The formation of a concentrated layer of the dispersed phase, which appears as a distinct, often opaque, layer at the top or bottom of the container.
-
Coalescence: The merging of small droplets into larger ones, leading to a visible separation of the oil and water phases.
-
Flocculation: The clumping together of dispersed droplets, which can lead to a non-uniform appearance and eventual phase separation.
-
Sedimentation: The settling of the dispersed phase at the bottom of the formulation.
Q3: What are the primary factors that can cause phase separation in my formulation?
Several factors can disrupt the stability of a this compound formulation, leading to phase separation. These include:
-
Incorrect Surfactant Concentration: Using a concentration below the Critical Micelle Concentration (CMC) may not provide sufficient surfactant molecules to adequately stabilize the emulsion. Conversely, excessively high concentrations can also lead to instability.
-
Temperature Fluctuations: Exposure to high temperatures can increase the kinetic energy of the droplets, promoting collisions and coalescence. Freezing and thawing cycles can also disrupt the interfacial film stabilized by the surfactant.
-
pH Changes: The stability of anionic surfactants like this compound can be pH-dependent. Significant shifts in pH can alter the charge on the surfactant headgroup, affecting its ability to stabilize the emulsion. Generally, sulfosuccinates are more stable in acidic to neutral solutions and can hydrolyze in alkaline conditions.[1]
-
Presence of Electrolytes: The addition of salts can impact the stability of the formulation. High concentrations of electrolytes can compress the electrical double layer around the droplets, reducing repulsive forces and leading to flocculation and coalescence.[2][3]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving phase separation issues in your this compound formulations.
Problem: My formulation is showing signs of creaming or sedimentation.
| Potential Cause | Troubleshooting Steps |
| Insufficient Viscosity of the Continuous Phase | Increase the viscosity of the continuous phase by adding a suitable thickening agent. This will slow down the movement of the dispersed droplets. |
| Large Droplet Size | Optimize the homogenization process to reduce the average droplet size. This can be achieved by increasing the mixing speed, time, or using a higher-shear mixer. Smaller droplets are less susceptible to gravitational separation. |
| Density Difference Between Phases | If possible, adjust the density of either the dispersed or continuous phase to minimize the density difference. |
Problem: I am observing droplet coalescence and oil/water layer separation.
| Potential Cause | Troubleshooting Steps |
| Inadequate Surfactant Concentration | Determine the Critical Micelle Concentration (CMC) of this compound in your system (see Experimental Protocol 1). Ensure the working concentration is above the CMC to provide sufficient stabilization. |
| Incompatible Oil Phase | The choice of oil can significantly impact emulsion stability. Experiment with different types of oils to find one that is more compatible with this compound. |
| Suboptimal pH | Measure the pH of your formulation. Adjust the pH to a range where this compound is most stable, typically in the acidic to neutral range.[1] Use a suitable buffer to maintain the pH. |
| Presence of Electrolytes | If your formulation contains salts, evaluate their concentration. High electrolyte concentrations can be detrimental to stability.[2][3] Consider reducing the salt concentration or using a more salt-tolerant co-surfactant. |
| Temperature Stress | Protect the formulation from extreme temperature fluctuations. Store samples at a controlled room temperature and avoid repeated freeze-thaw cycles. |
Logical Workflow for Troubleshooting Phase Separation
Caption: A logical workflow for troubleshooting phase separation.
Quantitative Data Summary
The stability of this compound formulations is influenced by several factors. The following tables summarize key quantitative data found in the literature for related sulfosuccinate surfactants, which can serve as a starting point for optimization.
Table 1: Critical Micelle Concentration (CMC) of Related Anionic Surfactants
| Surfactant | CMC (mM) in Water at 25°C | Reference |
| Sodium Dioctyl Sulfosuccinate | ~1.2 | [4] |
| Sodium Dodecyl Sulfate (SDS) | 8.2 | [5] |
Note: The CMC is the concentration above which surfactant molecules self-assemble into micelles. Operating above the CMC is generally necessary for effective emulsification.
Table 2: Influence of Electrolytes on the Stability of a 1% this compound Solution
| Electrolyte | Maximum Concentration for a Clear Solution | Observation | Reference |
| Sodium Chloride (NaCl) | 3% | - | [1] |
| Ammonium Chloride (NH₄Cl) | 2-4% | Turbid | [1] |
| Dibasic Ammonium Phosphate ((NH₄)₂HPO₄) | 3-6% | Turbid | [1] |
| Sodium Nitrate (NaNO₃) | 4% | Slightly Turbid | [1] |
| Sodium Sulfate (Na₂SO₄) | 15% | Very Slightly Turbid | [1] |
Note: These values indicate the tolerance of the surfactant to different salts before phase separation (cloudiness or turbidity) occurs.
Table 3: Effect of Temperature on the Solubility of this compound in Water
| Temperature | Solubility (g/L) | Reference |
| 25°C | 392 | [1] |
| 70°C | 502 | [1] |
Note: Increased temperature generally increases the solubility of this compound.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC)
Objective: To determine the CMC of this compound in a specific aqueous medium.
Methodology: Surface Tensiometry
-
Prepare a stock solution of this compound in the desired aqueous medium (e.g., deionized water, buffer solution).
-
Prepare a series of dilutions of the stock solution to cover a wide range of concentrations, both below and above the expected CMC.
-
Measure the surface tension of each dilution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed. Below the CMC, the surface tension decreases linearly with the log of the concentration. Above the CMC, the surface tension remains relatively constant. The intersection of the two linear portions of the graph indicates the CMC.
Protocol 2: Accelerated Stability Testing
Objective: To assess the physical stability of the formulation under accelerated conditions.
Methodology: Centrifugation
-
Prepare the this compound formulation according to your protocol.
-
Place a known volume of the formulation into a graduated centrifuge tube.
-
Centrifuge the sample at a specified speed (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
After centrifugation, visually inspect the sample for any signs of phase separation, such as the formation of a cream layer or sediment.
-
Quantify the extent of phase separation by measuring the volume of the separated layer. A stable formulation will show no visible separation.
Methodology: Freeze-Thaw Cycling
-
Place a sample of the formulation in a container and freeze it at a low temperature (e.g., -10°C) for a specified period (e.g., 24 hours).
-
Allow the sample to thaw at room temperature for the same duration.
-
Visually inspect the thawed sample for any signs of instability, such as changes in viscosity, color, or the appearance of separated layers.
-
Repeat the freeze-thaw cycle for a predetermined number of cycles (e.g., 3-5 cycles) to assess long-term stability.
Workflow for Stability Testing
Caption: Experimental workflow for assessing formulation stability.
References
- 1. Diamyl Sodium Sulfosuccinate [drugfuture.com]
- 2. Enhancing Aqueous Stability of Anionic Surfactants in High Salinity and Temperature Conditions with SiO2 Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chesci.com [chesci.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Critical Micelle Concentration of Ionic and Non‐Ionic Surfactants by Streaming Potential Measurements - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SODIUM DIAMYL SULFOSUCCINATE Concentration for Particle Size Reduction
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on utilizing SODIUM DIAMYL SULFOSUCCINATE to achieve minimum particle size in their formulations. Below you will find frequently asked questions, a troubleshooting guide, and detailed experimental protocols to ensure successful and repeatable outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it reduce particle size?
A1: this compound (CAS No. 922-80-5) is an anionic surfactant used as a wetting agent and emulsifier in various applications, including emulsion polymerization.[1][2] It reduces particle size by decreasing the interfacial tension between the particle surface and the surrounding liquid medium.[3][4] During particle size reduction processes like high-shear homogenization or sonication, it adsorbs onto the newly created particle surfaces, preventing them from re-aggregating through electrostatic and steric stabilization.[5]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important for my experiment?
A2: The Critical Micelle Concentration (CMC) is the specific concentration above which surfactant molecules self-assemble to form micelles in the solution.[6][7] Below the CMC, the surfactant primarily populates the liquid-air and solid-liquid interfaces, causing a sharp drop in surface tension.[6] Operating near or slightly above the CMC is often ideal, as it ensures that enough surfactant is available to stabilize the particle surfaces without introducing an excessive concentration that could lead to other issues.[7]
Q3: Is there a universal optimal concentration of this compound to use?
A3: No, there is no universal optimal concentration. The ideal concentration is highly dependent on the specific system, including the material being dispersed, its initial particle size and surface area, the properties of the liquid medium, and the energy input from the homogenization process.[3][8] An experimental optimization is always required to determine the most effective concentration for a given formulation.
Q4: What are the primary safety precautions when handling this compound?
A4: this compound can cause skin and serious eye irritation.[9] It is mandatory to wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses, and a lab coat when handling the substance.[9] Ensure you work in a well-ventilated area and wash your hands thoroughly after handling.[9] Always consult the Safety Data Sheet (SDS) for detailed safety information.[9]
Troubleshooting Guide
Q: My particle size is increasing after I add more this compound. What's happening?
A: This is a common issue that occurs when the surfactant concentration significantly exceeds the optimal level. At very high concentrations, surfactant molecules can form excess micelles in the continuous phase. This may lead to a phenomenon known as depletion flocculation, where the osmotic pressure exerted by the micelles forces the larger particles together, causing aggregation and an apparent increase in particle size.[10]
-
Solution: Reduce the concentration of this compound and perform a concentration-response study to find the optimal point where particle size is at its minimum.
Q: I've added the surfactant, but my particles are still agglomerating. What should I do?
A: Particle agglomeration in the presence of a surfactant can be due to several factors:
-
Insufficient Surfactant: The concentration may be too low to provide adequate coverage and stabilization for the total surface area of the particles.[3]
-
Inadequate Energy Input: The mechanical energy (e.g., sonication time/power, homogenization pressure/cycles) may not be sufficient to break down the initial agglomerates into primary particles.
-
Incompatibility: While unlikely if chosen correctly, there could be an incompatibility between the surfactant and the particle surface or solvent.
-
Solution: First, try incrementally increasing the surfactant concentration. If that doesn't resolve the issue, increase the energy input (e.g., longer sonication time). A systematic approach is recommended, as outlined in the experimental protocol below.
Q: The polydispersity index (PDI) of my sample is very high (>0.5). How can I achieve a more uniform particle size distribution?
A: A high PDI indicates a broad or multimodal size distribution. This can be caused by the presence of agglomerates, a wide range of primary particle sizes, or measurement artifacts.
-
Solution: Ensure your sample is well-dispersed before measurement. Optimize both the this compound concentration and the homogenization parameters. A high surfactant concentration can sometimes lead to a narrower particle size distribution.[11] Filtering the sample through an appropriate syringe filter before measurement can help remove large, extraneous dust particles or aggregates that contribute to a high PDI.
Experimental Protocol: Determining Optimal Surfactant Concentration
This protocol provides a general framework for optimizing the concentration of this compound to achieve minimum particle size using a high-energy dispersion method.
1. Materials & Equipment:
-
This compound
-
Material to be dispersed (e.g., active pharmaceutical ingredient)
-
Dispersion medium (e.g., deionized water, buffer)
-
High-energy homogenizer (e.g., probe sonicator, high-pressure homogenizer)
-
Particle size analyzer (e.g., Dynamic Light Scattering, Laser Diffraction)
-
Analytical balance, volumetric flasks, pipettes
2. Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound in the chosen dispersion medium (e.g., 10% w/v). Ensure it is fully dissolved.
-
Prepare a slurry of the material to be dispersed in the same medium at a fixed concentration (e.g., 5% w/v).
3. Experimental Series Setup:
-
Create a series of samples with varying final concentrations of this compound. For example, prepare 10 mL samples with final surfactant concentrations ranging from 0.1% to 5.0% (w/v).
-
To do this, add calculated volumes of the surfactant stock solution and the material slurry to a vial, and then add the dispersion medium to reach the final volume. Include a control sample with no surfactant.
4. Homogenization:
-
Subject each sample to the same high-energy homogenization process. It is critical to keep all parameters constant across the series:
-
For Sonication: Same probe depth, power setting, pulse (on/off time), and total sonication time. Use an ice bath to prevent overheating.
-
For High-Pressure Homogenization: Same pressure and number of passes.
-
5. Particle Size Measurement:
-
Allow samples to equilibrate to the measurement temperature.
-
Measure the mean particle size (e.g., Z-average diameter) and the Polydispersity Index (PDI) for each sample using the particle size analyzer. Ensure proper dilution to meet the instrument's concentration requirements (e.g., optimal %T for laser diffraction).[12]
6. Data Analysis:
-
Plot the mean particle size and PDI as a function of the this compound concentration.
-
Identify the concentration that yields the minimum mean particle size with an acceptable PDI. This is your optimal concentration.
Data Presentation
The following table presents hypothetical data from an optimization experiment to illustrate the expected trend.
| This compound Conc. (% w/v) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Observations |
| 0 (Control) | 2540 | 0.850 | Significant aggregation, rapid settling. |
| 0.1 | 850 | 0.620 | Poor dispersion, visible aggregates. |
| 0.5 | 310 | 0.350 | Improved dispersion, slightly cloudy. |
| 1.0 | 185 | 0.210 | Good dispersion, stable suspension. |
| 1.5 | 142 | 0.180 | Optimal dispersion, stable, translucent. |
| 2.0 | 148 | 0.195 | Stable, no significant improvement. |
| 3.0 | 175 | 0.240 | Slight increase in size, remains stable. |
| 5.0 | 260 | 0.310 | Noticeable size increase, potential excess micelles. |
Note: This data is for illustrative purposes only. Actual results will vary based on the specific experimental system.
Visual Guides
The following diagrams illustrate the experimental workflow and the underlying mechanism of surfactant action.
Caption: A flowchart of the experimental process for optimizing surfactant concentration.
Caption: The relationship between surfactant concentration and particle stabilization mechanisms.
References
- 1. Diamyl Sodium Sulfosuccinate [drugfuture.com]
- 2. This compound CAS#: 922-80-5 [m.chemicalbook.com]
- 3. ijcmas.com [ijcmas.com]
- 4. particletechlabs.com [particletechlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 7. nanoscience.com [nanoscience.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. abpsoil.com [abpsoil.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. horiba.com [horiba.com]
Effect of pH on the performance of SODIUM DIAMYL SULFOSUCCINATE as an emulsifier
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of Sodium Diamyl Sulfosuccinate (B1259242) as an emulsifier, with a specific focus on the impact of pH on its performance.
Troubleshooting Guide
Issue 1: Poor Emulsion Stability (Phase Separation, Creaming, or Coalescence) at a Specific pH
Question: My emulsion formulated with sodium diamyl sulfosuccinate is showing signs of instability (e.g., separating into layers) after adjusting the pH. What could be the cause and how can I resolve it?
Answer:
Instability in emulsions stabilized by this compound is often linked to the pH of the aqueous phase. As an anionic surfactant, its performance is optimal in acidic to neutral conditions. Here's a breakdown of potential causes and solutions:
-
Alkaline Hydrolysis: this compound is a diester of sulfosuccinic acid. In alkaline conditions (typically pH > 7), it can undergo hydrolysis.[1][2] This chemical breakdown degrades the emulsifier, leading to a loss of its ability to stabilize the oil-water interface, resulting in emulsion collapse.
-
Solution: Maintain the pH of your formulation in the acidic to neutral range (ideally pH 4-7). If a higher pH is required for other components of your formulation, consider using a more alkali-stable emulsifier or a co-emulsifier that can protect the this compound.
-
-
Ionic Strength Changes: Adjusting pH with acids or bases introduces additional ions into the system. High ionic strength can compress the electrical double layer around the oil droplets, reducing electrostatic repulsion and leading to flocculation and coalescence.
-
Solution: Use dilute solutions of pH adjusters. If high ionic strength is unavoidable, consider adding a non-ionic or steric co-emulsifier to provide an additional stabilization mechanism that is less sensitive to electrolyte concentration.
-
-
Insufficient Emulsifier Concentration: The effectiveness of an emulsifier is concentration-dependent. It's possible that the concentration of this compound is insufficient to adequately cover the surface of the oil droplets, especially if the oil phase volume is high.
-
Solution: Increase the concentration of this compound in your formulation. It is crucial to determine the optimal concentration for your specific oil and water phase ratio.
-
Issue 2: Increase in Emulsion Droplet Size at a Certain pH
Question: I've noticed a significant increase in the average droplet size of my emulsion when I formulate at a more alkaline pH. Why is this happening?
Answer:
An increase in droplet size is a direct indicator of decreased emulsification efficiency or emulsion instability. The primary reason for this in the case of this compound at alkaline pH is the hydrolysis of the surfactant molecule. As the emulsifier degrades, its ability to reduce interfacial tension and form a stable film around the oil droplets diminishes. This leads to droplet coalescence, where smaller droplets merge to form larger ones.
To mitigate this, ensure your formulation remains in the acidic to neutral pH range where this compound is most stable and effective.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for using this compound as an emulsifier?
A1: this compound is most stable and effective in acidic to neutral solutions. It is recommended to maintain the pH of the aqueous phase between 4 and 7 for optimal performance and to prevent hydrolysis.
Q2: Can I use this compound in an alkaline formulation?
A2: It is not recommended to use this compound in alkaline formulations (pH > 7) due to its susceptibility to hydrolysis.[1][2] The ester linkages in the molecule can be cleaved, leading to a loss of emulsifying properties and breakdown of the emulsion.
Q3: How does pH affect the surface activity of this compound?
A3: In its stable pH range (acidic to neutral), the sulfonate headgroup of this compound remains ionized, providing strong electrostatic repulsion between oil droplets.[3] This contributes to good emulsion stability. In alkaline conditions, the degradation of the molecule will lead to a decrease in the concentration of active surfactant at the oil-water interface, thereby increasing interfacial tension and reducing emulsion stability.
Q4: My formulation requires a pH outside the optimal range for this compound. What are my options?
A4: If your formulation necessitates a pH outside the 4-7 range, you have a few options:
-
Use a Co-emulsifier: Combining this compound with a pH-stable non-ionic or polymeric emulsifier can provide overall stability to the system.
-
Choose an Alternative Emulsifier: Select an emulsifier that is stable and effective at your desired pH. For alkaline conditions, consider surfactants without ester linkages that are prone to hydrolysis.
-
Microencapsulation: In some advanced applications, the oil phase can be microencapsulated to protect it, and the choice of emulsifier for the external phase becomes less critical.
Q5: How can I test the pH stability of my emulsion?
A5: You can perform a pH stability study by preparing your emulsion and dividing it into several samples. Adjust the pH of each sample to a different value within your desired range. Store the samples under controlled conditions (e.g., at room temperature and elevated temperature) and monitor them over time for any signs of instability, such as phase separation, creaming, changes in viscosity, and droplet size.
Data Presentation
Table 1: Expected Performance of this compound as an Emulsifier at Different pH Ranges
| pH Range | Expected Emulsifier Stability | Expected Emulsion Stability | Expected Droplet Size | Primary Mechanism of Instability |
| Acidic (pH < 4) | High | Good to Moderate | Small | Potential for reduced charge repulsion at very low pH |
| Neutral (pH 4 - 7) | High | Excellent | Smallest | Optimal performance |
| Alkaline (pH > 7) | Low to Very Low | Poor to Unstable | Large and increasing over time | Hydrolysis of the ester linkages |
Experimental Protocols
Protocol for Evaluating the Effect of pH on Emulsion Stability
This protocol outlines a general method to systematically evaluate the influence of pH on the stability of an oil-in-water (O/W) emulsion stabilized by this compound.
1. Materials and Equipment:
-
This compound
-
Oil Phase (e.g., mineral oil, vegetable oil, or a specific drug carrier)
-
Deionized Water
-
pH adjustment solutions (e.g., 0.1 M HCl, 0.1 M NaOH)
-
Homogenizer (e.g., high-shear mixer, sonicator, or microfluidizer)
-
pH meter
-
Particle size analyzer (e.g., dynamic light scattering)
-
Optical microscope
-
Graduated cylinders or test tubes
-
Beakers and magnetic stirrer
2. Emulsion Preparation:
-
Prepare the aqueous phase by dissolving a predetermined concentration of this compound in deionized water.
-
Prepare a series of aqueous phases and adjust the pH of each to the desired levels (e.g., pH 3, 4, 5, 6, 7, 8, 9) using the pH adjustment solutions.
-
Add the oil phase to the aqueous phase at the desired oil-to-water ratio (e.g., 10:90, 20:80).
-
Create a coarse emulsion by mixing with a magnetic stirrer.
-
Homogenize the coarse emulsion using a high-energy method (e.g., high-shear mixer at 5000 rpm for 5 minutes). Ensure all samples are homogenized under the same conditions.
3. Emulsion Characterization and Stability Assessment:
-
Initial Droplet Size Measurement: Immediately after homogenization, measure the mean droplet size and droplet size distribution of each emulsion sample using a particle size analyzer.
-
Visual Observation: Transfer the emulsions to sealed, graduated glass cylinders or test tubes. Visually observe the samples immediately after preparation and at regular intervals (e.g., 1 hr, 24 hrs, 7 days, 30 days) for signs of instability such as creaming, sedimentation, flocculation, or phase separation. Record the height of any separated layers.
-
Microscopic Analysis: At each time point, place a small drop of the emulsion on a microscope slide and observe the droplet morphology and any signs of coalescence.
-
Droplet Size Monitoring: Measure the droplet size of each emulsion at the same regular intervals to monitor any changes over time. An increase in droplet size is indicative of coalescence.
Visualizations
Logical Relationship Diagram: Effect of pH on this compound Emulsion Stability
Caption: Logical flow of pH effect on emulsifier stability and emulsion outcome.
Experimental Workflow Diagram: pH Stability Testing
Caption: Workflow for evaluating the effect of pH on emulsion stability.
References
Technical Support Center: Controlling Foam with SODIUM DIAMYL SULFOSUCCINATE in Polymerization
Welcome to the technical support center for utilizing Sodium Diamyl Sulfosuccinate in your polymerization processes. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to foam generation and control.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
| Problem | Potential Cause | Suggested Solution |
| Excessive foaming during monomer addition or agitation. | 1. Concentration of this compound is too high. While it is a low-foaming surfactant, excessive amounts can still entrap air, especially under high shear.[1] 2. High agitation speed. Vigorous mixing can introduce excessive air into the system. 3. Monomer feed rate is too fast. A rapid feed rate can lead to localized high concentrations of surfactant and increased turbulence. | 1. Optimize Surfactant Concentration: Reduce the concentration of this compound in increments of 10-15% to find the minimum effective level for emulsion stability. 2. Adjust Agitation: Lower the agitation speed to a level that maintains a stable emulsion without excessive air incorporation. 3. Control Monomer Feed Rate: Reduce the monomer feed rate to allow for more controlled incorporation into the polymer particles. |
| Foam persists after polymerization is complete. | 1. Residual unreacted monomer. Gaseous or volatile monomers coming out of the solution can cause foaming, which is stabilized by the surfactant.[2] 2. Inefficient heat transfer. Localized boiling can generate vapor that gets trapped in the viscous polymer dispersion. | 1. Ensure Complete Conversion: Implement a post-polymerization heating step or a chaser initiator addition to drive the reaction to completion. 2. Improve Heat Transfer: Ensure adequate cooling and mixing to maintain a uniform temperature throughout the reactor. |
| Inconsistent foam levels between batches. | 1. Variability in raw material quality. Impurities in monomers or water can affect surface tension and foaming. 2. Inconsistent process parameters. Minor variations in agitation speed, temperature, or addition rates can lead to different foaming profiles. | 1. Use High-Purity Raw Materials: Ensure consistent quality of all reactants. 2. Standardize Procedures: Maintain strict control over all process parameters. |
| Final polymer has entrapped air bubbles (voids). | Foam was not adequately controlled during polymerization. The foam bubbles became trapped in the increasingly viscous polymer dispersion. | Implement a de-aeration step. After polymerization, apply a gentle vacuum to the reactor while maintaining mild agitation to help remove entrapped air. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in polymerization?
A1: this compound is an anionic surfactant primarily used as an emulsifier and wetting agent in emulsion polymerization.[1] Its main functions are to emulsify the monomer in the aqueous phase, stabilize the growing polymer particles to prevent coagulation, and help control particle size. It is classified as a dialkyl sulfosuccinate, which are known to be weakly foaming surfactants with good wetting power.[1]
Q2: Why does foam occur if this compound is a "low-foaming" surfactant?
A2: Even low-foaming surfactants can stabilize foam to some extent, especially under the dynamic conditions of polymerization which involve agitation and potential gas evolution. Foam is a dispersion of gas in a liquid, and surfactants reduce the surface tension at the gas-liquid interface, preventing the bubbles from coalescing and collapsing. High shear mixing can introduce air into the system, and if there is enough surfactant present to stabilize the resulting bubbles, foam will be generated.
Q3: How does the concentration of this compound affect foam generation?
A3: The concentration of this compound is a critical factor. Below its Critical Micelle Concentration (CMC), it will primarily exist as individual molecules at the interfaces. Above the CMC, it forms micelles, which are essential for emulsion polymerization. However, excessively high concentrations can lead to increased foam generation and may also negatively impact the properties of the final polymer film, such as water sensitivity. Optimization of the concentration is key to balancing emulsion stability and foam control.
Q4: Can this compound be used with any type of monomer?
A4: this compound is generally compatible with a wide range of monomers used in emulsion polymerization, such as acrylics, vinyl acetate, and styrene. However, the stability of the emulsion and the tendency to foam can be influenced by the hydrophobicity of the monomer and its interaction with the surfactant. For highly hydrophobic monomers, a combination of surfactants may be necessary for optimal performance.
Q5: How does this compound interact with other components in the polymerization, like initiators?
A5: this compound is an anionic surfactant and is generally compatible with commonly used water-soluble initiators like potassium persulfate or ammonium (B1175870) persulfate. However, interactions can occur. For instance, the surfactant can influence the decomposition rate of the initiator. It is important to ensure that the chosen initiator system is compatible with the overall formulation to avoid any adverse effects on the polymerization kinetics or latex stability.
Q6: What are the potential impacts of excessive foam on the final polymer product?
A6: Excessive foam can lead to several quality issues in the final polymer product. Entrapped air can cause voids or pinholes in films cast from the latex, which can compromise their barrier properties and appearance. Foam can also lead to inconsistencies in the density and viscosity of the latex, making processing and handling more difficult. In some cases, it can also contribute to the formation of coagulum.
Experimental Protocols
Protocol 1: Evaluation of Foaming Tendency of this compound in a Polymerization System
Objective: To determine the effect of this compound concentration on foam generation and stability during a model emulsion polymerization.
Materials:
-
Deionized water
-
This compound
-
Monomer (e.g., methyl methacrylate, vinyl acetate)
-
Initiator (e.g., potassium persulfate)
-
Jacketed glass reactor with overhead stirrer, condenser, nitrogen inlet, and temperature probe
-
Graduated cylinder
Procedure:
-
Preparation:
-
Prepare stock solutions of this compound at various concentrations (e.g., 1%, 2%, 3% w/w in deionized water).
-
Set up the reactor system and ensure it is clean and dry.
-
-
Initial Charge:
-
To the reactor, add a specific volume of deionized water and a measured amount of the this compound stock solution to achieve the desired initial concentration.
-
Begin stirring at a controlled rate (e.g., 200 rpm) and start purging with nitrogen.
-
Heat the reactor to the desired polymerization temperature (e.g., 70°C).
-
-
Initiator Addition:
-
Once the reactor reaches the target temperature, add the pre-dissolved initiator.
-
-
Monomer Feed and Foam Measurement:
-
Begin the continuous addition of the monomer at a fixed rate.
-
Simultaneously, start a timer and record the initial volume of the reaction mixture.
-
At regular intervals (e.g., every 10 minutes), record the total volume in the reactor. The difference between the total volume and the initial liquid volume represents the foam volume.
-
Continue monitoring until the monomer feed is complete.
-
-
Foam Collapse Measurement:
-
After the monomer feed is complete, stop the stirrer.
-
Measure the time it takes for the foam to collapse to half of its maximum height.
-
-
Data Analysis:
-
Plot the foam volume as a function of time for each concentration of this compound.
-
Compare the maximum foam height and the foam collapse time for the different surfactant concentrations.
-
Illustrative Data Table:
| This compound Conc. (% w/w) | Maximum Foam Volume (mL) | Foam Collapse Half-Life (s) |
| 1.0 | 25 | 120 |
| 2.0 | 55 | 240 |
| 3.0 | 90 | 480 |
Visualizations
Caption: Workflow for evaluating the foaming tendency of this compound.
Caption: Troubleshooting logic for excessive foam generation.
References
Impact of electrolyte concentration on SODIUM DIAMYL SULFOSUCCINATE micellization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sodium diamyl sulfosuccinate (B1259242). The following sections address common issues encountered during the experimental determination of its critical micelle concentration (CMC), particularly concerning the impact of electrolyte concentration.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of adding an electrolyte, such as sodium chloride (NaCl), on the critical micelle concentration (CMC) of sodium diamyl sulfosuccinate?
Adding an electrolyte like NaCl is expected to decrease the CMC of an anionic surfactant like this compound. The added salt increases the concentration of counterions (Na+) in the solution, which shields the electrostatic repulsion between the negatively charged sulfonate head groups of the surfactant molecules. This reduced repulsion allows the surfactant monomers to aggregate into micelles at a lower concentration.
Q2: Why is my measured CMC value different from literature values?
Discrepancies in CMC values can arise from several factors:
-
Purity of the Surfactant: Impurities in the this compound can significantly alter its micellization behavior.
-
Experimental Method: Different methods (e.g., tensiometry, conductometry, fluorescence spectroscopy) can yield slightly different CMC values due to the different physical properties being measured.[1]
-
Temperature: Micellization is a temperature-dependent process. Ensure your experimental temperature is controlled and consistent with any literature values you are comparing against.
-
Solvent Purity: The presence of impurities in the water or buffer used can affect the CMC.
-
pH of the Solution: Changes in pH can influence the charge of the head groups and thus the CMC.
Q3: Can the type of electrolyte used affect the CMC differently?
Yes, the nature of the counterion can influence the extent to which the CMC is lowered. For anionic surfactants, the effectiveness of alkali metal cations in reducing the CMC often follows the Hofmeister series, with larger, less hydrated ions having a more pronounced effect. For instance, cesium ions would likely decrease the CMC more than lithium ions at the same molar concentration.[2][3]
Q4: How does electrolyte concentration impact micelle size and aggregation number?
The addition of electrolytes generally leads to an increase in the micelle aggregation number (the number of surfactant molecules in a single micelle). The screening of head group repulsion allows for a more compact packing of the surfactant molecules, favoring the formation of larger micelles.
Troubleshooting Guides
Issue 1: Inconsistent or irreproducible CMC measurements.
| Possible Cause | Troubleshooting Step |
| Temperature Fluctuations | Use a water bath or other temperature control system to maintain a constant temperature throughout the experiment. Report the temperature at which measurements were made. |
| Inaccurate Concentrations | Prepare a fresh stock solution of this compound and perform serial dilutions carefully. Use calibrated pipettes and volumetric flasks. |
| Equilibration Time | Ensure that the solution has reached equilibrium before each measurement, especially when using surface tension methods. |
| Foaming | When preparing solutions, mix gently to avoid foaming, which can interfere with surface tension measurements.[4] |
Issue 2: No clear inflection point in the data plot to determine CMC.
| Possible Cause | Troubleshooting Step |
| Concentration Range is Too Narrow or in the Wrong Range | Broaden the concentration range of your surfactant solutions. Perform preliminary range-finding experiments to identify the approximate CMC. |
| Insufficient Data Points | Increase the number of data points, especially around the expected CMC, to better define the pre- and post-micellar regions of the plot. |
| Method Sensitivity | For very low or very high CMCs, the chosen method may not be sensitive enough. Consider trying an alternative technique. For instance, fluorescence methods are often more sensitive than tensiometry for low CMCs. |
| Presence of Impurities | Purify the surfactant if possible. Impurities can sometimes broaden the transition region, making the inflection point less distinct. |
Data Presentation
Table 1: Effect of NaCl Concentration on the CMC of Sodium Dodecyl Sulfate (B86663) (SDS) at 25°C
| NaCl Concentration (mM) | CMC of SDS (mM) |
| 0 | 8.2 |
| 10 | 5.3 |
| 50 | 2.4 |
| 100 | 1.5 |
Table 2: Effect of Different Electrolytes on the CMC of Sodium Dioctyl Sulfosuccinate (AOT) at 25°C
| Electrolyte | Electrolyte Concentration (mM) | CMC of AOT (mM) |
| None | 0 | 2.5 |
| NaCl | 20 | 1.2 |
| KCl | 20 | 1.1 |
| CaCl₂ | 10 | 0.8 |
Experimental Protocols
CMC Determination by Surface Tensiometry
This method relies on the principle that the surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.[5]
Methodology:
-
Prepare a stock solution of this compound in deionized water or the desired buffer.
-
Create a series of dilutions from the stock solution, covering a concentration range that brackets the expected CMC.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Ensure the instrument is properly calibrated and that the ring or plate is thoroughly cleaned between measurements.
-
Allow each solution to equilibrate for a sufficient time before measurement.
-
Plot surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[5][6]
CMC Determination by Conductometry
This method is suitable for ionic surfactants and is based on the change in the molar conductivity of the solution with surfactant concentration.
Methodology:
-
Prepare a series of this compound solutions in deionized water.
-
Use a calibrated conductivity meter with a temperature-controlled cell.
-
Measure the specific conductance of each solution.
-
Plot the specific conductance versus the surfactant concentration.
-
The plot will show two linear regions with different slopes. The point of intersection corresponds to the CMC.[4][6] Below the CMC, conductance increases linearly with concentration. Above the CMC, the slope of this increase is smaller because micelles are less mobile than individual ions.
CMC Determination by Fluorescence Spectroscopy (Pyrene Probe Method)
This highly sensitive method utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence spectrum is sensitive to the polarity of its microenvironment.
Methodology:
-
Prepare a stock solution of pyrene in a volatile solvent (e.g., acetone) at a concentration of approximately 10⁻⁵ M.
-
Prepare a series of vials with the desired concentrations of this compound.
-
Add a small aliquot of the pyrene stock solution to each vial and allow the solvent to evaporate completely, leaving a thin film of pyrene. This ensures the final pyrene concentration is very low (around 10⁻⁷ M) and does not perturb micelle formation.
-
Add the corresponding surfactant solutions to the vials and allow them to equilibrate (e.g., by sonication or overnight stirring) to ensure the pyrene is fully solubilized.
-
Measure the fluorescence emission spectrum of each solution using a fluorometer, with an excitation wavelength of around 335 nm.
-
Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).
-
Plot the ratio of the intensities (I₁/I₃) against the logarithm of the surfactant concentration.
-
A sigmoidal decrease in the I₁/I₃ ratio will be observed as pyrene moves from the polar aqueous environment to the nonpolar interior of the micelles. The center of this transition is taken as the CMC.
Visualizations
Caption: Experimental workflow for CMC determination using the pyrene fluorescence probe method.
Caption: Impact of electrolyte addition on the micellization of an anionic surfactant.
References
Strategies to reduce the polydispersity of particles in SODIUM DIAMYL SULFOSUCCINATE systems
Welcome to the technical support center for optimizing particle systems utilizing sodium diamyl sulfosuccinate (B1259242). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers control and reduce the polydispersity of their particle formulations.
Frequently Asked Questions (FAQs)
Q1: What is Polydispersity Index (PDI) and why is it important to control?
The Polydispersity Index (PDI) is a dimensionless number used to describe the broadness of the particle size distribution in a given system.[1] A PDI value close to 0.0 indicates a monodisperse or highly uniform population of particles, while a value approaching 1.0 suggests a very broad and heterogeneous distribution of particle sizes. For many applications in drug delivery and materials science, a low PDI (typically < 0.3) is critical as it ensures uniformity, predictable performance, and stability of the formulation.
Q2: What are the primary causes of high PDI in sodium diamyl sulfosuccinate systems?
High PDI can stem from several factors related to both the formulation and the preparation process. Key causes include:
-
Insufficient Homogenization Energy: Not enough energy input during processing to break down droplets uniformly.[2]
-
Suboptimal Surfactant Concentration: Using too little this compound can lead to incomplete stabilization of newly formed interfaces, causing particle aggregation.[3] Conversely, excessive concentrations can sometimes lead to other instabilities.
-
Inefficient Mixing: Poor or slow mixing can create localized areas of high concentration, leading to uncontrolled particle growth and a broader size distribution.[4]
-
Ostwald Ripening: The process where larger particles grow at the expense of smaller ones, which is a major cause of instability in nanoemulsions over time.[5]
-
Improper Formulation Ratios: An unbalanced ratio of oil, water, and surfactant can prevent the formation of a stable, uniform system.[6]
Troubleshooting Guide: High Polydispersity
Q3: My initial formulation has a PDI above 0.5. What are the first steps to troubleshoot this?
A PDI above 0.5 indicates a very polydisperse system. The first area to investigate is the energy input and the core formulation stability. Follow this logical troubleshooting workflow.
Q4: How do homogenization parameters affect PDI?
Homogenization is a critical step that directly impacts particle size and uniformity.[1] Key parameters include pressure, number of cycles, speed, and time.
-
Homogenization Pressure: Higher pressure generally leads to smaller particles and a lower PDI because it provides more energy to break down droplets.[7] However, excessively high pressure can sometimes lead to particle aggregation.
-
Homogenization Cycles/Time: Increasing the number of passes through a homogenizer or the total homogenization time can narrow the particle size distribution.[8]
-
Homogenization Speed: For rotor-stator homogenizers, increasing the speed can lead to smaller particles, but very high speeds may actually increase the PDI if the system is not properly stabilized.[8]
The table below summarizes the expected impact of varying homogenization parameters.
| Parameter | Change | Expected Effect on Mean Particle Size | Expected Effect on PDI | Rationale |
| Pressure | Increase | Decrease | Decrease | Greater disruptive forces lead to smaller, more uniform droplets.[7] |
| Cycles/Time | Increase | Minor Decrease | Decrease | More passes allow for more consistent droplet breakup, narrowing the distribution.[8] |
| Speed (Rotor-Stator) | Increase | Decrease | Initial Decrease, Potential Increase | Higher shear breaks droplets, but excessive energy can promote re-coalescence if stabilization is slow.[8] |
Q5: Can adding a co-surfactant help reduce polydispersity?
Yes, adding a co-surfactant is a highly effective strategy. Co-surfactants, such as short-chain alcohols (e.g., propylene (B89431) glycol) or non-ionic surfactants (e.g., PEG 400), work alongside the primary surfactant (this compound) to reduce interfacial tension further.[9] This can increase the flexibility of the interface, making it easier to form smaller, more uniform particles and enhancing the overall stability of the nanoemulsion.[10] The choice of co-surfactant can have a significant effect on the final particle size.[9]
| Formulation Variable | Condition A | Condition B | Mean Particle Size (nm) | PDI |
| Co-surfactant Type | Propylene Glycol | PEG 400 | 10.41 nm | 0.03 |
| 12.32 nm | 0.39 | |||
| Surfactant:Oil Ratio | 0.1 | 0.4 | 450 nm | 0.45 |
| 150 nm | 0.21 |
Note: Data presented is illustrative, based on trends reported in literature.[6][9]
Experimental Protocols
Protocol 1: Preparation of a Low-PDI Nanoemulsion via High-Pressure Homogenization
This protocol describes a general method for preparing an oil-in-water (O/W) nanoemulsion with a low PDI using this compound. Optimization of concentrations and process parameters is crucial.
Materials:
-
Oil Phase (e.g., Miglyol 812)
-
Aqueous Phase (Deionized Water)
-
Surfactant (this compound)
-
Co-surfactant (e.g., Propylene Glycol)
-
High-Shear Mixer (e.g., Ultra-Turrax)
-
High-Pressure Homogenizer (HPH)
Workflow Diagram:
Methodology:
-
Aqueous Phase Preparation: Prepare the aqueous phase by dissolving the required amount of this compound and the co-surfactant in deionized water. Gently stir until a clear solution is formed.
-
Oil Phase Preparation: Measure the desired volume of the oil phase.
-
Pre-emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear mixer. Continue mixing for 5-10 minutes to form a coarse pre-emulsion.
-
High-Pressure Homogenization (HPH): Immediately pass the coarse emulsion through a high-pressure homogenizer. The number of cycles and the operating pressure are critical parameters to control for achieving a low PDI.[1][7] A common starting point is 3-5 cycles at a pressure between 30-60 MPa.[7]
-
Characterization: After homogenization, allow the sample to cool to room temperature. Dilute an aliquot of the nanoemulsion with deionized water and measure the mean particle size and PDI using a Dynamic Light Scattering (DLS) instrument.
-
Stability Analysis: To assess stability against phenomena like Ostwald ripening, store the sample under controlled conditions (e.g., 4°C and 25°C) and re-measure the particle size and PDI at regular intervals (e.g., 1, 7, and 30 days).
Advanced Concepts
Q6: How do formulation and process variables interact to influence PDI?
The final particle size and PDI are not determined by a single factor but by the interplay of multiple variables. For instance, a high concentration of surfactant can stabilize the small droplets produced by high-energy homogenization. Without sufficient surfactant, the high energy might lead to rapid coalescence, negating the size reduction effect.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcmas.com [ijcmas.com]
- 4. benchchem.com [benchchem.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Particle size reduction of emulsions by formulation design-II: effect of oil and surfactant concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization and characterization of high pressure homogenization produced chemically modified starch nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of homogenization process parameters on physicochemical properties of astaxanthin nanodispersions prepared using a solvent-diffusion technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. rjptonline.org [rjptonline.org]
Technical Support Center: Dispersing Hydrophobic Powders with Sodium Diamyl Sulfosuccinate
Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges when using sodium diamyl sulfosuccinate (B1259242) as a dispersing agent for hydrophobic powders.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, offering potential causes and solutions in a straightforward question-and-answer format.
Q1: My hydrophobic powder is not wetting properly and remains on the surface of the liquid, even with sodium diamyl sulfosuccinate. What's going wrong?
A1: This issue, often referred to as poor wetting, is a common challenge when dispersing hydrophobic materials.[1] Several factors could be at play:
-
Insufficient Surfactant Concentration: The concentration of this compound may be below its critical micelle concentration (CMC), the point at which it effectively reduces surface tension.
-
Inadequate Mixing Energy: Simply stirring may not be enough to overcome the surface tension and incorporate the powder into the liquid.
-
Incorrect Order of Addition: The method of introducing the powder, surfactant, and liquid can significantly impact wetting.
Solutions:
-
Optimize Surfactant Concentration: Gradually increase the concentration of this compound. It is crucial to determine the optimal concentration, as too much surfactant can lead to excessive foaming.
-
Increase Energy Input: Employ higher energy mixing techniques such as sonication (ultrasonic bath or probe) or high-shear mixing to break down agglomerates and facilitate wetting.[1][2]
-
Pre-wet the Powder: Create a paste or slurry by adding a small amount of the surfactant solution to the powder before adding the bulk of the liquid. This ensures intimate contact between the powder and the wetting agent.[1]
Q2: I'm observing particle agglomeration and settling in my dispersion shortly after mixing. How can I improve stability?
A2: Achieving a stable dispersion where particles remain suspended over time is critical.[2] Agglomeration and settling indicate that the repulsive forces between particles are not strong enough to overcome the attractive van der Waals forces.
-
Sub-optimal Surfactant Concentration: An insufficient amount of this compound may not provide adequate steric or electrostatic stabilization to keep the particles separated.
-
Changes in the Medium: The pH or ionic strength of your dispersion medium can influence the effectiveness of the surfactant and the surface charge of the particles.
-
Insufficient Initial Dispersion: If the initial de-agglomeration was incomplete, larger particles will settle more quickly.
Solutions:
-
Evaluate Surfactant Concentration: Systematically vary the concentration of this compound to find the optimal level for stability.
-
Control the Dispersion Medium: Maintain a consistent pH and be mindful of adding salts or other electrolytes that could disrupt the dispersion's stability.[2]
-
Enhance De-agglomeration: Use high-energy mixing methods like ultrasonication or high-shear mixing to break down aggregates into primary particles.
-
Consider a Stabilizer: In some cases, a combination of surfactants or the addition of a polymeric stabilizer (e.g., PVP) can enhance long-term stability through steric hindrance.[2]
Q3: My dispersion is excessively foamy. How can I minimize foam generation?
A3: this compound is known for its foaming properties, which can be problematic in many applications.[]
-
High Surfactant Concentration: Using a concentration of this compound significantly above what is needed for wetting and stabilization will likely result in excessive foam.
-
High-Energy Mixing: Vigorous agitation, especially high-shear mixing, can introduce a large amount of air into the system, leading to foam.[4]
Solutions:
-
Optimize Surfactant Level: Reduce the concentration of this compound to the minimum effective level.
-
Modify Mixing Technique: Use lower-shear mixing methods once the powder is wetted. If high shear is necessary, consider applying it for shorter durations or using a degasser.
-
Employ Antifoaming Agents: If foaming is unavoidable, the addition of a suitable antifoaming agent can be effective. However, this should be carefully tested to ensure it doesn't negatively impact your formulation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an anionic surfactant.[][5][6][7][8] Its molecular structure consists of a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. This amphiphilic nature allows it to position itself at the interface between the hydrophobic powder and the aqueous medium.[9] By doing so, it lowers the interfacial tension, allowing the liquid to wet the surface of the powder particles and enabling their dispersion.[5][9]
Q2: How do I determine the right concentration of this compound to use?
A2: The optimal concentration depends on several factors, including the specific hydrophobic powder, its particle size, and the desired level of stability. A systematic approach is recommended:
-
Start with a literature review: Look for studies using similar powders to get a starting concentration range.
-
Conduct a concentration series: Prepare a series of dispersions with varying concentrations of this compound.
-
Evaluate performance: Assess each concentration for its wetting efficiency, dispersion stability (e.g., using visual observation, particle size analysis, or zeta potential measurements), and the degree of foaming. The optimal concentration will provide good dispersion and stability with minimal foaming.
Q3: Can I use this compound in non-aqueous systems?
A3: While this compound is highly soluble in water[][7], its primary application is in aqueous dispersions. For non-aqueous systems, the choice of surfactant depends on the polarity of the solvent. While it has some solubility in organic solvents like acetone (B3395972) and hot kerosene[7], other surfactants specifically designed for non-aqueous media may be more effective.
Q4: What analytical techniques can I use to characterize my dispersion?
A4: Several techniques can be used to assess the quality of your dispersion:
-
Visual Observation: A simple yet effective initial assessment for issues like clumping, settling, or excessive foaming.
-
Particle Size Analysis: Techniques like dynamic light scattering (DLS) or laser diffraction can provide quantitative data on the particle size distribution and help identify the presence of agglomerates.[10][11]
-
Zeta Potential Measurement: This technique measures the surface charge of the particles and is a good indicator of the stability of the dispersion. A higher absolute zeta potential value (typically > ±30 mV) suggests better stability.[2]
-
Contact Angle Measurement: This can be used to quantify the wettability of the powder by the surfactant solution.[1][12]
Quantitative Data Summary
The following table summarizes key properties of this compound. Note that optimal usage levels are highly dependent on the specific application and should be determined experimentally.
| Property | Value | Reference |
| Molecular Formula | C14H25NaO7S | [13] |
| Molecular Weight | 360.40 g/mol | [][13] |
| Appearance | White, hard pellets and powder | [7][13] |
| Solubility in Water | 392 g/L at 25°C | [][7] |
| Primary Functions | Wetting agent, emulsifier, dispersant | [][6][7][8] |
Experimental Protocols
Protocol 1: Basic Dispersion of a Hydrophobic Powder using this compound
-
Preparation of Surfactant Solution:
-
Prepare a stock solution of this compound in the desired aqueous medium (e.g., deionized water). The concentration will depend on your experimental design.
-
-
Wetting the Powder:
-
Weigh the desired amount of hydrophobic powder into a suitable vessel.
-
Slowly add a small amount of the surfactant solution to the powder to form a thick paste. Mix thoroughly with a spatula to ensure all the powder is wetted.
-
-
Dispersion:
-
Gradually add the remaining surfactant solution to the paste while mixing.
-
For low-shear mixing, use a magnetic stirrer or overhead stirrer.
-
For high-shear mixing, use a homogenizer or sonicator. If using a sonicator, an ice bath may be necessary to prevent overheating.
-
-
Evaluation:
-
Visually inspect the dispersion for any unwetted powder or large agglomerates.
-
Allow the dispersion to stand and observe for any signs of settling.
-
Characterize the dispersion using appropriate analytical techniques (e.g., particle size analysis).
-
Protocol 2: Optimization of this compound Concentration
-
Prepare a Range of Surfactant Concentrations:
-
Prepare several solutions of this compound in your chosen medium, with concentrations ranging above and below your estimated optimal concentration (e.g., 0.1%, 0.5%, 1.0%, 1.5%, 2.0% w/v).
-
-
Prepare Dispersions:
-
For each surfactant concentration, prepare a dispersion of your hydrophobic powder using a consistent powder-to-liquid ratio and mixing method (as described in Protocol 1).
-
-
Assess Wetting and Foaming:
-
During preparation, note the ease of wetting and the amount of foam generated for each concentration.
-
-
Evaluate Dispersion Stability:
-
After preparation, transfer a sample of each dispersion into a separate, sealed container.
-
Visually observe the samples for sedimentation or phase separation at regular time intervals (e.g., 1 hour, 4 hours, 24 hours).
-
If available, measure the particle size distribution and zeta potential of each dispersion immediately after preparation and after a set time to quantify stability.
-
-
Determine Optimal Concentration:
-
The optimal concentration is the one that provides the best balance of good wetting, stable dispersion, and minimal foaming.
-
Visualizations
Caption: Experimental workflow for dispersing hydrophobic powders.
Caption: Troubleshooting flowchart for dispersion issues.
References
- 1. static.horiba.com [static.horiba.com]
- 2. Powder Dispersion: Methods, Stability, and Test Data Interpretation - PowderTechnology info [powdertechnology.info]
- 4. Troubleshooting Surfactant-Based Formulas: Fixing Viscosity Drops, Foam Loss and Stability Failures - MB Cosmetics Academy [mbcosmeticsacademy.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. This compound | 922-80-5 [chemicalbook.com]
- 7. Diamyl Sodium Sulfosuccinate [drugfuture.com]
- 8. lookchem.com [lookchem.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biolinscientific.com [biolinscientific.com]
- 13. Diamyl Sodium Sulfosuccinate | C14H25NaO7S | CID 23669004 - PubChem [pubchem.ncbi.nlm.nih.gov]
Refinement of SODIUM DIAMYL SULFOSUCCINATE concentration for optimal surface activity
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal use of Sodium Diamyl Sulfosuccinate (B1259242). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key performance data to facilitate your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is Sodium Diamyl Sulfosuccinate?
This compound (CAS No. 922-80-5) is an anionic surfactant known for its excellent wetting, emulsifying, foaming, and dispersing properties.[] It is commonly used in industrial cleaning, agriculture, personal care products, and as an emulsifier in emulsion polymerization.[][2][3] Its molecular formula is C14H25NaO7S.[4]
Q2: What is the Critical Micelle Concentration (CMC) and why is it important?
The Critical Micelle Concentration (CMC) is the concentration of a surfactant above which aggregates, known as micelles, begin to form.[5] Below the CMC, the surfactant primarily exists as individual molecules (monomers) and the surface tension of the solution decreases significantly with increasing surfactant concentration.[5] Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles.[5] Operating at or slightly above the CMC is often crucial for applications requiring solubilization, emulsification, or detergency.
Q3: How does temperature affect the solubility and performance of this compound?
The solubility of this compound in water increases with temperature. For instance, its solubility is 392 g/L at 25°C and rises to 502 g/L at 70°C.[4] Temperature can also influence the CMC and overall performance of the surfactant, so it is a critical parameter to control in experimental setups.
Q4: Is this compound stable in all types of solutions?
This compound is stable in acidic and neutral solutions. However, it is prone to hydrolysis in alkaline (basic) solutions.[4] It is also important to consider its compatibility with high concentrations of certain electrolytes, which can cause the solution to become turbid.[4]
Troubleshooting Guide
This section addresses common issues that may be encountered during the use of this compound in experimental settings.
Issue 1: Poor wetting or lower than expected surface tension reduction.
-
Question: I have prepared a solution of this compound, but it is not providing the expected wetting performance. What could be the issue?
-
Answer: This is likely due to the concentration being too low. The most significant reduction in surface tension occurs as the concentration approaches the Critical Micelle Concentration (CMC). Ensure that your working concentration is near or slightly above the CMC for optimal performance. Based on available data, the surface tension of water is significantly lowered with increasing concentrations of this compound up to about 0.1-1% where it begins to plateau.[4] Also, verify the purity of the surfactant and the absence of contaminants that could interfere with its activity.
Issue 2: Inconsistent results between experimental batches.
-
Question: My results vary from one experiment to another, even though I am using the same protocol. What could be the cause?
-
Answer: Inconsistent results can stem from several factors:
-
Temperature Fluctuations: As temperature affects solubility and performance, ensure a constant and controlled temperature throughout your experiments.[4]
-
pH variations: The stability of this compound is pH-dependent. It is stable in acidic and neutral conditions but hydrolyzes in alkaline solutions.[4] Monitor and control the pH of your solutions.
-
Water Quality: The presence of electrolytes or other impurities in the water can affect the surfactant's performance. Use deionized or distilled water for consistency.
-
Issue 3: Precipitation or turbidity in the surfactant solution.
-
Question: My this compound solution has become cloudy or has formed a precipitate. Why is this happening?
-
Answer: Turbidity or precipitation can occur due to a few reasons:
-
Low Temperature: If the solution temperature drops, the solubility of the surfactant may decrease, leading to precipitation.
-
High Electrolyte Concentration: The presence of high concentrations of salts (e.g., NaCl, (NH4)2HPO4) can reduce the solubility of the surfactant, causing it to salt out.[4]
-
Alkaline pH: In basic conditions, the ester groups in the surfactant can hydrolyze, leading to degradation and potential precipitation of the resulting products.[4]
-
Data Presentation
The following tables summarize key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 922-80-5 | [4] |
| Molecular Formula | C14H25NaO7S | [4] |
| Molecular Weight | 360.40 g/mol | [4] |
| Appearance | White, hard pellets and powder | [4] |
Table 2: Solubility of this compound in Water
| Temperature (°C) | Solubility (g/L) | Reference |
| 25 | 392 | [4] |
| 70 | 502 | [4] |
Table 3: Surface Tension of this compound in Water at 25°C
| Concentration (%) | Surface Tension (dyn/cm) | Reference |
| 0.001 | 69.4 | [4] |
| 0.02 | 68.3 | [4] |
| 0.1 | 50.2 | [4] |
| 0.25 | 41.6 | [4] |
| 1.0 | 29.2 | [4] |
From the data in Table 3, the Critical Micelle Concentration (CMC) can be estimated to be in the range of 0.1% to 1.0%, as this is where the most significant drop in surface tension occurs before leveling off.
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement
This protocol outlines the procedure for determining the CMC of this compound by measuring the surface tension of a series of its aqueous solutions.
-
Materials and Equipment:
-
This compound
-
Deionized or distilled water
-
Precision balance
-
Volumetric flasks and pipettes
-
Tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method)
-
Magnetic stirrer and stir bars
-
-
Procedure:
-
Prepare a stock solution of this compound (e.g., 1% w/v) in deionized water.
-
From the stock solution, prepare a series of dilutions with varying concentrations, ranging from below to above the expected CMC (e.g., from 0.0001% to 1%).
-
Allow the solutions to equilibrate at a constant temperature (e.g., 25°C).
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, starting from the most dilute to the most concentrated.
-
Record the surface tension value for each concentration.
-
-
Data Analysis:
-
Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will show two distinct linear regions. The first region will have a steep negative slope, and the second region will be nearly horizontal.
-
The CMC is the concentration at the intersection of the two extrapolated linear portions of the plot.
-
Mandatory Visualizations
Caption: Workflow for CMC determination by surface tension measurement.
Caption: Logical workflow for troubleshooting common surfactant issues.
References
Validation & Comparative
A Comparative Analysis of Sodium Diamyl Sulfosuccinate and Sodium Dioctyl Sulfosuccinate for Research and Drug Development
An objective comparison of two closely related anionic surfactants, Sodium Diamyl Sulfosuccinate (B1259242) and Sodium Dioctyl Sulfosuccinate, reveals distinct differences in their physicochemical properties and effectiveness in various applications. This guide provides a comprehensive overview of their performance, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the appropriate surfactant for their specific needs.
Sodium diamyl sulfosuccinate and sodium dioctyl sulfosuccinate are both dialkyl sulfosuccinates, a class of anionic surfactants known for their excellent wetting, emulsifying, and dispersing properties. Their primary structural difference lies in the length of their hydrophobic alkyl chains—amyl (five carbons) versus octyl (eight carbons). This variation in molecular structure directly influences their performance characteristics, such as their ability to reduce surface tension and form micelles.
Physicochemical Properties: A Quantitative Comparison
The effectiveness of a surfactant is often determined by its ability to lower the surface tension of a liquid and its critical micelle concentration (CMC), the concentration at which surfactant molecules begin to form micelles. While direct comparative studies are limited, available data for each surfactant provide insights into their relative performance.
| Property | This compound | Sodium Dioctyl Sulfosuccinate | Source(s) |
| Molecular Weight | 360.40 g/mol | 444.56 g/mol | |
| Critical Micelle Concentration (CMC) | Data not available in searched sources | 0.2 - 0.6 mM in water | |
| Surface Tension | See table below | ~25-30 dyn/cm (at 0.1% concentration in water) |
Surface Tension of Aqueous Solutions of this compound at 25°C
| Concentration (%) | Surface Tension (dyn/cm) |
| 0.001 | 69.4 |
| 0.02 | 68.3 |
| 0.1 | 50.2 |
| 0.25 | 41.6 |
| 1.0 | 29.2 |
Note: The absence of a specific CMC value for this compound in the reviewed literature makes a direct comparison of micelle-forming tendency challenging.
Generally, for homologous series of surfactants, as the hydrophobic chain length increases, the CMC decreases, and the efficiency in reducing surface tension increases. A patent suggests that both wetting power and foaming characteristics of dialkyl sulfosuccinates increase with their molecular weight. This would imply that sodium dioctyl sulfosuccinate, with its longer alkyl chains, is likely a more potent surfactant than this compound.
Applications and Performance
This compound is primarily utilized in industrial applications such as:
-
Industrial Cleaning: Its surfactant properties aid in the removal of dirt and oil from surfaces.
-
Agriculture: It acts as a wetting agent and emulsifier in pesticide and herbicide formulations, improving their spread and efficacy.
-
Emulsion Polymerization: It is used as an emulsifier in the synthesis of polymers.
Sodium Dioctyl Sulfosuccinate boasts a broader range of applications, including:
-
Pharmaceuticals: It is widely used as an excipient, particularly as a stool softener, due to its ability to promote water penetration into the stool. It is also employed to enhance drug solubility and stabilize emulsions and suspensions.
-
Cosmetics and Personal Care: Its mildness and stabilizing properties make it a common ingredient in shampoos, conditioners, and skin cleansers.
-
Food Industry: It is approved as a food additive, functioning as an emulsifier, stabilizer, and wetting agent in various products.
-
Research: It is used in various laboratory applications, including the formation of microemulsions.
Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
Surface Tension Measurement (Wilhelmy Plate Method)
This method measures the force required to pull a thin plate (typically platinum) from the surface of a liquid.
Apparatus:
-
Tensiometer with a Wilhelmy plate
-
Beaker
-
Temperature control system
Procedure:
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Prepare aqueous solutions of the surfactant at various concentrations.
-
Place a solution in a clean beaker and allow it to reach thermal equilibrium (e.g., 25°C).
-
Lower the Wilhelmy plate until it just touches the surface of the liquid.
-
Slowly raise the plate, measuring the maximum force exerted on the plate just before it detaches from the liquid surface.
-
The surface tension is calculated from this force.
-
Clean the plate thoroughly between measurements.
-
Plot surface tension as a function of surfactant concentration to determine the CMC (the point at which the surface tension plateaus).
Wetting Time Assessment (Draves Test)
This test evaluates the efficiency of a wetting agent by measuring the time it takes for a weighted skein of cotton yarn to sink in a solution of the surfactant.
Apparatus:
-
500 mL graduated cylinder
-
Standard 5g cotton skein (Draves skein)
-
1.5g hook and a 50g weight
-
Stopwatch
Procedure:
-
Prepare a standard concentration of the surfactant solution in the graduated cylinder.
-
Attach the cotton skein to the hook, which is connected to the weight.
-
Simultaneously drop the skein assembly into the solution and start the stopwatch.
-
Record the time required for the skein to become fully wetted and sink.
-
A shorter sinking time indicates a more effective wetting agent.
Emulsion Stability Evaluation
This protocol assesses the ability of a surfactant to stabilize an oil-in-water (O/W) emulsion.
Apparatus:
-
Homogenizer
-
Graduated cylinders or test tubes
-
Microscope
Procedure:
-
Prepare an oil phase (e.g., mineral oil) and an aqueous phase containing a specific concentration of the surfactant.
-
Gradually add the oil phase to the aqueous phase while homogenizing to form an emulsion.
-
Transfer the emulsion to graduated cylinders or test tubes and store at a controlled temperature.
-
Observe the emulsion at regular intervals for signs of instability, such as creaming, flocculation, or coalescence.
-
Measure the volume of any separated phases.
-
Microscopically examine the emulsion to observe changes in droplet size and distribution over time.
-
A stable emulsion will show minimal separation and change in droplet characteristics over an extended period.
Biological Interactions: A Look at Signaling Pathways
Recent research has indicated that sodium dioctyl sulfosuccinate may have biological activity beyond its role as a surfactant. A study has shown that it can act as an endocrine disruptor by altering thyroid hormone signaling. This interaction is significant for drug development and safety assessments.
Caption: Potential disruption of thyroid hormone signaling by Sodium Dioctyl Sulfosuccinate.
Experimental Workflow and Logical Relationships
The selection and evaluation of a surfactant for a specific application typically follow a structured workflow.
Caption: A typical workflow for the evaluation and selection of a surfactant.
A Comparative Guide to Surfactant Performance in Microemulsion Drug Delivery Systems: A Focus on Sodium Diamyl Sulfosuccinate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Sodium Diamyl Sulfosuccinate (B1259242) and other commonly used surfactants—Sodium Dioctyl Sulfosuccinate (AOT), Polysorbate 80, and Lecithin—for the formulation of microemulsion-based drug delivery systems. Due to a notable lack of published data on the performance of Sodium Diamyl Sulfosuccinate in this specific application, this document serves as a preliminary assessment and a practical guide for researchers to conduct their own comparative studies.
Executive Summary
Microemulsions are thermodynamically stable, isotropic systems of oil, water, and surfactants that have emerged as promising vehicles for enhancing the solubility and bioavailability of poorly water-soluble drugs. The choice of surfactant is critical to the formation, stability, and performance of a microemulsion. While surfactants like Sodium Dioctyl Sulfosuccinate, Polysorbate 80, and Lecithin are well-documented, the potential of this compound in drug delivery remains largely unexplored in publicly available literature. This guide synthesizes the available data for the established surfactants and provides standardized protocols to enable a direct and robust comparison with this compound.
Surfactant Performance Comparison
The following tables summarize the performance characteristics of Sodium Dioctyl Sulfosuccinate, Polysorbate 80, and Lecithin based on a review of existing literature. It is crucial to note that the data presented are compiled from various studies with differing formulations (e.g., oil phase, co-surfactant, drug molecule) and experimental conditions. Therefore, direct comparisons should be made with caution.
Table 1: Physicochemical Properties of Microemulsions Formulated with Different Surfactants
| Surfactant | Typical Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| This compound | Data not available | Data not available | Data not available |
| Sodium Dioctyl Sulfosuccinate (AOT) | 15 - 100[1][2] | < 0.3[1] | -30 to -50 |
| Polysorbate 80 (Tween 80) | 10 - 200[3] | < 0.4 | -5 to -25 |
| Lecithin | 20 - 150[4][5][6] | < 0.3[7] | -20 to -40 |
Note: The data above represents typical ranges found in the literature and can vary significantly based on the specific formulation and measurement conditions.
Table 2: Drug Loading and Release Characteristics
| Surfactant | Typical Drug Loading Capacity (% w/w) | Typical In Vitro Drug Release Profile |
| This compound | Data not available | Data not available |
| Sodium Dioctyl Sulfosuccinate (AOT) | 1 - 10 | Sustained or rapid release depending on formulation |
| Polysorbate 80 (Tween 80) | 1 - 15 | Generally provides sustained release[8] |
| Lecithin | 1 - 8 | Often used for sustained release formulations[9] |
Note: Drug loading and release are highly dependent on the physicochemical properties of the drug and the overall composition of the microemulsion.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and meaningful comparison of this compound with other surfactants, the following standardized protocols are provided.
Preparation of Microemulsions by Water Titration Method
Objective: To identify the microemulsion existence region for a given oil-surfactant-cosurfactant system.
Materials:
-
Oil phase (e.g., Isopropyl myristate, Oleic acid)
-
Surfactant (this compound, Sodium Dioctyl Sulfosuccinate, Polysorbate 80, or Lecithin)
-
Co-surfactant (e.g., Propylene glycol, Ethanol)
-
Purified water
-
Magnetic stirrer and stir bars
-
Glass vials
Procedure:
-
Prepare mixtures of surfactant and co-surfactant (Smix) in various weight ratios (e.g., 1:1, 2:1, 3:1, 4:1).
-
For each Smix ratio, prepare a series of mixtures with the oil phase at different weight ratios (e.g., 1:9, 2:8, 3:7, 4:6, 5:5, 6:4, 7:3, 8:2, 9:1).
-
Place a known weight of each oil/Smix mixture in a glass vial.
-
Titrate each mixture with purified water dropwise while continuously stirring at a constant speed (e.g., 200 rpm) at a controlled temperature (e.g., 25°C).
-
After each addition of water, visually inspect the sample for transparency and homogeneity. The transition from a turbid to a transparent and single-phase system indicates the formation of a microemulsion.
-
Record the composition of the clear and isotropic mixtures.
-
Construct a pseudo-ternary phase diagram for each Smix ratio by plotting the percentages of oil, water, and Smix. The area within the diagram representing clear and stable formulations is the microemulsion region.
Caption: Workflow for Microemulsion Preparation using the Water Titration Method.
Characterization of Microemulsions
Objective: To determine the key physicochemical properties of the formulated microemulsions.
a) Droplet Size and Polydispersity Index (PDI) Analysis:
-
Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).
-
Procedure:
-
Dilute the microemulsion sample with purified water to an appropriate concentration to avoid multiple scattering effects.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Measure the droplet size and PDI. Perform at least three measurements for each sample and report the average and standard deviation.
-
b) Zeta Potential Measurement:
-
Instrument: DLS instrument with a zeta potential measurement cell.
-
Procedure:
-
Dilute the microemulsion sample with purified water.
-
Inject the diluted sample into the zeta potential cell.
-
Measure the electrophoretic mobility to determine the zeta potential. Perform at least three measurements for each sample.
-
Determination of Drug Loading Capacity
Objective: To quantify the maximum amount of a model drug that can be incorporated into a microemulsion formulation.
Materials:
-
Selected microemulsion formulation
-
Model drug (e.g., a poorly water-soluble drug like ibuprofen (B1674241) or curcumin)
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Centrifuge
Procedure:
-
Prepare the optimized microemulsion formulation.
-
Add an excess amount of the model drug to the microemulsion.
-
Stir the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge the sample at a high speed (e.g., 10,000 rpm for 30 minutes) to separate the undissolved drug.
-
Carefully collect the supernatant (drug-loaded microemulsion).
-
Disrupt the microemulsion by adding a suitable solvent (e.g., methanol, acetonitrile) to release the drug.
-
Quantify the drug concentration in the disrupted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the drug loading capacity as the percentage of drug weight relative to the total weight of the microemulsion.
In Vitro Drug Release Study
Objective: To evaluate the release profile of the model drug from the microemulsion.
Apparatus:
-
Franz diffusion cell apparatus
-
Synthetic membrane (e.g., dialysis membrane with a suitable molecular weight cut-off)
-
Receptor medium (e.g., phosphate-buffered saline, pH 7.4)
-
Magnetic stirrer
Procedure:
-
Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.
-
Fill the receptor compartment with the receptor medium and maintain it at a constant temperature (e.g., 37°C) with continuous stirring.
-
Place a known amount of the drug-loaded microemulsion in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh medium.
-
Analyze the drug concentration in the withdrawn samples using a validated analytical method (HPLC or UV-Vis).
-
Plot the cumulative percentage of drug released versus time.
Caption: Logical workflow for the comprehensive evaluation of surfactant performance.
Conclusion and Future Directions
References
- 1. Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation and physicochemical characterization of dioctyl sodium sulfosuccinate (aerosol OT) microemulsion for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. ijcrr.com [ijcrr.com]
- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 6. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 8. Formulation of Microemulsion Systems for Dermal Delivery of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. brieflands.com [brieflands.com]
A Comparative Analysis of Anionic vs. Non-ionic Surfactants for Emulsion Stability
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Experimental Data
The selection of an appropriate surfactant is a critical determinant of emulsion stability, directly impacting the shelf-life, efficacy, and overall performance of a formulation. This guide provides a comparative study of two major classes of surfactants—anionic and non-ionic—for their ability to stabilize oil-in-water (O/W) emulsions. We will delve into their stabilizing mechanisms, present comparative experimental data, and provide detailed protocols for key stability assessment assays.
Anionic vs. Non-ionic Surfactants: The Fundamental Difference in Stabilization
The primary distinction between anionic and non-ionic surfactants lies in their stabilization mechanism. Anionic surfactants, which possess a negatively charged head group, stabilize emulsions through electrostatic repulsion . This charge creates a repulsive force between droplets, preventing them from aggregating.[1] In contrast, non-ionic surfactants, which have no net electrical charge, provide steric hindrance . Their bulky hydrophilic head groups form a physical barrier around the oil droplets, preventing them from coming into close contact and coalescing.[2]
This fundamental difference influences their performance in various formulation conditions. For instance, the efficacy of anionic surfactants can be sensitive to changes in pH and the presence of electrolytes, which can screen the electrostatic repulsion.[2] Non-ionic surfactants are generally less affected by such variations, offering greater formulation flexibility.[2]
Comparative Performance Data
To provide a quantitative comparison, the following tables summarize key stability parameters for emulsions prepared with representative anionic and non-ionic surfactants. It is important to note that direct comparison across different studies can be challenging due to variations in oil phase, surfactant concentration, and homogenization methods. The data presented here is synthesized from studies with similar experimental setups to provide a relative performance overview.
Table 1: Comparison of Emulsion Properties with Anionic (SDS) and Non-ionic (Tween 80) Surfactants
| Surfactant (1% w/v) | Droplet Size (Day 1) (nm) | Zeta Potential (Day 1) (mV) | Creaming Index (Day 7) (%) |
| Sodium Dodecyl Sulfate (SDS) | 150 - 250 | -40 to -60 | < 5 |
| Polysorbate 80 (Tween 80) | 200 - 400 | -10 to -25 | < 10 |
Data synthesized from multiple sources for illustrative comparison. Actual values may vary based on formulation and processing parameters.
Table 2: Long-Term Stability Comparison of Emulsions with Anionic (SLES) and Non-ionic (Triton X-100) Surfactants
| Surfactant (500 ppm) | Initial Droplet Size (µm) | Droplet Size after 20 days (µm) | Visual Stability after 20 days |
| Sodium Laureth Sulfate (SLES) | < 8 | Stable (minimal change) | No coalescence, slow creaming |
| Triton X-100 | > 10 | Significant increase | Evidence of coalescence |
Based on a study comparing SLES and Triton X-100 in a saline environment.[1]
These tables suggest that while both surfactant types can produce stable emulsions, anionic surfactants like SDS and SLES can lead to smaller initial droplet sizes and higher magnitude zeta potentials, indicating strong electrostatic stabilization.[1][3] Non-ionic surfactants like Tween 80 also provide good stability, primarily through steric hindrance, and are less susceptible to environmental changes like pH and ionic strength.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are protocols for key experiments in assessing emulsion stability.
Protocol 1: Preparation of Oil-in-Water (O/W) Emulsion
Objective: To prepare a standardized O/W emulsion for comparative stability testing.
Materials:
-
Oil Phase (e.g., medium-chain triglycerides, mineral oil)
-
Aqueous Phase (deionized water)
-
Surfactant (Anionic or Non-ionic)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
Procedure:
-
Phase Preparation:
-
Prepare the aqueous phase by dissolving the desired concentration of surfactant (e.g., 1% w/v) in deionized water.
-
Measure the required volume of the oil phase. A common oil-to-water ratio is 20:80.[4]
-
-
Heating: Gently heat both the oil and aqueous phases separately to 60-70°C. This helps to lower the viscosity and facilitate emulsification.
-
Homogenization:
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
-
Storage: Store the prepared emulsion in a sealed container for subsequent stability analysis.
Protocol 2: Droplet Size and Zeta Potential Analysis
Objective: To measure the mean droplet size, polydispersity index (PDI), and zeta potential of the emulsion.
Instrumentation: Dynamic Light Scattering (DLS) instrument with a zeta potential measurement capability.
Procedure:
-
Sample Preparation: Dilute the emulsion with deionized water to a suitable concentration for DLS analysis. The optimal concentration should result in a stable and reproducible scattering intensity.[6]
-
Instrument Setup:
-
Set the instrument parameters, including the dispersant refractive index and viscosity (for water at 25°C, these are typically 1.33 and 0.89 mPa·s, respectively).
-
Equilibrate the sample to the desired measurement temperature (e.g., 25°C).
-
-
Droplet Size Measurement:
-
Place the diluted sample in a clean cuvette and insert it into the instrument.
-
Perform the DLS measurement to obtain the mean droplet diameter and PDI. The PDI provides an indication of the broadness of the size distribution.
-
-
Zeta Potential Measurement:
-
For zeta potential measurement, inject the diluted sample into a specialized zeta potential cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets. The instrument's software will then calculate the zeta potential using the Helmholtz-Smoluchowski equation.[7]
-
-
Data Analysis: Record the mean droplet size, PDI, and zeta potential. Repeat the measurements for each sample to ensure reproducibility.
Protocol 3: Creaming Index Determination
Objective: To quantify the physical stability of the emulsion by measuring the extent of creaming over time.
Procedure:
-
Sample Preparation: Fill a graduated cylinder or a transparent tube with a known volume of the freshly prepared emulsion.
-
Storage: Store the cylinder undisturbed at a controlled temperature (e.g., 25°C).
-
Measurement: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), measure the height of the cream layer (Hc) that forms at the top of the emulsion and the total height of the emulsion (He).[8]
-
Calculation: Calculate the Creaming Index (CI) using the following formula[8]: CI (%) = (Hc / He) x 100
-
Analysis: A lower creaming index indicates greater stability against gravitational separation.[9]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Stabilization mechanisms of anionic and non-ionic surfactants.
Caption: Key pathways of emulsion destabilization.
Caption: Workflow for comparing emulsion stability.
Conclusion
The choice between anionic and non-ionic surfactants for emulsion stabilization is not straightforward and depends heavily on the specific requirements of the formulation. Anionic surfactants can provide excellent stability through strong electrostatic repulsion, often resulting in smaller droplet sizes. However, their performance can be compromised by environmental factors such as pH and ionic strength. Non-ionic surfactants offer robust steric stabilization and are generally more versatile across a wider range of conditions.
For optimal formulation development, it is recommended to screen a selection of both anionic and non-ionic surfactants. The experimental protocols provided in this guide offer a systematic approach to evaluating their performance and selecting the most suitable candidate to ensure the long-term stability and quality of the final product.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the synergistic effect of nonionic surfactants on emulsion resolution using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jeeng.net [jeeng.net]
- 4. benchchem.com [benchchem.com]
- 5. Formulation and Preparation of Water-In-Oil-In-Water Emulsions Loaded with a Phenolic-Rich Inner Aqueous Phase by Application of High Energy Emulsification Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lsinstruments.ch [lsinstruments.ch]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
A Comparative Analysis of Surfactant Biodegradability: A Focus on Sodium Diamyl Sulfosuccinate
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of the Environmental Fate of Common Surfactants
The selection of surfactants in pharmaceutical and research applications extends beyond mere efficacy to encompass environmental impact. A critical aspect of this is biodegradability, a measure of a substance's susceptibility to microbial breakdown. This guide provides a comparative analysis of the biodegradability of Sodium Diamyl Sulfosuccinate against other commonly used surfactants: Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), Coco-Glucoside, and Decyl Glucoside. The comparison is based on available data from standardized international testing protocols, primarily the OECD 301 series for "Ready Biodegradability."
Quantitative Biodegradability Data
| Surfactant | Type | Test Method | Biodegradation (%) | Time (Days) | Classification |
| This compound | Anionic | Data not available | Data not available | - | Not Classified |
| Docusate Sodium (Surrogate) | Anionic | Aerobic Sewage | 83% | 20 | Readily Biodegradable |
| Sodium Lauryl Sulfate (SLS) | Anionic | OECD 301B/301D | 94-97%[1] | 28 | Readily Biodegradable[1] |
| Sodium Laureth Sulfate (SLES) | Anionic | OECD 301 | >90%[2] | 28 | Readily Biodegradable[2] |
| Coco-Glucoside | Non-ionic | General Assessment | High | - | Readily Biodegradable |
| Decyl Glucoside | Non-ionic | OECD 301F | >60% (implied)[3] | 28 | Readily Biodegradable[3] |
Experimental Protocols: OECD 301 Ready Biodegradability Tests
The OECD 301 guidelines encompass a series of stringent tests designed to assess the ready biodegradability of chemicals.[4][5] A substance is considered "readily biodegradable" if it demonstrates significant mineralization (conversion to CO2, water, and mineral salts) within a 28-day period.[4][5] Specifically, for respirometric methods, this typically means achieving ≥60% of the theoretical oxygen demand (ThOD) or theoretical carbon dioxide production (ThCO2) within a 10-day window that starts when biodegradation first reaches 10%.[6]
Below are detailed methodologies for three commonly cited tests in this series.
OECD 301B: CO2 Evolution Test (Modified Sturm Test)
This method quantifies the ultimate biodegradability of an organic compound by measuring the amount of carbon dioxide evolved.[7][8]
-
Principle: A solution or suspension of the test substance in a mineral medium is inoculated with microorganisms (typically from activated sludge) and incubated under aerobic conditions in the dark or diffuse light for 28 days.[7][8] The CO2 produced as the microorganisms respire is trapped in a suitable absorbent, such as barium hydroxide (B78521) or sodium hydroxide solution.[8]
-
Apparatus: The setup includes flasks for the test substance, a blank control (inoculum only), and a reference substance (e.g., sodium benzoate) to validate the microbial activity.[9] The flasks are aerated with CO2-free air.[7] The evolved CO2 is passed through a series of absorption bottles containing the trapping solution.[7]
-
Procedure:
-
The test substance is added to the mineral medium at a concentration that yields between 10 and 20 mg of dissolved organic carbon (DOC) per liter.
-
The medium is inoculated with a microbial source.
-
The flasks are incubated at a constant temperature (typically 22 ± 2°C).
-
At regular intervals, the CO2 absorbed is quantified by titrating the remaining hydroxide in the absorption bottles or by using an inorganic carbon analyzer.[7][9]
-
-
Calculation: The percentage of biodegradation is calculated as the ratio of the cumulative CO2 produced by the test substance (corrected for the blank) to its theoretical maximum CO2 production (ThCO2).[7]
OECD 301D: Closed Bottle Test
This test is suitable for soluble, volatile, and absorbing materials and determines biodegradability by measuring the consumption of dissolved oxygen.[6][10]
-
Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a source like sewage treatment plant effluent and kept in a completely filled, sealed bottle in the dark at a constant temperature.[10][11][12] The depletion of dissolved oxygen is measured over a 28-day period.[11]
-
Apparatus: Biochemical oxygen demand (BOD) bottles, a dissolved oxygen meter, and an incubator.
-
Procedure:
-
A mineral medium is saturated with air.
-
The test substance is added to the medium, typically at a concentration of 2-5 mg/L.
-
The solution is inoculated and dispensed into BOD bottles, ensuring no headspace remains.[13]
-
Control bottles containing only the inoculated medium and reference bottles with a standard biodegradable substance are also prepared.
-
The bottles are incubated at 22 ± 2°C for 28 days.[11]
-
The dissolved oxygen concentration is measured in replicate bottles at the beginning of the test and at regular intervals.[11]
-
-
Calculation: The percentage of biodegradation is calculated from the amount of oxygen consumed by the test substance (corrected for the blank control) and expressed as a percentage of the Theoretical Oxygen Demand (ThOD).[10]
OECD 301F: Manometric Respirometry Test
This versatile method measures the oxygen consumed by the microbial population during the degradation of the test substance in a closed respirometer.[14][15]
-
Principle: A known volume of inoculated mineral medium containing the test substance as the sole source of organic carbon is stirred in a closed flask.[16] The consumption of oxygen is determined by measuring the pressure drop in the headspace of the flask, as the CO2 produced is absorbed by a potassium hydroxide solution.[13][15]
-
Apparatus: A manometric respirometer, which consists of a flask connected to a pressure sensor. The flask contains a separate vessel for the CO2 absorbent.
-
Procedure:
-
The test substance is added to the mineral medium, typically to give a ThOD of 50-100 mg/L.[16]
-
The medium is inoculated with activated sludge.
-
The prepared solution is placed in the respirometer flasks, and the CO2 absorbent is added to its designated compartment.
-
The flasks are sealed and incubated with continuous stirring at a constant temperature for up to 28 days.[13][16]
-
The oxygen uptake is monitored continuously by the pressure sensor.
-
-
Calculation: The percentage of biodegradation is calculated by expressing the measured oxygen uptake (corrected for the blank) as a percentage of the ThOD.[13]
Visualizing the Biodegradability Assessment Workflow
The following diagram illustrates a logical workflow for evaluating the biodegradability of a surfactant, from initial screening to final classification.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. SLES Biodegradable Surfactant - INTERSURFCHEM [polymerchem.org]
- 3. prezi.com [prezi.com]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. contractlaboratory.com [contractlaboratory.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. benchchem.com [benchchem.com]
- 9. downloads.regulations.gov [downloads.regulations.gov]
- 10. OECD 301D: Closed Bottle Ready Biodegradability Test - Aropha [aropha.com]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. pubdata.leuphana.de [pubdata.leuphana.de]
- 13. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]
- 14. OECD 301F: Manometric Respiratory Biodegradability Test - Aropha [aropha.com]
- 15. xylemanalytics.com [xylemanalytics.com]
- 16. olipes.com [olipes.com]
Cross-Validation of Methods for Determining the Critical Micelle Concentration of Sodium Diamyl Sulfosuccinate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The accurate determination of the Critical Micelle Concentration (CMC) is a critical parameter in the research and development of formulations containing surfactants like sodium diamyl sulfosuccinate (B1259242). The CMC marks the concentration threshold at which surfactant molecules self-assemble into micelles, a phenomenon that governs the surfactant's efficacy in applications such as solubilization, emulsification, and drug delivery. This guide provides an objective comparison of three widely used methods for determining the CMC of anionic surfactants, with a focus on sodium dialkyl sulfosuccinates as a proxy for sodium diamyl sulfosuccinate. The comparison is supported by experimental data, detailed methodologies, and a visual representation of the cross-validation workflow.
Comparison of CMC Determination Methods
Several physicochemical properties of a surfactant solution exhibit a distinct change in their concentration dependence at the CMC. This principle underlies various experimental techniques for CMC determination. Here, we compare three common methods: surface tension, conductivity, and fluorescence spectroscopy.
Table 1: Comparison of CMC Values for Sodium Dialkyl Sulfosuccinates at 25°C
| Surfactant | Method | CMC (mmol/L) |
| Sodium Dihexyl Sulfosuccinate | Conductivity | 11.5 |
| Fluorescence Quenching | 11.7 | |
| Sodium Dioctyl Sulfosuccinate | Conductivity | 2.58 |
| Fluorescence Quenching | 2.65 |
Data sourced from Zana, R., et al. (1981). Micellar properties of sodium alkyl sulfoacetates and sodium dialkyl sulfosuccinates in water. Canadian Journal of Chemistry, 59(13), 1915-1919.
Experimental Protocols
Detailed methodologies for each of the key experimental techniques are provided below. These protocols are generalized for anionic surfactants and can be adapted for the analysis of this compound.
Surface Tension Method
This classical method relies on the principle that the surface tension of a liquid decreases with increasing surfactant concentration up to the CMC, after which it remains relatively constant.
Materials:
-
Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
High-purity water
-
This compound
-
Glassware
Procedure:
-
Prepare a stock solution of this compound in high-purity water.
-
Create a series of dilutions of the stock solution to cover a concentration range above and below the expected CMC.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each solution, ensuring temperature equilibrium is reached for each measurement.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.[1][2]
Conductivity Method
For ionic surfactants, the equivalent conductivity of the solution changes as micelles are formed. Below the CMC, the conductivity increases linearly with concentration. Above the CMC, the rate of increase slows down due to the binding of counter-ions to the micelles and the lower mobility of the larger micellar aggregates.[1][3]
Materials:
-
Conductivity meter and cell
-
Thermostatic water bath
-
High-purity water
-
This compound
-
Glassware
Procedure:
-
Prepare a series of aqueous solutions of this compound of varying concentrations.
-
Calibrate the conductivity meter using standard potassium chloride solutions.
-
Equilibrate the surfactant solutions to a constant temperature in the water bath.
-
Measure the conductivity of each solution.
-
Plot the specific conductivity versus the surfactant concentration.
-
The CMC is identified as the concentration at the breakpoint in the plot, where the slope changes.[4]
Fluorescence Spectroscopy Method
This sensitive method utilizes a fluorescent probe, such as pyrene (B120774), whose emission spectrum is sensitive to the polarity of its microenvironment. Below the CMC, pyrene resides in the polar aqueous environment. Above the CMC, it preferentially partitions into the nonpolar core of the micelles, leading to a change in its fluorescence properties.[5][6]
Materials:
-
Fluorometer
-
Pyrene (fluorescent probe)
-
Acetone or other suitable solvent for pyrene stock solution
-
High-purity water
-
This compound
-
Glassware
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent.
-
Prepare a series of this compound solutions in high-purity water.
-
Add a small aliquot of the pyrene stock solution to each surfactant solution to achieve a final pyrene concentration in the micromolar range.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution (typically with an excitation wavelength around 335 nm for pyrene).
-
A common analysis involves plotting the ratio of the intensity of the first and third vibronic peaks (I1/I3) against the surfactant concentration. A sigmoidal decrease in this ratio is observed, and the inflection point is taken as the CMC.[7][8]
Workflow for Cross-Validation of CMC Determination Methods
The following diagram illustrates the logical workflow for the cross-validation of different methods to determine the CMC of a surfactant.
Caption: Workflow for the cross-validation of CMC determination methods.
Conclusion
The determination of the Critical Micelle Concentration is a fundamental aspect of surfactant characterization. As demonstrated by the data on sodium dialkyl sulfosuccinates, different experimental methods can yield highly comparable CMC values. The choice of method may depend on the nature of the surfactant (ionic vs. non-ionic), the required precision, and the available instrumentation. For ionic surfactants like this compound, both conductivity and fluorescence spectroscopy are excellent choices, with surface tensiometry serving as a robust, direct method applicable to all surfactant types. Cross-validation of the CMC using multiple techniques provides a higher degree of confidence in the obtained value, which is crucial for reliable formulation development and scientific research.
References
- 1. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. agilent.com [agilent.com]
Performance comparison of SODIUM DIAMYL SULFOSUCCINATE with other sulfosuccinates in wetting
For Researchers, Scientists, and Drug Development Professionals
In the realm of formulation science, the selection of an appropriate wetting agent is paramount to achieving optimal product performance. Sulfosuccinate (B1259242) surfactants are a versatile class of anionic surfactants renowned for their excellent wetting, emulsifying, and dispersing properties.[1] This guide provides an objective comparison of the wetting performance of Sodium Diamyl Sulfosuccinate against other common dialkyl sulfosuccinates, namely Sodium Diisobutyl Sulfosuccinate, Sodium Dihexyl Sulfosuccinate, and Sodium Dioctyl Sulfosuccinate (DOSS). The information presented herein, supported by experimental data from various scientific sources, aims to assist researchers and professionals in making informed decisions for their formulation needs.
Understanding Wetting Performance
Wetting is the process by which a liquid spreads over a solid surface. The efficiency of a wetting agent is primarily determined by its ability to reduce the surface tension of the liquid and the interfacial tension between the liquid and the solid. Key metrics for evaluating wetting performance include:
-
Draves Wetting Time: This test measures the time required for a weighted cotton skein to sink in a solution of the surfactant. A shorter sinking time indicates superior wetting efficiency.[2][3]
-
Surface Tension: This is the force that exists at the surface of a liquid, causing it to behave like an elastic sheet. Lower surface tension allows the liquid to spread more easily.[4]
-
Contact Angle: This is the angle at which a liquid interface meets a solid surface. A lower contact angle signifies better wettability.[5]
Comparative Analysis of Sulfosuccinates
The wetting performance of dialkyl sulfosuccinates is significantly influenced by the length of their alkyl chains. Generally, as the hydrophobicity (alkyl chain length) increases, the surface activity and wetting efficiency improve.
Key Findings:
-
Sodium Dioctyl Sulfosuccinate (DOSS) , particularly the di(2-ethylhexyl) isomer, consistently demonstrates the most outstanding wetting performance among the compared sulfosuccinates due to its longer alkyl chains.[6]
-
This compound offers a balance of moderate wetting speed and good water solubility.
-
Sodium Diisobutyl and Dihexyl Sulfosuccinates , with their shorter alkyl chains, are generally less potent wetting agents compared to their diamyl and dioctyl counterparts but exhibit significantly higher water solubility.[7]
Below is a comparative summary of the performance data for these sulfosuccinates.
Data Summary
Table 1: Comparison of Draves Wetting Times
| Surfactant | Concentration (% w/w) | Wetting Time (seconds) |
| Sodium Diisobutyl Sulfosuccinate | 0.1 | Slower (Typically > 60s) |
| This compound | 0.1 | Moderate |
| Sodium Dihexyl Sulfosuccinate | 0.1 | Moderate |
| Sodium Dioctyl Sulfosuccinate | 0.1 | Fast (Typically < 30s) |
Note: Specific wetting times can vary based on experimental conditions such as water hardness and temperature. The data presented is a qualitative summary based on the general trend that wetting power increases with molecular weight.
Table 2: Comparison of Surface Tension in Aqueous Solutions at 25°C
| Surfactant | Concentration (% w/w) | Surface Tension (mN/m) |
| This compound | 0.1 | 50.2 |
| Sodium Dioctyl Sulfosuccinate | 0.1 | ~25-30 |
| Sodium Dihexyl Sulfosuccinate | 0.1 | No specific data found |
| Sodium Diisobutyl Sulfosuccinate | 0.1 | No specific data found |
Note: Data for Dihexyl and Diisobutyl sulfosuccinates were not available in the searched literature for direct comparison at this concentration.
Table 3: Comparison of Contact Angles on Cotton Substrate
| Surfactant | Concentration | Contact Angle |
| Sodium Dioctyl Sulfosuccinate (SDOSS) | Varies | Lower contact angle indicates better wetting |
Note: A study on the wettability of cotton fabric showed that Sodium Dioctyl Sulfosuccinate (SDOSS) effectively reduces the contact angle, indicating good wetting power.[5] Specific comparative data for other sulfosuccinates on the same substrate was not found.
Experimental Protocols
Draves Wetting Test (Based on ASTM D2281)
This test evaluates the efficiency of a wetting agent by measuring the time it takes for a standard cotton skein to sink in the test solution.
Apparatus:
-
Draves hook and a 40g anchor
-
5g standard cotton skein
-
500-mL graduated cylinder
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Solution Preparation: Prepare a stock solution (e.g., 5% w/w) of the sulfosuccinate surfactant in deionized water. From this stock solution, prepare test solutions of the desired concentration (e.g., 0.1% w/w) by dilution in a 1-L volumetric flask.
-
Test Setup: Pour the test solution into a 500-mL graduated cylinder. Remove any foam from the surface.
-
Skein Preparation: Fold the 5g cotton skein and attach it to the Draves hook with the 40g anchor.
-
Measurement: Simultaneously start the stopwatch and drop the skein assembly into the graduated cylinder.
-
Endpoint: Stop the stopwatch the moment the skein begins to sink.
-
Replicates: Perform at least three replicate measurements and report the average sinking time.
Surface Tension Measurement (Wilhelmy Plate Method)
This method measures the force exerted on a platinum plate at the liquid-air interface.
Apparatus:
-
Surface tensiometer with a Wilhelmy plate (typically platinum)
-
Beaker for the test solution
-
Temperature control unit
Procedure:
-
Calibration: Calibrate the tensiometer according to the manufacturer's instructions.
-
Sample Preparation: Place the surfactant solution of known concentration in a clean beaker and allow it to reach thermal equilibrium (e.g., 25°C).
-
Measurement: The Wilhelmy plate is brought into contact with the surface of the solution. The force exerted on the plate due to surface tension is measured by the instrument's microbalance.
-
Calculation: The surface tension is calculated from the measured force and the dimensions of the plate.
Contact Angle Measurement (Sessile Drop Method)
This method determines the contact angle of a liquid droplet on a solid substrate.
Apparatus:
-
Contact angle goniometer with a light source and camera
-
Syringe for dispensing droplets
-
Flat, uniform solid substrate (e.g., cotton fabric, polymer film)
Procedure:
-
Substrate Preparation: Place the clean, dry substrate on the sample stage of the goniometer.
-
Droplet Deposition: Using the syringe, carefully dispense a small droplet (e.g., 5 µL) of the surfactant solution onto the substrate.
-
Image Capture: The camera captures a profile image of the droplet on the surface.
-
Angle Analysis: Software analyzes the droplet shape at the three-phase (liquid-solid-air) contact point to determine the contact angle.
Visualized Workflows and Relationships
Caption: Experimental workflow for comparing sulfosuccinate wetting performance.
References
- 1. southern-chemical.com [southern-chemical.com]
- 2. psgraw.com [psgraw.com]
- 3. What Draves Test Reveals About Wetting Agents & Surfactants [exactoinc.com]
- 4. Dioctyl Sulfosuccinate Sodium Salt: A Comprehensive Overview_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfosuccinate-type anionic surfactant (sodium dioctyl sulfosuccinate) "SANMORIN OT-70" [sanyo-chemical-solutions.com]
- 7. US2251768A - Wetting and detergent composition - Google Patents [patents.google.com]
Assessing the efficacy of SODIUM DIAMYL SULFOSUCCINATE against novel surfactant structures
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
The landscape of surfactant technology is undergoing a significant transformation, driven by the increasing demand for high-performance, sustainable, and biocompatible surface-active agents. While traditional surfactants like Sodium Diamyl Sulfosuccinate have long been valued for their robust performance in various applications, a new generation of novel surfactant structures, including biosurfactants, gemini (B1671429) surfactants, and viscoelastic surfactants, is emerging with unique and often superior properties. This guide provides a comprehensive and objective comparison of the efficacy of this compound against these innovative alternatives, supported by available experimental data.
Executive Summary
This guide delves into a comparative analysis of key performance indicators for this compound and several classes of novel surfactants. The assessment focuses on critical parameters such as Critical Micelle Concentration (CMC), surface tension reduction, foam stability, emulsification power, and biodegradability.
While this compound is a versatile and effective anionic surfactant, data suggests that certain novel surfactant structures exhibit superior performance in specific areas. Biosurfactants like rhamnolipids and sophorolipids demonstrate excellent biocompatibility and biodegradability, with rhamnolipids, in particular, showing remarkably low CMC values and significant surface tension reduction. Gemini surfactants, characterized by their unique dimeric structure, consistently display exceptionally low CMCs and high surface activity compared to their monomeric counterparts. Viscoelastic surfactants, while primarily utilized for their rheological properties in applications like enhanced oil recovery, also contribute to interfacial tension reduction.
Performance Data Comparison
The following tables summarize the available quantitative data for this compound and representative novel surfactant structures. It is important to note that a direct comparison is challenging due to the limited publicly available, standardized experimental data for this compound. Data for novel surfactants is often more readily found in recent scientific literature.
| Surfactant Type | Critical Micelle Concentration (CMC) | Surface Tension Reduction | Foam Stability | Emulsification Power | Biodegradability |
| This compound | Data not readily available in literature | Effective wetting agent[1][2] | Excellent foaming properties noted[1][3] | Effective emulsifier[1][2] | Readily biodegradable (OECD 301D results not specified in searches)[4][5] |
| Biosurfactants (Rhamnolipids) | 57 - 75 mg/L[6] | Can lower surface tension to ~25.5 mN/m[6] | Generally good, can be enhanced in mixtures[7] | High emulsification index, particularly for hydrocarbons | Readily biodegradable |
| Biosurfactants (Sophorolipids) | Higher than rhamnolipids[8] | Can lower surface tension to 35-36 mN/m[9] | Acidic forms show better foaming[8] | Good emulsifying properties[10] | Readily biodegradable |
| Gemini Surfactants | Exceptionally low (often orders of magnitude lower than conventional surfactants)[11] | High efficiency in reducing surface tension[11] | Can be tailored by spacer length; often highly stable[12][13] | Excellent solubilization capacity[14] | Can be designed for biodegradability |
| Viscoelastic Surfactants (VES) | Not a primary performance metric | Can significantly reduce interfacial tension[9][12] | Not a primary application | Can form stable emulsions[9] | Varies depending on chemical structure |
Detailed Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison of surfactant efficacy.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter indicating the concentration at which surfactant molecules begin to form micelles, leading to a significant change in the physicochemical properties of the solution.
Methodology: Surface Tension Measurement
-
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
-
Apparatus: A tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Procedure:
-
Prepare a series of aqueous solutions of the surfactant at various concentrations.
-
Measure the surface tension of each solution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined at the point of inflection on the resulting curve, where the slope changes significantly.
-
Foam Stability Testing
Foam stability is a critical performance attribute for surfactants used in cleaning and personal care products. The Ross-Miles method (ASTM D1173) is a standardized test for evaluating this property.
Methodology: ASTM D1173 (Ross-Miles Method) [7][15]
-
Principle: A standardized volume of a surfactant solution is dropped from a specified height into a larger volume of the same solution, and the initial foam height and its decay over time are measured.
-
Apparatus: A jacketed glass column with a specified diameter and height, and a pipette with a calibrated orifice.
-
Procedure:
-
Prepare a surfactant solution of a specific concentration in water of a known hardness.
-
Place 50 mL of the solution in the receiving column.
-
Pour 200 mL of the same solution through the pipette from a height of 90 cm into the column.
-
Record the initial height of the foam generated immediately after all the solution has been added.
-
Record the foam height again after a specified time interval (e.g., 5 minutes).
-
Foam stability is reported as the remaining foam height as a percentage of the initial foam height.
-
Emulsification Power Assessment
The ability of a surfactant to form and stabilize an emulsion between two immiscible liquids is a key performance indicator. The emulsification index (E24) is a common measure of this property.
Methodology: Emulsification Index (E24) [16][17]
-
Principle: A surfactant solution is mixed with an oil phase, and the volume of the stable emulsion formed after 24 hours is measured.
-
Apparatus: Graduated test tubes, a vortex mixer.
-
Procedure:
-
Add equal volumes of the surfactant solution and an oil (e.g., a hydrocarbon or vegetable oil) to a graduated test tube.
-
Vortex the mixture at high speed for a set period (e.g., 2 minutes) to form an emulsion.
-
Allow the mixture to stand undisturbed for 24 hours.
-
Measure the height of the emulsion layer.
-
The E24 is calculated as: (Height of emulsion layer / Total height of the liquid column) x 100%.
-
Biodegradability Testing
The environmental fate of a surfactant is a critical consideration. The OECD 301 series of tests are used to assess the ready biodegradability of chemical substances.
Methodology: OECD 301D (Closed Bottle Test) [4][5][18]
-
Principle: The biodegradation of a test substance by aerobic microorganisms is determined by measuring the biochemical oxygen demand (BOD) over a 28-day period.
-
Apparatus: Glass bottles with stoppers, an oxygen meter.
-
Procedure:
-
A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed source (e.g., sewage treatment plant effluent).
-
The bottles are filled completely with the solution, sealed, and incubated in the dark at a constant temperature.
-
The dissolved oxygen concentration is measured at regular intervals over 28 days.
-
The percentage of biodegradation is calculated based on the measured BOD relative to the theoretical oxygen demand (ThOD).
-
A substance is considered readily biodegradable if it reaches at least 60% biodegradation within a 10-day window during the 28-day test.
-
Visualizing Surfactant Action and Experimental Processes
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of surfactant action: micelle formation and emulsification.
Caption: Workflow for key surfactant performance evaluation experiments.
Conclusion
The assessment of this compound in comparison to novel surfactant structures reveals a dynamic and evolving field. While this compound remains a reliable and effective surfactant for many applications, the emergence of biosurfactants, gemini surfactants, and viscoelastic surfactants offers exciting new possibilities for enhanced performance, sustainability, and tailored functionality.
For researchers and professionals in drug development and other scientific fields, the choice of surfactant will depend on the specific requirements of the application. For applications demanding high biocompatibility and a favorable environmental profile, biosurfactants like rhamnolipids and sophorolipids present compelling alternatives. Where exceptional surface activity and efficiency at very low concentrations are paramount, gemini surfactants are a superior choice. This compound continues to be a strong candidate for applications where its well-established properties of strong foaming and emulsification are the primary drivers.
Further research and, critically, the publication of standardized, comparative data for traditional surfactants like this compound, will be invaluable in enabling more direct and comprehensive assessments in the future. This will empower scientists and formulators to make the most informed decisions in selecting the optimal surfactant for their specific needs.
References
- 1. Diamyl Sodium Sulfosuccinate | C14H25NaO7S | CID 23669004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 922-80-5 [m.chemicalbook.com]
- 3. pubdata.leuphana.de [pubdata.leuphana.de]
- 4. oecd.org [oecd.org]
- 5. researchgate.net [researchgate.net]
- 6. ASTM D1173-07 | KRÜSS Scientific [kruss-scientific.com]
- 7. Sophorolipids—Bio-Based Antimicrobial Formulating Agents for Applications in Food and Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Viscoelastic Surfactants for Enhanced Oil Recovery: A Preliminary Investigation of Behavior and Effectiveness: DOI: 10.14800/IOGR.1414 | Improved Oil and Gas Recovery [smartscitech.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Flow Characteristics and Enhanced Oil Recovery Performance of Anionic and Zwitterionic Viscoelastic Surfactant System - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Aqueous solution behaviour and solubilisation properties of octadecyl cationic gemini surfactants and their comparison with their amide gemini analogues - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. kruss-scientific.com [kruss-scientific.com]
- 15. researchgate.net [researchgate.net]
- 16. Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. anoxkaldnes.com [anoxkaldnes.com]
A Comparative Guide to the Emulsifying Power of Sodium Diamyl Sulfosuccinate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the emulsifying power of sodium diamyl sulfosuccinate (B1259242), a historically significant surfactant, against other commonly used emulsifying agents. By presenting available experimental data and detailed protocols, this document aims to facilitate the replication of historical experiments and to offer a framework for the objective evaluation of emulsifier performance in modern research and development settings.
Introduction to Emulsifiers and Their Evaluation
Emulsifiers are critical components in the formulation of a wide array of products, from pharmaceuticals to personal care items. Their primary function is to stabilize emulsions, which are dispersions of one immiscible liquid within another. The effectiveness of an emulsifier, or its "emulsifying power," can be quantified through several experimental parameters. This guide focuses on three key metrics: the Emulsification Index (E24), interfacial tension, and emulsion droplet size. While comprehensive historical data is not always available in a standardized format, this guide compiles accessible data and provides detailed methodologies to allow for consistent and reproducible comparative studies. Sodium diamyl sulfosuccinate is a versatile surfactant known for its excellent foaming, wetting, and emulsifying properties, making it suitable for a variety of applications.[1][]
Comparative Performance of Emulsifiers
The selection of an appropriate emulsifier is paramount for achieving stable and effective emulsion-based formulations. The following tables summarize available quantitative data for this compound and three common alternatives: dioctyl sodium sulfosuccinate (a structurally similar sulfosuccinate), sodium dodecyl sulfate (B86663) (a widely used anionic surfactant), and Polysorbate 80 (Tween 80, a nonionic surfactant). It is important to note that the experimental conditions under which these values were obtained may vary, highlighting the importance of standardized testing as outlined in the subsequent protocols.
Table 1: Interfacial Tension of Selected Emulsifiers
| Emulsifier | Concentration | Oil Phase | Interfacial Tension (dyn/cm or mN/m) |
| This compound | 1% in water | Liquid Petrolatum | 7.03 (after 15 min)[3] |
| 0.1% in water | Liquid Petrolatum | 27.5 (after 15 min)[3] | |
| Dioctyl Sodium Sulfosuccinate (DOSS) | 0.1% in water | Not specified | ~25-30[4] |
| Sodium Dodecyl Sulfate (SDS) | 0 to 34.68 × 10⁻⁵ mol·L⁻¹ | Toluene | 23.0 to 36.5[5] |
| Polysorbate 80 (Tween 80) | 0.5% to 3% | Vitamin E-MCT | ~5-35[6] |
Table 2: Emulsification Index (E24) of Selected Emulsifiers
| Emulsifier | Concentration & Conditions | Oil Phase | Emulsification Index (E24) (%) |
| This compound | Data not readily available | - | - |
| Dioctyl Sodium Sulfosuccinate (DOSS) | Data not readily available | - | - |
| Sodium Dodecyl Sulfate (SDS) | Not specified, 25°C | Not specified | 46 ± 5.13[7] |
| Polysorbate 80 (Tween 80) | Data not readily available | - | - |
Table 3: Emulsion Droplet Size with Selected Emulsifiers
| Emulsifier | Concentration & Conditions | Oil Phase | Mean Droplet Diameter |
| This compound | Data not readily available | - | - |
| Dioctyl Sodium Sulfosuccinate (DOSS) | Not specified | Crude Oil | <10 µm[8] |
| Sodium Dodecyl Sulfate (SDS) | 3 wt% in water | Castor Oil | Varies with processing[9] |
| Polysorbate 80 (Tween 80) | 1 mM in water | Liquid Paraffin | ~55 µm (initial)[10] |
Experimental Protocols
To facilitate the direct comparison of emulsifier performance, the following detailed protocols for key experiments are provided.
1. Emulsification Index (E24) Assay
This method provides a straightforward measure of an emulsifier's ability to create a stable emulsion over a 24-hour period.
-
Materials:
-
Emulsifier solutions of desired concentrations in an appropriate aqueous buffer.
-
Hydrocarbon phase (e.g., mineral oil, kerosene, or a specific oil relevant to the application).
-
Flat-bottom test tubes with caps.
-
Vortex mixer.
-
Graduated cylinder or ruler.
-
-
Procedure:
-
In a flat-bottom test tube, add equal volumes (e.g., 2 mL) of the emulsifier solution and the hydrocarbon phase.
-
Cap the tube and vortex the mixture at high speed for 1 to 2 minutes to ensure thorough mixing and emulsion formation.[11][12]
-
Allow the tube to stand undisturbed at room temperature for 24 hours.[13]
-
After 24 hours, measure the height of the emulsion layer and the total height of the liquid column.
-
Calculate the Emulsification Index (E24) using the following formula: E24 (%) = (Height of Emulsion Layer / Total Height of Liquid Column) x 100[14]
-
2. Interfacial Tension Measurement
This protocol outlines the use of a tensiometer to measure the reduction in interfacial tension between oil and water phases, a key indicator of emulsifier efficiency.
-
Materials:
-
Tensiometer (e.g., Du Noüy ring or spinning drop tensiometer).
-
Emulsifier solutions of various concentrations.
-
Immiscible oil phase.
-
Glassware for sample preparation.
-
-
Procedure:
-
Prepare a series of emulsifier solutions of known concentrations in the aqueous phase.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Place the aqueous emulsifier solution in the sample vessel.
-
Carefully introduce the oil phase to create a distinct interface.
-
For a Du Noüy ring tensiometer, position the platinum-iridium ring at the interface.
-
Measure the force required to pull the ring through the interface. The instrument software will typically calculate the interfacial tension in dyn/cm or mN/m.
-
For a spinning drop tensiometer, a drop of the less dense liquid is injected into the denser liquid inside a rotating capillary tube. The shape of the drop at a specific rotational speed is used to calculate the interfacial tension.
-
Repeat the measurement for each emulsifier concentration to determine the effect of concentration on interfacial tension.
-
3. Emulsion Droplet Size Analysis
This protocol describes the use of dynamic light scattering (DLS) or laser diffraction to determine the size distribution of droplets in an emulsion, which is a critical factor in emulsion stability.
-
Materials:
-
Particle size analyzer (e.g., DLS or laser diffraction instrument).
-
Prepared emulsion samples.
-
Dispersant (typically the continuous phase of the emulsion).
-
Cuvettes or sample cells for the instrument.
-
-
Procedure:
-
Prepare the emulsion by homogenizing the oil and aqueous phases with the emulsifier under controlled conditions (e.g., specific time, speed, and temperature).
-
If necessary, dilute a small aliquot of the emulsion with the dispersant to a concentration suitable for the particle size analyzer. This prevents multiple scattering effects.
-
Transfer the diluted sample to the instrument's cuvette or sample cell.
-
Perform the measurement according to the instrument's operating procedure. The instrument will report the mean droplet diameter and the polydispersity index (PDI), which indicates the breadth of the size distribution.
-
Repeat the measurement for emulsions prepared with different emulsifiers or under different conditions for a comparative analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive comparison of the emulsifying power of different surfactants.
References
- 1. Page loading... [wap.guidechem.com]
- 3. Diamyl Sodium Sulfosuccinate [drugfuture.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound | 922-80-5 [chemicalbook.com]
- 9. This compound CAS#: 922-80-5 [m.chemicalbook.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Optimization of biosurfactant production by Bacillus brevis using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening, isolation and characterization of biosurfactant producing Bacillus subtilis strain ANSKLAB03 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Diamyl Sodium Sulfosuccinate | C14H25NaO7S | CID 23669004 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Critical Analysis of Sodium Diamyl Sulfosuccinate's Utility in Industrial Applications
A Comparative Guide for Researchers and Drug Development Professionals
Sodium diamyl sulfosuccinate (B1259242), an anionic surfactant, has carved a niche in various industrial applications owing to its excellent wetting, emulsifying, and dispersing properties. This guide provides a critical analysis of its performance in key sectors, offering a comparative perspective against common alternatives. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on surfactant selection.
Core Performance Characteristics: A Comparative Overview
The efficacy of a surfactant is primarily determined by its ability to reduce surface tension and form micelles, quantified by its critical micelle concentration (CMC). A lower CMC indicates greater efficiency, as less surfactant is required to initiate micellization and achieve maximum surface tension reduction.
| Surfactant | Chemical Structure | Critical Micelle Concentration (CMC) (mmol/L) | Surface Tension (dyn/cm) at 0.1% Concentration |
| Sodium Diamyl Sulfosuccinate | Diester of amyl alcohol and sulfosuccinic acid | Not explicitly found in searches | 50.2[1] |
| Sodium Dioctyl Sulfosuccinate (DOSS) | Diester of 2-ethylhexyl alcohol and sulfosuccinic acid | 0.2 - 0.6[2] | ~25-30[2] |
| Sodium Dihexyl Sulfosuccinate | Diester of hexyl alcohol and sulfosuccinic acid | Data not available in searches | Data not available in searches |
| Sodium Lauryl Sulfate (B86663) (SLS) | Alkyl sulfate | ~8.2[3] | Data not available in searches |
| Non-ionic Surfactants (e.g., Alcohol Ethoxylates) | Ethoxylated fatty alcohols | Varies widely based on structure | Varies widely based on structure |
Note: The provided surface tension for this compound is at a 0.1% concentration. The CMC value was not found in the conducted searches. The data for other surfactants are provided for comparative context. Direct comparison is most accurate when data is generated under identical experimental conditions.
Industrial Applications: Performance in Context
The utility of this compound is best understood through its performance in specific industrial applications.
Emulsion Polymerization
In emulsion polymerization, surfactants are critical for emulsifying monomers and stabilizing the resulting polymer latex. The choice of surfactant significantly impacts particle size, polymerization rate, and the stability of the final latex dispersion.
Logical Relationship: Surfactant Choice in Emulsion Polymerization
Caption: The selection of a surfactant directly impacts key stages and outcomes of emulsion polymerization.
This compound is utilized as an emulsifier in this process. While specific comparative data on its performance regarding coagulum formation and polymerization rate is limited in the available search results, the choice of sulfosuccinate surfactants, in general, has been shown to influence the final particle size of the latex. For instance, in some acrylic systems, the use of certain sulfosuccinate surfactants can lead to the formation of smaller, more uniform particles, which can be advantageous for the final properties of the coating or adhesive. Alternatives like sodium dioctyl sulfosuccinate and sodium lauryl sulfate are also commonly employed, with the selection depending on the specific monomer system and desired latex characteristics.
Textile Processing
The textile industry relies on wetting agents to ensure uniform application of dyes, finishes, and other treatments. Efficient wetting is crucial for achieving consistent color and performance across the fabric.
Experimental Workflow: Draves Wetting Test
Caption: A simplified workflow for determining the wetting efficiency of a surfactant using the Draves test.
This compound is known for its excellent wetting properties, making it a suitable candidate for textile applications. The Draves wetting test is a standard method to quantify this property. While direct comparative Draves wetting times for this compound against its alternatives were not available in the search results, sulfosuccinates as a class are generally considered powerful wetting agents. They often outperform other anionic surfactants and can be competitive with certain non-ionic surfactants, especially at lower concentrations. The choice between this compound and other wetting agents like alcohol ethoxylates or other sulfosuccinates would depend on factors such as the specific fiber type, processing temperature, and compatibility with other chemicals in the treatment bath.
Agricultural Formulations
In agriculture, surfactants are used as adjuvants in pesticide and herbicide formulations to enhance their efficacy. They improve the spreading of the spray on leaf surfaces, increase penetration of the active ingredient, and can improve rainfastness.
Industrial & Institutional Cleaners
The effectiveness of industrial cleaners relies on the ability of surfactants to emulsify oils and greases and to wet surfaces for thorough cleaning. Anionic surfactants like this compound are often key components in these formulations. Their performance is evaluated based on their ability to remove specific soils from various surfaces. In this sector, it often competes with other anionic surfactants like sodium dioctyl sulfosuccinate and linear alkylbenzene sulfonates, as well as non-ionic surfactants, which are known for their excellent degreasing properties. The optimal choice depends on the nature of the soil to be removed, the substrate to be cleaned, and the desired foaming characteristics of the cleaning product.
Experimental Protocols
Determination of Surface Tension
Methodology: The Du Noüy ring method or the Wilhelmy plate method are standard techniques for measuring the surface tension of a liquid.
-
Apparatus: A tensiometer equipped with a platinum ring or plate.
-
Procedure:
-
Prepare aqueous solutions of the surfactant at various concentrations.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the force required to pull the ring or plate from the surface of the surfactant solution.
-
The surface tension is calculated from this force.
-
Measurements are typically performed at a constant temperature (e.g., 25°C).
-
Determination of Critical Micelle Concentration (CMC)
Methodology: The CMC can be determined by plotting the surface tension of a surfactant solution as a function of its concentration.
-
Procedure:
-
Prepare a series of surfactant solutions with increasing concentrations.
-
Measure the surface tension of each solution using the method described above.
-
Plot surface tension versus the logarithm of the surfactant concentration.
-
The CMC is the concentration at which the surface tension plateaus.
-
Draves Wetting Test (Based on AATCC Test Method 17)
Methodology: This test measures the time required for a standard cotton skein to sink in a surfactant solution.
-
Apparatus:
-
500 mL graduated cylinder
-
Standard 5g hooked cotton skein
-
Anchor weight (40g) and hook (3g)
-
Stopwatch
-
-
Procedure:
-
Prepare a surfactant solution of a specific concentration in the graduated cylinder.
-
Attach the cotton skein to the hook, which is connected to the anchor by a thread of a specified length.
-
Simultaneously drop the skein and anchor into the solution and start the stopwatch.
-
The thread holds the skein just below the surface.
-
Record the time it takes for the skein to become fully wetted and sink.
-
Faster sinking times indicate better wetting performance.
-
Conclusion
This compound is a versatile and effective anionic surfactant with demonstrated utility across several industrial sectors. Its primary strengths lie in its excellent wetting and surface tension reducing properties. While a lack of directly comparable, quantitative performance data against all alternatives in every application makes a definitive declaration of superiority challenging, the available information suggests it is a strong competitor to other sulfosuccinates and anionic surfactants. For researchers and formulators, the choice of this compound will ultimately depend on a careful consideration of the specific performance requirements of the application, cost-effectiveness, and compatibility with other formulation components. Further head-to-head studies under standardized conditions would be invaluable in providing a more definitive comparative analysis.
References
A Comparative Analysis of SODIUM DIAMYL SULFOSUCCINATE and Commercial Alternatives in Cosmetic Formulations
A detailed guide for researchers, scientists, and drug development professionals on the performance benchmarks of SODIUM DIAMYL SULFOSUCCINATE against leading commercial surfactants.
This guide provides an objective comparison of the performance of this compound against widely used commercial alternatives in cosmetic formulations, including Sodium Lauryl Sulfate (SLS), Sodium Laureth Sulfate (SLES), and Cocamidopropyl Betaine (CAPB). The information presented is supported by available experimental data and detailed methodologies to assist in the selection of appropriate surfactants for cosmetic product development.
Executive Summary
This compound is an anionic surfactant known for its roles as a cleansing agent, foam booster, and hydrotrope in cosmetic products.[1][2] It is recognized for its ability to reduce the surface tension of liquids, enabling better spreading and wetting, and is considered biodegradable.[3] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe for use in cosmetics when formulated to be non-irritating. This guide delves into a data-driven comparison of its performance characteristics against industry-standard surfactants.
Comparative Performance Data
The selection of a surfactant in a cosmetic formulation is critical to achieving the desired product attributes, such as cleansing efficacy, foaming properties, and overall mildness. This section presents a comparative summary of key performance indicators for this compound and its commercial alternatives.
Table 1: Comparison of Critical Micelle Concentration (CMC) and Surface Tension
| Surfactant | Type | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) |
| This compound | Anionic | Data not available in comparative studies | 29.2 (at 1% concentration)[4] |
| Sodium Lauryl Sulfate (SLS) | Anionic | ~8.2 mM[5] | ~33.7[6] |
| Sodium Laureth Sulfate (SLES) | Anionic | ~0.15 wt%[7] | ~33.8[8] |
| Cocamidopropyl Betaine (CAPB) | Amphoteric | ~63.1 mg/dm³[9] | Data varies with formulation |
Note: The data presented is compiled from various sources and may not be directly comparable due to differing experimental conditions. The surface tension for this compound is provided at a specific concentration as a precise CMC value was not available in the reviewed literature.
Table 2: Foaming Properties (Based on Ross-Miles Foam Test - ASTM D1173)
| Surfactant | Initial Foam Height (mm) | Foam Height after 5 min (mm) |
| This compound | Data not available in comparative studies | Data not available in comparative studies |
| Sodium Lauryl Sulfate (SLS) | 195[7] | 162[7] |
| Sodium Laureth Sulfate (SLES) | 200[7] | 170[7] |
| Cocamidopropyl Betaine (CAPB) | Data not available in comparative studies | Data not available in comparative studies |
Note: This data is indicative and can vary based on formulation specifics. A standardized, direct comparison study is recommended for definitive performance evaluation.
Experimental Protocols
To ensure accurate and reproducible performance evaluation of surfactants, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental parameter of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles.
Methodology:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of the surfactant at varying concentrations.
-
Measurement Technique: Employ a suitable method to measure a physical property that changes significantly at the CMC. Common techniques include:
-
Surface Tensiometry: Measure the surface tension of each solution. The surface tension will decrease with increasing surfactant concentration and then plateau. The point of inflection on a plot of surface tension versus the logarithm of surfactant concentration indicates the CMC.
-
Conductivity Measurement: For ionic surfactants, measure the electrical conductivity of each solution. A distinct change in the slope of the conductivity versus concentration plot indicates the CMC.
-
-
Data Analysis: Plot the measured property against the surfactant concentration (or its logarithm). The concentration at which a sharp change or break in the plot occurs is determined as the CMC.
Evaluation of Foaming Properties (ASTM D1173 - Ross-Miles Method)
This standard test method is used to determine the foaming properties of surface-active agents.
Methodology:
-
Apparatus: A specified glass apparatus consisting of a jacketed receiver and a calibrated pipet is required.
-
Test Solution: Prepare a solution of the surfactant at a specified concentration in water of a known hardness.
-
Procedure: a. A fixed volume of the test solution is poured from a specified height through the pipet into the receiver containing a smaller volume of the same solution. b. The initial height of the foam generated is measured immediately after the solution from the pipet has been added. c. The foam height is measured again after a specified time interval (e.g., 5 minutes) to assess foam stability.
-
Reporting: The initial foam height and the foam height after the specified time are reported.
Assessment of Emulsification Stability
This test evaluates the ability of a surfactant to form and stabilize an emulsion of two immiscible liquids (e.g., oil and water).
Methodology:
-
Emulsion Preparation: a. Prepare an oil phase and an aqueous phase containing the surfactant to be tested. b. Homogenize the two phases using a high-shear mixer to form an emulsion.
-
Stability Assessment: a. Visual Observation: Store the emulsion under controlled conditions (e.g., at room temperature and elevated temperatures) and visually inspect for signs of instability such as creaming, coalescence, or phase separation at regular intervals. b. Centrifugation: Subject the emulsion to centrifugation to accelerate phase separation. A stable emulsion will show minimal or no separation. c. Particle Size Analysis: Measure the droplet size distribution of the emulsion over time. An increase in droplet size indicates instability.
-
Data Analysis: Record the time taken for phase separation to occur or the change in droplet size over time to quantify the emulsification stability.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive benchmarking study of cosmetic surfactants.
Safety and Regulatory Information
This compound and its alternatives have been reviewed for their safety in cosmetic applications.
-
This compound: The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that it is safe for use in cosmetics when formulated to be non-irritating.
-
Sodium Lauryl Sulfate (SLS): While an effective cleanser, SLS can be irritating to the skin and eyes, particularly with prolonged contact or in high concentrations.
-
Sodium Laureth Sulfate (SLES): Generally considered milder than SLS due to the ethoxylation process, but can still cause irritation in some individuals.
-
Cocamidopropyl Betaine (CAPB): Known for its mildness and is often used in combination with stronger surfactants to reduce irritation. However, it can be a contact allergen for some individuals.
Conclusion
This compound presents itself as a viable anionic surfactant for cosmetic formulations, offering cleansing, foaming, and hydrotropic properties. While direct comparative data against popular alternatives like SLS, SLES, and CAPB is limited in publicly available literature, the provided experimental protocols offer a framework for conducting in-house benchmarking studies. The choice of surfactant will ultimately depend on the specific performance requirements of the cosmetic formulation, with considerations for efficacy, mildness, and cost-effectiveness. For formulators seeking alternatives to traditional sulfates, this compound warrants consideration, and further targeted studies are encouraged to fully elucidate its comparative performance profile.
References
- 1. The critical micelle concentration of sodium lauryl sulphate at 25° C - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]
- 2. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 3. chemijournal.com [chemijournal.com]
- 4. researchgate.net [researchgate.net]
- 5. labsaco.com [labsaco.com]
- 6. commons.erau.edu [commons.erau.edu]
- 7. chemistryconnection.com [chemistryconnection.com]
- 8. researchgate.net [researchgate.net]
- 9. bazekon.uek.krakow.pl [bazekon.uek.krakow.pl]
Safety Operating Guide
Safe Disposal of Sodium Diamyl Sulfosuccinate: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, step-by-step procedures for the proper disposal of Sodium Diamyl Sulfosuccinate (B1259242), a common surfactant that requires careful handling due to its potential as a skin and eye irritant.[1][2][3][4][5] Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with local waste disposal regulations.
I. Hazard Profile and Personal Protective Equipment (PPE)
Sodium Diamyl Sulfosuccinate is classified as a skin and eye irritant.[1][2][3][4] Before handling this chemical for disposal or any other purpose, it is crucial to wear appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Gloves: Wear protective gloves.
-
Eye Protection: Use tight-fitting safety glasses or goggles.[1]
-
Clothing: A lab coat or other protective clothing is recommended.[1]
II. Disposal Procedures for this compound
The appropriate disposal method for this compound depends on its form (solid or aqueous solution) and the quantity to be discarded. Always consult your institution's Environmental Health and Safety (EHS) office and local regulations for specific requirements.
Step 1: Characterize the Waste
Identify whether you are disposing of:
-
Pure this compound (Solid/Concentrate): This is the neat chemical as supplied.
-
Dilute Aqueous Solutions: Solutions containing this compound.
-
Contaminated Materials: Items such as paper towels, gloves, or inert absorbents that have come into contact with the chemical.
Step 2: Segregate the Waste
Chemical waste must be segregated to prevent dangerous reactions.[6][7] Do not mix this compound waste with incompatible materials. Store it separately from strong acids, bases, and oxidizers.[7]
Step 3: Containerization and Labeling
-
Containers: Use a container that is compatible with the chemical waste. For solid waste, a sealed bag or container is appropriate. For liquid waste, use a tightly sealed, non-reactive bottle.[6] Ensure the container is in good condition and will not leak.
-
Labeling: All waste containers must be clearly labeled with their contents, including the chemical name ("this compound Waste") and approximate concentration.[6] The date the waste was first added to the container should also be included.[8]
Step 4: Disposal Path Selection
The following flowchart outlines the decision-making process for selecting the correct disposal path:
Caption: Disposal Decision Flowchart for this compound Waste.
Detailed Disposal Instructions:
-
Pure Solid, Concentrated Liquid, and Contaminated Materials:
-
Carefully place the waste into a designated and properly labeled hazardous waste container.[4]
-
For spills, absorb the material with an inert substance like sand or vermiculite, then collect the absorbed material into the waste container.[1][4]
-
Store the container in a designated satellite accumulation area.[7]
-
Contact your institution's EHS office to arrange for pickup and disposal by a licensed waste disposal company.[1][4]
-
-
Dilute Aqueous Solutions:
-
Some jurisdictions may permit the drain disposal of dilute, non-toxic surfactant solutions.[7][9]
-
Crucially, you must first consult your local wastewater regulations and your institution's EHS guidelines. [7][10] Some regulations prohibit the drain disposal of any surfactants.[7]
-
If permitted, flush the solution down the sanitary sewer with a large excess of water.
-
If drain disposal is not permitted, collect the aqueous waste in a labeled hazardous waste container and arrange for professional disposal.
-
III. Quantitative Data Summary
While specific disposal limits are highly dependent on local regulations, the following table summarizes key hazard information for this compound.
| Property | Data | Source Citation |
| GHS Hazard Statements | H315: Causes skin irritation. | [1][2] |
| H319: Causes serious eye irritation. | [1][2][3] | |
| CAS Number | 922-80-5 | [1][2] |
| Molecular Formula | C₁₄H₂₅NaO₇S | [1][3] |
Note: The absence of specific quantitative disposal limits in readily available safety data sheets underscores the importance of consulting local and institutional authorities.
By following these structured procedures, laboratory professionals can manage and dispose of this compound waste in a manner that is safe, responsible, and compliant.
References
- 1. abpsoil.com [abpsoil.com]
- 2. chemos.de [chemos.de]
- 3. Diamyl Sodium Sulfosuccinate | C14H25NaO7S | CID 23669004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.chemservice.com [cdn.chemservice.com]
- 5. Diamyl sodium sulfosuccinate - Hazardous Agents | Haz-Map [haz-map.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. myusf.usfca.edu [myusf.usfca.edu]
- 9. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 10. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
